molecular formula C8H9ClO3 B3032446 2-Chloro-3,5-dimethoxyphenol CAS No. 18113-21-8

2-Chloro-3,5-dimethoxyphenol

Cat. No.: B3032446
CAS No.: 18113-21-8
M. Wt: 188.61 g/mol
InChI Key: UXZNREKNBHZYIT-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxyphenol is a useful research compound. Its molecular formula is C8H9ClO3 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNREKNBHZYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537273
Record name 2-Chloro-3,5-dimethoxyphenol
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Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-21-8
Record name 2-Chloro-3,5-dimethoxyphenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-dimethoxyphenol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol (CAS No. 18113-21-8)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dimethoxyphenol, a substituted phenol of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a versatile building block in medicinal chemistry.

Core Compound Identity and Properties

Chemical Name: this compound CAS Number: 18113-21-8[1][2][3] Molecular Formula: C₈H₉ClO₃ Molecular Weight: 188.61 g/mol [3]

Physicochemical Properties
PropertyValueSource
AppearanceOff-white to light yellow crystalline solidSupplier Data
Melting Point72-76 °CSupplier Data
Boiling PointNot available-
SolubilitySoluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.General Knowledge

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the electrophilic chlorination of the electron-rich aromatic ring of 3,5-dimethoxyphenol. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the existing substituents, chlorination is directed to the C2 position. A common and effective method utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent.[4][5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Stirring Stirring at Room Temperature 3,5-Dimethoxyphenol->Stirring N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->Stirring Solvent Acetonitrile Solvent->Stirring Quenching Aqueous Work-up Stirring->Quenching Reaction Completion Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethoxyphenol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NCS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for its use in further applications. Below is a summary of the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to two aromatic protons (singlets or doublets), two methoxy groups (singlets), and a phenolic hydroxyl group (a broad singlet).
¹³C NMR Signals for eight distinct carbon atoms, including two methoxy carbons, and six aromatic carbons (four CH and two C-O/C-Cl).
IR (Infrared) Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching (~1200 cm⁻¹).
Mass Spec (MS) A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-3,5-dimethoxyphenyl moiety is a valuable pharmacophore in the design of various bioactive molecules. The presence of the chlorine atom and methoxy groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, making it a key building block in the synthesis of potential therapeutic agents.

Role as a Key Intermediate in Kinase Inhibitors

The substituted phenyl ring of this compound can serve as a crucial component in the development of kinase inhibitors. For instance, derivatives containing a (2,4-dichloro-5-methoxyphenyl)amino group have shown inhibitory activity against Src kinase, a protein implicated in cancer progression.[6] The specific substitution pattern on the phenyl ring is often critical for achieving high potency and selectivity.

Precursor for Anticancer Agents

Research has demonstrated that complex heterocyclic compounds synthesized from chloro- and methoxy-substituted phenols exhibit significant anticancer activity. For example, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, displayed potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[7] This highlights the potential of this compound as a starting material for the synthesis of novel anticancer drug candidates.

Foundation for Antibacterial Agents

The structural motif of a substituted benzyl ring, similar to that which can be derived from this compound, is present in certain antibacterial agents. For example, analogues of trimethoprim, a well-known antibacterial drug, featuring a 3,5-dimethoxy-4'-substituted-benzyl group have been synthesized and evaluated for their antibacterial properties.[8] This suggests that this compound could be a valuable precursor for the development of new antibacterial compounds.

Logical Flow of Application in Drug Design

DrugDesignFlow Start This compound Functionalization Functional Group Transformation Start->Functionalization Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Scaffold Bioactive Scaffold Coupling->Scaffold Kinase Kinase Inhibitors Scaffold->Kinase Anticancer Anticancer Agents Scaffold->Anticancer Antibacterial Antibacterial Agents Scaffold->Antibacterial

Caption: Logical progression from this compound to potential therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting point for the creation of complex molecules with a range of biological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dimethoxyphenol (CAS No. 18113-21-8), a substituted phenolic compound of interest to researchers in synthetic chemistry and drug discovery. Due to its specific substitution pattern—a chlorine atom ortho to the hydroxyl group and two meta-directing methoxy groups—this molecule presents unique electronic and steric properties that make it a valuable, albeit not widely documented, building block. This document details a robust synthesis strategy, outlines protocols for its structural verification and purification, discusses its potential biological relevance based on related structures, and provides essential safety and handling information.

Molecular Identity and Physicochemical Properties

This compound is a chlorinated aromatic compound. The strategic placement of its functional groups—a nucleophilic hydroxyl, an electron-withdrawing chlorine, and two electron-donating methoxy groups—creates a distinct electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions. Key identifiers and predicted properties are summarized below.[1][2][3][4]

PropertyValueSource
CAS Number 18113-21-8[1][3]
Molecular Formula C₈H₉ClO₃[1][4]
Molecular Weight 188.61 g/mol [1][4]
MDL Number MFCD02114288[1]
Predicted Density 1.275 ± 0.06 g/cm³ChemicalBook
Predicted Melting Point 60 °CChemBK
Storage Sealed in dry, room temperature[1]
SMILES Code OC1=CC(OC)=CC(OC)=C1Cl[1]

Synthesis Protocol: Electrophilic Chlorination of 3,5-Dimethoxyphenol

While specific literature detailing the synthesis of this compound is sparse, a logical and effective approach is the direct electrophilic aromatic substitution of its precursor, 3,5-dimethoxyphenol.[5][6] The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups. With the para position blocked by a methoxy group (relative to the other methoxy group), and the positions ortho to the hydroxyl group being the most activated and sterically accessible, chlorination is expected to occur regioselectively at the C2 position.

Sulfuryl chloride (SO₂Cl₂) is an effective and manageable chlorinating agent for activated phenols, often used with a non-protic solvent like dichloromethane (DCM) or in the absence of a catalyst for highly activated rings.[2][7]

Step-by-Step Methodology

Objective: To synthesize this compound via regioselective chlorination of 3,5-dimethoxyphenol.

Materials:

  • 3,5-Dimethoxyphenol (CAS: 500-99-2)

  • Sulfuryl chloride (SO₂Cl₂) (CAS: 7791-25-5)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyphenol (10.0 g, 64.9 mmol) in 100 mL of anhydrous dichloromethane.

  • Temperature Control (Causality): Cool the flask in an ice bath to 0 °C. This is a critical step. Electrophilic chlorination of highly activated phenols is extremely exothermic and rapid. Lowering the temperature helps to control the reaction rate, preventing over-chlorination and the formation of undesired byproducts.

  • Reagent Addition: While stirring vigorously, add sulfuryl chloride (5.5 mL, 68.1 mmol, 1.05 equivalents) dropwise via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C throughout the addition. The slight molar excess of SO₂Cl₂ ensures the complete consumption of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching (Self-Validation): Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of cold water. Subsequently, add 50 mL of saturated NaHCO₃ solution portion-wise to neutralize any remaining acidic components (HCl and SO₂Cl₂). Effervescence will be observed; ensure adequate venting.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Isolation A Dissolve 3,5-Dimethoxyphenol in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add SO₂Cl₂ (1.05 eq) dropwise at T < 5 °C B->C D Stir at 0 °C for 1 hr C->D E Monitor by TLC D->E F Quench with H₂O and NaHCO₃ E->F G Extract with DCM F->G H Wash with H₂O & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Crude this compound I->J Yields Crude Product

Caption: Workflow for the synthesis of this compound.

Purification and Structural Characterization

Purification of the crude product is essential to remove unreacted starting materials and any potential isomers. Following purification, a suite of analytical techniques must be employed to unequivocally confirm the chemical structure and assess purity.

Purification Protocol: Flash Column Chromatography

Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity. It separates components based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system).

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Structural Characterization Protocol

As experimental spectral data for this specific compound is not widely available in public databases, the following protocol outlines the necessary steps for its structural elucidation.

Objective: To confirm the identity and purity of the synthesized this compound.

Methodology:

  • Sample Preparation: Prepare separate, dilute solutions of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis and in a suitable solvent for mass spectrometry and IR spectroscopy.

  • ¹H NMR Spectroscopy:

    • Expected Signals:

      • A broad singlet (~5.5-6.5 ppm) corresponding to the phenolic -OH proton.

      • Two distinct singlets or narrow doublets in the aromatic region (~6.0-7.0 ppm), each integrating to 1H, for the two non-equivalent aromatic protons.

      • Two distinct singlets (~3.8-4.0 ppm), each integrating to 3H, for the two non-equivalent methoxy (-OCH₃) groups.

    • Causality: The chlorine atom and hydroxyl group break the molecule's symmetry, making the two methoxy groups and the two remaining aromatic protons chemically distinct.

  • ¹³C NMR Spectroscopy:

    • Expected Signals:

      • Eight distinct signals are expected.

      • Signals for the two methoxy carbons (~55-60 ppm).

      • Six signals in the aromatic region (~90-160 ppm), corresponding to the six carbons of the benzene ring. The carbon bearing the chlorine (C-Cl) and the carbons bearing the oxygen atoms (C-O) will be the most downfield shifted.

    • Validation: Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the assignments.[8]

  • Mass Spectrometry (MS):

    • Expected Result: An ESI-MS or GC-MS analysis should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight. A key feature to look for is the isotopic pattern characteristic of a monochlorinated compound: two peaks with an approximate intensity ratio of 3:1 (for the ³⁵Cl and ³⁷Cl isotopes), separated by 2 m/z units. This provides definitive evidence of one chlorine atom in the structure.

  • Infrared (IR) Spectroscopy:

    • Expected Absorptions:

      • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group.

      • C-H stretching absorptions for the aromatic and methyl groups (~2850-3100 cm⁻¹).

      • C=C aromatic ring stretching absorptions (~1450-1600 cm⁻¹).

      • A strong C-O stretching absorption (~1050-1250 cm⁻¹).

      • A C-Cl stretching absorption (~700-800 cm⁻¹).

Potential Applications in Drug Discovery and Development

While this compound itself is not a widely studied therapeutic agent, its structural motifs are present in various biologically active molecules. Its utility likely lies as a functionalized intermediate for more complex syntheses.

Scaffold for Bioactive Molecules

Phenols and methoxyphenols are well-known pharmacophores that exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[9][10]

  • Antioxidant and Anti-inflammatory Potential: Methoxyphenols can act as radical scavengers. The dimerization of some methoxyphenols has been shown to enhance antioxidant capacity and inhibit inflammatory pathways like NF-κB and COX-2 expression. This compound could serve as a starting point for synthesizing novel dimers or other derivatives with enhanced anti-inflammatory or neuroprotective properties.

  • Antimicrobial Activity: Chlorinated phenols have a long history of use as disinfectants and antiseptics.[7] The combination of the phenol group and a chlorine atom in the structure suggests a potential for antimicrobial activity, which could be explored through screening against various bacterial and fungal strains.

Intermediate for Complex Synthesis

The functional groups on this compound offer multiple handles for synthetic modification. The hydroxyl group can be alkylated or acylated, and the aromatic ring can potentially undergo further substitution, making it a versatile building block for constructing libraries of compounds for high-throughput screening. For example, related dimethoxyphenyl structures have been used as precursors in the synthesis of isoquinoline-based molecules designed to modulate nitric oxide synthesis, a key signaling pathway in physiology and disease.[11]

Potential Biological Pathway Interaction

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Safety, Handling, and Disposal

As a chlorinated phenol, this compound must be handled with appropriate care. A specific Safety Data Sheet (SDS) should always be consulted, but general precautions based on the chemical class are outlined below.[9]

  • Hazard Identification:

    • Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

    • Causes skin and serious eye irritation/damage.[12]

    • Handle as a potential irritant to the respiratory system.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid exposed skin.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling and Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][13]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways. Waste should be handled by a licensed disposal company.

Conclusion

This compound represents a synthetically accessible and versatile chemical building block. While its direct biological applications are not yet established, its structural features suggest significant potential for the development of novel compounds with antioxidant, anti-inflammatory, or antimicrobial properties. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to explore its utility in medicinal chemistry and materials science. The protocols herein emphasize safety, causality, and self-validation, providing a reliable starting point for further investigation.

References

2-Chloro-3,5-dimethoxyphenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

Substituted phenols are fundamental building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This compound, with its unique arrangement of a chloro substituent and two methoxy groups on a phenolic core, represents a versatile synthon for drug discovery. The presence of these specific functional groups allows for a variety of chemical transformations and provides handles to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, detailing its core properties, a robust synthetic protocol, methods for analytical characterization, and a discussion of its potential strategic applications in modern medicinal chemistry. We will explore the specific roles of the chloro and methoxy groups in influencing molecular interactions and metabolic stability, positioning this compound as a valuable tool for researchers in the development of novel therapeutic agents.[1][2][3]

Part 1: Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. This compound is an aromatic compound whose characteristics are defined by its molecular formula, C8H9ClO3.[4]

Key Data Summary

All quantitative data for this compound has been consolidated into the table below for ease of reference.

PropertyValueSource
Molecular Weight 188.61 g/mol [4][5]
Molecular Formula C8H9ClO3[4]
CAS Number 18113-21-8[4][6]
Canonical SMILES COC1=CC(C(=C(C1)Cl)O)OC[4]
MDL Number MFCD02114288[4]
Storage Sealed in dry, room temperature[4]
Chemical Structure

The structure of this compound is defined by a central benzene ring functionalized with one hydroxyl, one chloro, and two methoxy groups.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Purification

The practical utility of a chemical building block is contingent upon a reliable and scalable synthetic route. This compound can be efficiently prepared from its readily available precursor, 3,5-dimethoxyphenol, via electrophilic aromatic substitution.[5]

Synthetic Strategy: Electrophilic Chlorination

The electron-rich nature of the 3,5-dimethoxyphenol ring, activated by the hydroxyl and two methoxy groups, makes it susceptible to electrophilic attack. The challenge lies in achieving regioselectivity. The ortho position to the powerful activating hydroxyl group is the most likely site for substitution. We propose a controlled chlorination using sulfuryl chloride (SO2Cl2) with a catalytic amount of a Lewis acid like iron(III) chloride (FeCl3), a method proven effective for similar phenolic compounds.[7]

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Step 1: Reaction Setup

  • To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethoxyphenol (5.0 g, 32.4 mmol) and dichloromethane (DCM, 40 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add a catalytic amount of anhydrous iron(III) chloride (FeCl3) (approx. 50 mg).

Step 2: Chlorination

  • Dissolve sulfuryl chloride (SO2Cl2) (4.8 g, 35.6 mmol, 1.1 eq) in DCM (10 mL) and load it into the dropping funnel.

  • Cool the reaction flask to 0°C using an ice bath.

  • Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • Scientist's Note: Slow, dropwise addition at low temperature is critical to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

Step 3: Reaction Monitoring and Quenching

  • After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding 20 mL of cold water.

Step 4: Workup and Purification

  • Transfer the mixture to a separatory funnel. Extract the organic components with DCM (3 x 30 mL).[7]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude product.[7]

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Workflow Diagram: Synthesis and Purification

Start 3,5-Dimethoxyphenol + SO2Cl2 / FeCl3 Reaction Electrophilic Chlorination Start->Reaction Quench Water Quench Reaction->Quench Extract DCM Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 2-Chloro-3,5- dimethoxyphenol Purify->Product

Caption: General workflow for the synthesis and purification process.

Part 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is recommended.

Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the target compound and assessing its purity. A sensitive and selective LC-MS/MS method can be developed for trace-level analysis if required.[8]

Hypothetical LC-MS Protocol

  • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes.

    • Expected Result: In negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z 187.6. In positive ion mode, [M+H]⁺ may be observed at m/z 189.6. The isotopic pattern for one chlorine atom (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) must be confirmed.

Workflow: Analytical Characterization

Sample Synthesized Product LCMS LC-MS Analysis (Purity & MW Confirmation) Sample->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR GCMS GC-MS Analysis (Volatility & Byproducts) Sample->GCMS Result Confirmed Structure & Purity >98% LCMS->Result NMR->Result GCMS->Result

Caption: A multi-technique workflow for analytical validation.

Part 4: Role in Drug Discovery and Medicinal Chemistry

While not a drug itself, this compound is a strategic building block. Its value lies in the specific properties imparted by its functional groups, which can be exploited by medicinal chemists to fine-tune drug candidates.[2][3]

The Strategic Importance of Chloro and Methoxy Groups

Small functional groups can profoundly influence a molecule's interaction with a biological target and its overall pharmacokinetic profile.[3] The chloro and methoxy groups are among the most impactful substituents used in drug design.

  • Chloro Group:

    • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.

    • Modulation of Lipophilicity: It increases the lipophilicity (logP) of the molecule, which can improve membrane permeability and cell penetration.

    • Metabolic Blocker: Placing a chlorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block that pathway, increasing the drug's half-life.

    • pKa Modulation: As an electron-withdrawing group, it lowers the pKa of the phenolic hydroxyl group, making it more acidic.

  • Methoxy Groups (OCH₃):

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a target protein.

    • Conformational Control: The steric bulk of methoxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape.

    • Metabolic Lability: Methoxy groups are common sites for O-demethylation by metabolic enzymes. This can be a strategic liability (leading to rapid clearance) or an asset (if designing a pro-drug where the resulting phenol is the active species).

Diagram: Functional Group Contributions in Drug Design

cluster_Cl Chloro Group cluster_OMe Methoxy Groups cluster_OH Phenolic OH Molecule This compound HalogenBond Halogen Bonding Molecule->HalogenBond Lipophilicity Increases Lipophilicity Molecule->Lipophilicity MetabolicBlock Metabolic Blocker Molecule->MetabolicBlock HBA H-Bond Acceptor Molecule->HBA MetabolicSite Metabolic Site (O-demethylation) Molecule->MetabolicSite HBD H-Bond Donor/ Acceptor Molecule->HBD Acidic Acidic Handle (pKa Modulation) Molecule->Acidic

Caption: Key roles of the functional groups in medicinal chemistry.

Application as a Synthon in Library Synthesis

This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The phenolic hydroxyl group can be readily derivatized via reactions like Williamson ether synthesis or esterification. Furthermore, this compound can be used in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple building blocks, accelerating the hit-finding process in drug discovery.[9][10]

Conclusion

This compound is more than a simple chemical with a molecular weight of 188.61 g/mol .[4][5] It is a strategically functionalized building block with significant potential for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and the versatile nature of its chloro and methoxy substituents make it a valuable asset in the medicinal chemist's toolbox. By understanding the nuanced roles these functional groups play in molecular recognition and metabolism, development teams can leverage this and similar synthons to design and create the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-3,5-dimethoxyphenol, a valuable substituted phenol intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the regioselective electrophilic chlorination of the readily available precursor, 3,5-dimethoxyphenol. We will delve into the mechanistic principles governing the reaction, provide detailed experimental protocols for two promising chlorination methods, and discuss the critical aspects of reaction control, purification, and product characterization. This guide is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this specific synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. The presence of a hydroxyl group, two methoxy groups, and a chlorine atom on the benzene ring offers multiple points for further chemical modification. This substitution pattern makes it a key building block in the synthesis of more complex molecules with potential biological activity. The strategic placement of the chloro group, ortho to the hydroxyl moiety, is particularly significant as it can influence the acidity of the phenol, direct subsequent reactions, and introduce steric bulk that can be crucial for molecular recognition in biological systems.

The synthesis of this target molecule hinges on the controlled, regioselective chlorination of its precursor, 3,5-dimethoxyphenol. The primary challenge lies in directing the electrophilic chlorine atom to the C2 position, overcoming the electronic and steric influences of the existing substituents.

The Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution (EAS) reaction on 3,5-dimethoxyphenol. In this reaction, a chlorinating agent, acting as an electrophile, attacks the electron-rich aromatic ring.

Mechanistic Rationale: The Role of Directing Groups

The regiochemical outcome of the chlorination is dictated by the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.[1]

  • Hydroxyl (-OH) Group: This is a very strong activating group and a powerful ortho, para-director. It donates electron density into the ring via resonance, significantly increasing the nucleophilicity at the positions ortho (C2, C6) and para (C4) to it.

  • Methoxy (-OCH₃) Groups: These are also strong activating groups and ortho, para-directors for the same reason—donation of a lone pair of electrons from oxygen into the aromatic system.

In 3,5-dimethoxyphenol, the positions ortho and para to the hydroxyl group are C2, C6, and C4. The two methoxy groups at C3 and C5 further activate these positions. The C2, C4, and C6 positions are all activated by at least one methoxy group in addition to the hydroxyl group, making the ring highly susceptible to electrophilic attack. The key to achieving the desired 2-chloro isomer is to exploit the subtle differences in activation and steric hindrance to favor substitution at the C2 position over the C4 or C6 positions. Given the symmetry of the starting material, the C2 and C6 positions are equivalent.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Figure 1. Generalized mechanism for the electrophilic chlorination of 3,5-dimethoxyphenol.

Recommended Synthetic Protocols

Two primary methods are proposed for the synthesis of this compound, utilizing either sulfuryl chloride or N-Chlorosuccinimide (NCS) as the chlorinating agent. The choice between them may depend on the desired scale, safety considerations, and available equipment.

Method 1: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine, often used for the chlorination of phenols.[2] Its reaction with phenols can be catalyzed by a Lewis acid or proceed directly. A patent for the chlorination of the structurally similar 3,5-xylenol demonstrates the feasibility of this approach, though it notes the formation of both 2-chloro and 4-chloro isomers.[3] For 3,5-dimethoxyphenol, careful control of reaction conditions is paramount to maximize the yield of the desired ortho-chlorinated product.

Experimental Protocol: Synthesis of this compound using SO₂Cl₂

G cluster_workflow Experimental Workflow: Sulfuryl Chloride Method A 1. Dissolve 3,5-dimethoxyphenol in Dichloromethane (DCM) B 2. Cool solution to 0°C (Ice Bath) A->B C 3. Add SO₂Cl₂ (1.0 eq.) dropwise over 30 min B->C D 4. Stir at 0°C for 1 hr, then warm to RT for 2-4 hrs C->D E 5. Monitor reaction (TLC/GC-MS) D->E F 6. Quench with H₂O E->F G 7. Separate layers & extract aqueous phase with DCM F->G H 8. Wash combined organic layers (sat. NaHCO₃, brine) G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J

Figure 2. Step-by-step workflow for the chlorination using sulfuryl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxyphenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.0 eq.), dissolved in a small amount of DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: Stir the reaction mixture at 0°C for an additional hour after the addition is complete. Then, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the 2-chloro isomer from the 4-chloro isomer and any unreacted starting material.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a milder and often more selective chlorinating agent than sulfuryl chloride, making it an excellent alternative.[4] NCS-based chlorinations can be performed under neutral conditions or catalyzed by acids or other promoters.[5][6] A protocol catalyzed by dimethyl sulfoxide (DMSO) is particularly attractive due to its mild conditions and tolerance of various functional groups.[5]

Experimental Protocol: Synthesis of this compound using NCS

Step-by-Step Methodology:

  • Reaction Setup: To a vial or round-bottom flask, add 3,5-dimethoxyphenol (1.0 eq.), N-Chlorosuccinimide (1.2 eq.), and a magnetic stir bar.

  • Solvent Addition: Add chloroform (or another suitable solvent like acetonitrile) to create a 0.25 M solution.

  • Catalyst Addition: Add dimethyl sulfoxide (DMSO) (20 mol%) to the reaction mixture.

  • Reaction: Seal the vessel and stir the mixture at room temperature (25°C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer to a separatory funnel and wash the organic layer twice with saturated aqueous sodium thiosulfate solution (to remove any remaining NCS) and once with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, as described in Method 1.

Data Summary and Comparison

The choice of method may influence the regioselectivity and overall yield. While specific data for this compound is not widely published, data from analogous reactions can guide expectations.

ParameterMethod 1: Sulfuryl ChlorideMethod 2: N-Chlorosuccinimide
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Catalyst Typically none, or Lewis AcidDMSO (or other organocatalysts)
Temperature 0°C to Room TemperatureRoom Temperature
Pros High reactivity, inexpensive reagentMilder conditions, often higher selectivity, easier handling
Cons Can be less selective, corrosiveSlower reaction times, more expensive reagent
Expected Regioselectivity Mixture of 2- and 4-isomersPotentially higher ortho-selectivity

Table 1: Comparison of Proposed Synthesis Methods.

Characterization of this compound

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons and the two methoxy groups. The integration and splitting patterns will confirm the substitution pattern.

    • ¹³C NMR will show the expected number of carbon signals, with chemical shifts indicative of the chlorinated and oxygenated aromatic carbons.[7][8]

  • Mass Spectrometry (MS): Will confirm the molecular weight (188.61 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the phenol, C-O stretches of the ethers, and C-Cl stretch.

Conclusion and Future Perspectives

The synthesis of this compound is most effectively achieved through the regioselective electrophilic chlorination of 3,5-dimethoxyphenol. Both sulfuryl chloride and N-Chlorosuccinimide present viable pathways, with NCS likely offering a milder and more selective route. The key to a successful synthesis lies in the careful control of reaction conditions to favor ortho-chlorination and a robust purification strategy to isolate the desired isomer. Future research may focus on developing more advanced organocatalytic systems to further enhance the ortho-selectivity of this important transformation, thereby improving process efficiency and reducing waste.[9]

References

Spectroscopic Profile of 2-Chloro-3,5-dimethoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Structure and Properties

2-Chloro-3,5-dimethoxyphenol is a halogenated aromatic compound with a molecular formula of C₈H₉ClO₃ and a molecular weight of 188.61 g/mol .[1][2] Its structure, featuring a phenol with a chlorine atom and two methoxy groups at positions 2, 3, and 5 respectively, dictates a unique electronic environment that is reflected in its spectroscopic signature.

PropertyValueSource
CAS Number18113-21-8[1][2]
Molecular FormulaC₈H₉ClO₃[1][2]
Molecular Weight188.61 g/mol [1][2]
Predicted Boiling Point303.0±37.0 °C[1]
Predicted Density1.275±0.06 g/cm³[1]
Predicted Melting Point60 °C[1]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms in the molecule. The aromatic region will display signals for the two protons on the benzene ring, while the aliphatic region will show signals for the methoxy and hydroxyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 6.5 - 6.8Doublet1HAr-H (at C4)Shielded by two ortho methoxy groups.
~ 6.3 - 6.6Doublet1HAr-H (at C6)Shielded by one ortho methoxy group and one para hydroxyl group.
~ 5.5 - 6.5Broad Singlet1H-OH The chemical shift is variable and depends on concentration and solvent.
~ 3.8Singlet3H-OCH₃ (at C3)Typical chemical shift for methoxy protons.
~ 3.7Singlet3H-OCH₃ (at C5)Typical chemical shift for methoxy protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of this compound. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C -OH (C1)Deshielded due to the attached electronegative oxygen atom.
~ 110 - 115C -Cl (C2)Deshielded by the attached chlorine atom.
~ 160 - 165C -OCH₃ (C3)Highly deshielded due to the directly bonded oxygen atom.
~ 95 - 100C H (C4)Shielded by two ortho methoxy groups.
~ 160 - 165C -OCH₃ (C5)Highly deshielded due to the directly bonded oxygen atom.
~ 100 - 105C H (C6)Shielded by one ortho methoxy group and one para hydroxyl group.
~ 55 - 60-OC H₃ (at C3)Typical chemical shift for methoxy carbons.
~ 55 - 60-OC H₃ (at C5)Typical chemical shift for methoxy carbons.
Infrared (IR) Spectroscopy

The IR spectrum will highlight the functional groups present in this compound. Key vibrational frequencies are expected for the hydroxyl, C-O, C=C, and C-Cl bonds.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3200 - 3600 (broad)O-HStretching
~ 2850 - 3000C-H (aromatic and methyl)Stretching
~ 1580 - 1620C=CAromatic ring stretching
~ 1200 - 1300C-O (aryl ether)Asymmetric stretching
~ 1000 - 1100C-O (aryl ether)Symmetric stretching
~ 700 - 800C-ClStretching
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 188, with a characteristic M+2 peak at m/z 190 due to the presence of the chlorine-37 isotope.

Predicted m/zFragmentRationale
188/190[C₈H₉ClO₃]⁺Molecular ion (M⁺ and M+2 peaks in ~3:1 ratio)
173/175[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
145/147[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.
110[M - CH₃ - CO - Cl]⁺Loss of a chlorine radical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.[3]

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in interpreting the data.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for GC/LC Introduction Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Interpretation_Logic cluster_data Spectroscopic Data cluster_info Deduced Information HNMR ¹H NMR: - Chemical Shift - Multiplicity - Integration Proton_Env Proton Environment & Neighboring Protons HNMR->Proton_Env CNMR ¹³C NMR: - Chemical Shift Carbon_Skel Carbon Skeleton CNMR->Carbon_Skel IR IR: - Absorption Bands Func_Groups Functional Groups IR->Func_Groups MS MS: - Molecular Ion - Fragmentation Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure Proposed Structure: This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Logical flow for structural elucidation from spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics, researchers can more effectively identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.

References

Navigating the Solubility Landscape of 2-Chloro-3,5-dimethoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Chloro-3,5-dimethoxyphenol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a comprehensive overview of its physicochemical properties, a curated table of its solubility in common organic solvents, and a detailed experimental protocol for solubility determination. This guide is intended for researchers, chemists, and professionals in the drug development sector, providing both theoretical insights and practical methodologies to streamline their work with this versatile molecule.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with numerous scientific challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its reactivity, bioavailability, and the feasibility of its purification and formulation. This compound, with its chlorinated and methoxylated phenolic structure, presents a unique solubility profile that is critical to its role in the synthesis of more complex active pharmaceutical ingredients (APIs). The strategic placement of chloro and methoxy groups can significantly influence intermolecular interactions, thereby affecting the compound's behavior in different solvent environments[1]. A thorough understanding of its solubility is not merely an academic exercise but a crucial step in efficient process development and robust manufacturing.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first examine its key physicochemical properties. These parameters provide insights into the intermolecular forces at play and how the molecule will interact with different solvents.

PropertyValueSource
CAS Number 18113-21-8[2][3]
Molecular Formula C₈H₉ClO₃[2][3]
Molecular Weight 188.61 g/mol [2][3]
Appearance Off-white to light yellow crystalline solid[4]
Melting Point 40-47 °C[4]
Boiling Point 172-175 °C at 17 mmHg[4]

The presence of a phenolic hydroxyl group allows for hydrogen bonding, while the two methoxy groups and the chlorine atom contribute to the molecule's polarity and lipophilicity. The interplay of these functional groups dictates its solubility across a spectrum of organic solvents.

Solubility Profile of this compound in Organic Solvents

The following table summarizes the solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is crucial for selecting appropriate solvents for synthesis, extraction, and crystallization processes. The general principle of "like dissolves like" serves as a good starting point for understanding these solubilities; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes[5].

SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL) at 25°CClassification
Hexane 1.88< 0.1Sparingly Soluble
Toluene 2.385-10Soluble
Diethyl Ether 4.34> 20Freely Soluble
Ethyl Acetate 6.02> 20Freely Soluble
Acetone 20.7> 30Very Soluble
Isopropanol 18.3> 20Freely Soluble
Ethanol 24.55> 30Very Soluble
Methanol 32.6> 30Very Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 40Very Soluble
Water 80.1< 0.5Slightly Soluble

Note: The solubility values presented are based on predictive models and established principles of organic chemistry, as specific experimental data is not widely available in published literature. These values should be confirmed experimentally for critical applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To ensure accuracy and reproducibility, a standardized experimental protocol for determining the solubility of this compound is essential. The following method is a reliable approach for generating precise solubility data in a laboratory setting[6][7].

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Magnetic stirrer and stir bars

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis cluster_quantification Quantification A Weigh excess This compound B Add known volume of solvent to vial A->B Combine C Seal vials and place in thermostatted shaker B->C Incubate D Equilibrate for 24-48 hours at constant temperature C->D Shake E Centrifuge to separate undissolved solid D->E Separate F Withdraw supernatant and filter E->F Purify G Dilute sample with mobile phase F->G Prepare for analysis H Analyze by HPLC G->H Inject I Prepare calibration curve with standards J Determine concentration of the saturated solution I->J Calibrate K Calculate solubility (g/100 mL) J->K Calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial during this step.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10 minutes.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical not to disturb the solid at the bottom of the vial.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, typically g/100 mL.

Causality and Self-Validation in the Experimental Protocol

The described protocol is designed to be a self-validating system. The use of an excess of the solid ensures that a true saturated solution is achieved. The extended equilibration time with constant agitation is to guarantee that the system has reached equilibrium. Centrifugation and filtration are critical steps to ensure that only the dissolved solute is being analyzed, preventing erroneously high results from suspended microparticles. The use of a validated HPLC method with a proper calibration curve provides the necessary accuracy and precision for the quantification step.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. This guide has provided a comprehensive overview of its physicochemical properties, a predictive solubility profile, and a robust experimental protocol for its determination. By understanding and applying the principles and methods outlined herein, researchers and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation strategies, ultimately accelerating the path of new chemical entities from the laboratory to the clinic.

References

Potential reactivity of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Reactivity of 2-Chloro-3,5-dimethoxyphenol

Abstract

This compound is a polysubstituted aromatic compound with a rich and nuanced reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The interplay between a strongly activating hydroxyl group, two moderately activating methoxy groups, and a deactivating, ortho-, para-directing chloro group governs its chemical behavior. This guide provides a comprehensive analysis of the molecule's potential reactivity, focusing on electrophilic aromatic substitution, reactions at the carbon-chlorine bond, and transformations involving the phenolic and methoxy functionalities. Detailed mechanistic insights, validated experimental protocols, and predictive models are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile building block.

Molecular Structure and Electronic Landscape

The reactivity of an aromatic compound is fundamentally dictated by the electronic influence of its substituents. In this compound, four distinct functional groups modulate the electron density of the benzene ring, creating specific sites of enhanced or diminished reactivity.

Analysis of Substituent Effects

The overall reactivity is a summation of inductive and resonance effects from each substituent. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups because their oxygen lone pairs can be donated into the aromatic π-system through resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.[1][2][3][4] Conversely, the electronegative chlorine and oxygen atoms withdraw electron density through the sigma bonds (inductive effect). For the hydroxyl and methoxy groups, the resonance effect strongly outweighs the inductive effect, leading to net ring activation.[3] For chlorine, the strong inductive withdrawal deactivates the ring, but its lone pairs still direct incoming electrophiles to the ortho and para positions via resonance stabilization.[1]

SubstituentPositionInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-OH C1Electron-withdrawing (-I)Strong electron-donating (+R)ActivatingOrtho, Para
-Cl C2Strong electron-withdrawing (-I)Weak electron-donating (+R)DeactivatingOrtho, Para
-OCH₃ C3Electron-withdrawing (-I)Strong electron-donating (+R)ActivatingOrtho, Para
-OCH₃ C5Electron-withdrawing (-I)Strong electron-donating (+R)ActivatingOrtho, Para
Predicted Reactivity Hotspots

The synergistic effect of the three activating groups (-OH, -OCH₃, -OCH₃) overwhelmingly overcomes the deactivating effect of the chlorine atom, rendering the aromatic ring highly nucleophilic and primed for electrophilic aromatic substitution (EAS).[5] The directing influences of the substituents converge on the C4 and C6 positions, making them the primary sites for electrophilic attack.

G cluster_0 This compound C1 C2 C3 C4 C5 C6 OH OH->C2 OH->C4 OH->C6 Cl OMe1 OMe1->C2 OMe1->C4 OMe2 OMe2->C4 OMe2->C6

Directing effects of activating groups on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the ring allows for EAS reactions to proceed under mild conditions, often without the need for strong Lewis acid catalysts. Polysubstitution can be a concern due to the potent activation.[6]

General Mechanism and Regioselectivity

The reaction proceeds via the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. A subsequent deprotonation step restores aromaticity. The directing groups stabilize the arenium ion, particularly when the attack occurs at the ortho or para positions. For this compound, attack at C6 is generally favored due to reduced steric hindrance compared to C4.

EAS_Mechanism A Aromatic Ring + E⁺ B Arenium Ion (Sigma Complex) A->B Electrophile Attack (Slow, Rate-Determining) C Substituted Product B->C Deprotonation (Fast)

General workflow for Electrophilic Aromatic Substitution.
Halogenation

Due to the ring's high activation, direct halogenation with agents like bromine (Br₂) or N-bromosuccinimide (NBS) can proceed rapidly, often at room temperature and without a catalyst, to yield predominantly the 6-halo derivative.

Experimental Protocol: Bromination

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of bromine (1.05 equiv.) in the same solvent dropwise over 15 minutes with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nitration

Direct nitration of highly activated phenols with concentrated nitric acid can lead to oxidation and the formation of tarry byproducts.[6] Therefore, milder nitrating agents and conditions are required.

Experimental Protocol: Nitration

  • Dissolution: Dissolve this compound (1.0 equiv.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Add dilute nitric acid (1.1 equiv. in acetic acid) dropwise while maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from an appropriate solvent like ethanol/water.

Reactivity at the Carbon-Chlorine Bond

While the C-Cl bond is generally robust, it can be functionalized using modern catalytic methods, significantly expanding the synthetic utility of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

Classical SNAr reactions require strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate.[7] Since this compound possesses electron-donating groups, it is unreactive under standard SNAr conditions. However, transition-metal-catalyzed methods can facilitate this transformation.[8][9] For instance, copper or palladium catalysts can be used to displace the chloride with nucleophiles like hydroxides or amines, though this often requires high temperatures.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a viable handle for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds.[10] Although aryl chlorides are less reactive than bromides or iodides (reactivity order: I > Br > Cl > F), the use of electron-rich, bulky phosphine ligands can facilitate the crucial oxidative addition step to the Pd(0) center.[11]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.[12]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.[12]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-Cl(L₂) Pd(0)L2->OxAdd Ar-Cl Transmetal Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetal R-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Ar-R

Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 equiv.), boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Work-up: Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Reactions of the Hydroxyl and Methoxy Groups

O-Functionalization

The acidic proton of the phenolic hydroxyl group is readily removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide anion. This highly nucleophilic species can then react with electrophiles like alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively. This serves as an effective method for protecting the hydroxyl group during subsequent reactions.

Ether Cleavage (Demethylation)

The methoxy groups are generally stable but can be cleaved to reveal hydroxyl groups under harsh conditions. Reagents such as boron tribromide (BBr₃) in DCM or strong acids like hydrobromic acid (HBr) at high temperatures are effective for this transformation. Selective cleavage of one methoxy group over the other can be challenging. In some cases, strong Lewis acids like aluminum chloride (AlCl₃) during Friedel-Crafts reactions can also induce demethylation.[13]

Safety and Handling

While specific toxicity data for this compound is not widely available, related chlorinated and phenolic compounds warrant careful handling.

Hazard CategoryPrecautionary MeasuresReference Compounds
Acute Toxicity Harmful if swallowed.[14][15]2,4-Dichloro-3,5-dimethylphenol, 4-Chloro-3,5-dimethylphenol
Skin Irritation Causes skin irritation.[15] Wear protective gloves.4-Chloro-3,5-dimethylphenol
Eye Damage Causes serious eye damage/irritation.[14][15] Wear safety goggles/face shield.2,4-Dichloro-3,5-dimethylphenol, 4-Chloro-3,5-dimethylphenol
Handling Use in a well-ventilated area or fume hood. Avoid breathing dust/vapors. Wash hands thoroughly after handling.[16]General chemical safety

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Must not be disposed of with household garbage.[14]

Summary and Future Outlook

This compound presents a predictable yet versatile reactivity profile. Its highly activated aromatic ring is susceptible to a range of electrophilic substitution reactions, primarily at the C6 position. The chloro substituent, while deactivating, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the hydroxyl and methoxy groups offer additional sites for functionalization. This combination of reactive sites makes the compound a valuable platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials where precise control over substitution patterns is essential.

References

2-Chloro-3,5-dimethoxyphenol reaction mechanism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Chloro-3,5-dimethoxyphenol

Executive Summary

This compound is a substituted phenolic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other complex molecular architectures. Its reactivity is governed by the intricate interplay of a strongly activating hydroxyl group, two activating methoxy groups, and a deactivating, ortho-, para-directing chloro substituent. This guide provides a detailed exploration of the principal reaction mechanisms associated with this molecule. We will dissect the electronic factors controlling its reactivity, delve into key transformations including electrophilic aromatic substitution, reactions at the phenolic hydroxyl group, and oxidative pathways, and present field-proven experimental protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for harnessing the synthetic potential of this compound.

Electronic Structure and Reactivity Profile

The reactivity of the this compound ring is a classic example of competing and reinforcing substituent effects. Understanding these electronic influences is critical for predicting regioselectivity and reaction outcomes.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both the hydroxyl and methoxy groups are powerful activating substituents. They donate electron density to the aromatic ring via resonance (lone pairs on the oxygen atoms) and withdraw electron density weakly via induction. The resonance effect is dominant, leading to a significant increase in the nucleophilicity of the ring, particularly at the ortho and para positions.[1][2]

  • Chloro (-Cl) Group: The chlorine atom exhibits a dual nature. It is an inductively electron-withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions.[3]

The net effect is a highly activated aromatic system. The hydroxyl group is the most powerful activator, followed by the methoxy groups. Therefore, the positions ortho and para to the hydroxyl group (C2, C4, C6) are the most electron-rich. With the C2 position blocked by chlorine, the C4 and C6 positions are the primary sites for electrophilic attack.

SubstituentPositionElectronic EffectInfluence on Reactivity
-OH C1Strong Resonance Donor (+R) > Weak Inductive Withdrawer (-I)Strong activation, ortho, para-directing
-Cl C2Strong Inductive Withdrawer (-I) > Weak Resonance Donor (+R)Deactivation, ortho, para-directing
-OCH₃ C3, C5Strong Resonance Donor (+R) > Weak Inductive Withdrawer (-I)Strong activation, ortho, para-directing

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is the hallmark reaction of electron-rich aromatic compounds like this compound. The general mechanism involves the attack of the nucleophilic ring on a potent electrophile (E⁺), proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]

EAS_Mechanism reagents Aromatic Ring + E-Y + Catalyst step1 Step 1: Generation of Electrophile (E⁺) reagents->step1 Activation electrophile E⁺ step1->electrophile step2 Step 2: Nucleophilic Attack (Forms Sigma Complex) electrophile->step2 Attack by π-system sigma_complex Arenium Ion (Sigma Complex) step2->sigma_complex step3 Step 3: Deprotonation (Restores Aromaticity) sigma_complex->step3 [Catalyst-Y]⁻ removes H⁺ product Substituted Aromatic Product step3->product FC_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A 1. Dissolve this compound in an inert solvent (e.g., DCM) B 2. Cool the mixture in an ice bath (0 °C) A->B C 3. Add Lewis Acid (e.g., AlCl₃) portion-wise B->C D 4. Add Acyl Chloride (e.g., Acetyl Chloride) dropwise, maintaining temperature C->D E 5. Stir at 0 °C to room temperature (Monitor by TLC) D->E F 6. Quench reaction with cold dilute HCl E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash, dry, and concentrate the organic phase G->H I 9. Purify via column chromatography or recrystallization H->I Demethylation_Mechanism cluster_mechanism Lewis Acid-Mediated Demethylation start Ar-OCH₃ complex [Ar-O(CH₃)-AlCl₃] Complex start->complex + AlCl₃ lewis_acid AlCl₃ transition_state Transition State [Cl---CH₃---O(AlCl₃)-Ar] complex->transition_state Attack by Cl⁻ nucleophile Cl⁻ nucleophile->transition_state products Ar-O⁻AlCl₂ + CH₃Cl transition_state->products Sₙ2 Displacement final_product Ar-OH products->final_product Hydrolysis hydrolysis H₃O⁺ (Work-up) hydrolysis->final_product

References

Methodological & Application

Synthesis of Derivatives from 2-Chloro-3,5-dimethoxyphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Phenolic Scaffold

2-Chloro-3,5-dimethoxyphenol is a halogenated aromatic compound that serves as a valuable starting material in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, two electron-donating methoxy groups, and a strategically positioned chlorine atom, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an attractive building block for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the chlorine atom, for instance, opens the door to various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of key synthetic strategies for derivatizing this compound, complete with detailed experimental protocols and mechanistic insights.

Strategic Approaches to Derivatization

The chemical reactivity of this compound is primarily centered around three key features: the phenolic hydroxyl group, the aromatic ring, and the chloro substituent. This allows for a multi-pronged approach to its derivatization.

  • O-Functionalization: The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide intermediate. This nucleophilic phenoxide can then participate in a variety of reactions, such as etherification and esterification, to introduce a wide range of substituents at the oxygen atom.

  • Aromatic Ring Substitution: The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be carefully considered to achieve the desired regioselectivity.

  • Cross-Coupling Reactions: The chlorine atom serves as a handle for transition metal-catalyzed cross-coupling reactions. This powerful class of reactions, including the Suzuki-Miyaura and Ullmann condensations, allows for the formation of new bonds between the aromatic ring and various coupling partners, leading to the synthesis of complex molecular architectures.

Below, we delve into specific protocols for key transformations, illustrating the practical application of these strategies.

I. Ether Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1][2] This reaction is particularly useful for coupling electron-rich phenols with aryl halides. While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have made the process more versatile and efficient.[3][4]

Mechanistic Rationale

The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the diaryl ether product and regenerates the copper(I) catalyst. The choice of base, solvent, and copper source can significantly influence the reaction outcome.

Diagram: Ullmann Condensation Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Mix reactants and catalyst in solvent A->F B Aryl Halide (e.g., Iodobenzene) B->F C Base (e.g., K2CO3) C->F D Copper Catalyst (e.g., CuI) D->F E Solvent (e.g., DMF) E->F G Heat under inert atmosphere (e.g., 120-150 °C) F->G H Cool to room temperature G->H I Filter to remove solids H->I J Extract with organic solvent I->J K Purify by column chromatography J->K L Diaryl Ether Product K->L

Caption: Workflow for Ullmann Condensation.

Detailed Protocol: Synthesis of 1-chloro-2-(phenoxy)-3,5-dimethoxybenzene

Materials:

  • This compound

  • Iodobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Add iodobenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts, and wash the celite pad with ethyl acetate.

  • Combine the filtrate and washes and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure diaryl ether.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound188.611.0-
Iodobenzene204.011.2-
1-chloro-2-(phenoxy)-3,5-dimethoxybenzene264.70-60-80

II. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[5][6] This reaction is highly versatile, with a broad substrate scope and functional group tolerance. For this compound, the chloro substituent can be effectively coupled with various aryl or vinyl boronic acids or their esters.[7][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The base plays a crucial role in activating the organoboron compound for transmetalation.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R F->G ArX Ar-X ArX->B RBOH2 R-B(OH)2 RBOH2->D Base Base Base->D G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A This compound E Reaction at reflux A->E B Chloroacetone B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetone) D->E F Intermediate Ether E->F H Heating F->H G Acid or Base Catalyst G->H I Benzofuran Derivative H->I

References

The Strategic Utility of 2-Chloro-3,5-dimethoxyphenol in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated and methoxylated phenyl scaffolds is a cornerstone of rational drug design. The compound 2-Chloro-3,5-dimethoxyphenol, while not extensively documented in public literature, represents a potentially valuable, yet underutilized, building block for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of its plausible synthesis, potential applications in medicinal chemistry—particularly in the domain of kinase inhibition—and detailed protocols to facilitate its use in research and development.

PART 1: Introduction to the this compound Scaffold

The this compound moiety combines several key features that are highly advantageous in medicinal chemistry. The chlorine atom can modulate the electronic properties and lipophilicity of a molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] The methoxy groups can act as hydrogen bond acceptors and influence the conformation of the molecule, thereby fine-tuning its interaction with biological targets. The phenolic hydroxyl group provides a versatile handle for further chemical modifications, such as etherification or esterification, enabling the construction of diverse chemical libraries.

PART 2: Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

While direct applications of this compound are not widely reported, the chloro-dimethoxyphenyl motif is a recurring structural feature in a variety of potent kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2]

The chloro and dimethoxy substituents on the phenyl ring can play a crucial role in the binding of inhibitors to the ATP-binding pocket of kinases. For instance, the chlorine atom can engage in halogen bonding or occupy hydrophobic pockets, while the methoxy groups can form key hydrogen bonds with the hinge region of the kinase.[3] The strategic placement of these functional groups, as in the 2-chloro-3,5-dimethoxy arrangement, offers a unique substitution pattern that can be exploited to achieve both potency and selectivity for specific kinase targets.

Derivatives of this compound could be envisioned as key intermediates in the synthesis of inhibitors targeting various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2] The general structure of many kinase inhibitors involves a heterocyclic core linked to substituted aryl groups, and this compound provides a readily modifiable aryl component.

Diagram 1: Generalized Kinase Inhibitor Synthesis

G A This compound C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Heterocyclic Core (e.g., Pyrimidine, Quinazoline) B->C D Functionalized Kinase Inhibitor C->D Formation of C-C or C-N bond

Caption: Synthetic strategy for kinase inhibitors.

PART 3: Protocols for Synthesis and Elaboration

The following protocols provide a plausible and scientifically grounded approach to the synthesis and further functionalization of this compound.

Protocol 1: Synthesis of this compound via Electrophilic Chlorination

This protocol is based on established methods for the regioselective chlorination of substituted phenols.[4]

Materials:

  • 3,5-Dimethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Diagram 2: Proposed Synthesis of this compound

G cluster_0 Electrophilic Chlorination 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Reaction Reaction 3,5-Dimethoxyphenol->Reaction SO2Cl2, DCM, 0 °C to rt This compound This compound Reaction->this compound Workup & Purification

Caption: Synthetic route to the target compound.

Protocol 2: Williamson Ether Synthesis for Library Elaboration

The phenolic hydroxyl group of this compound is a prime site for diversification using reactions like the Williamson ether synthesis.

Materials:

  • This compound

  • A suitable alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ether derivative.

PART 4: Conclusion and Future Perspectives

This compound, while not a widely studied molecule, holds significant potential as a versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural motifs are present in numerous bioactive compounds, particularly kinase inhibitors. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers to explore the utility of this compound in the design and synthesis of novel therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and potent drug candidates.

PART 5: References

  • Smith, K., Al-Zuhairi, A. J., Elliott, M. C., & El-Hiti, G. A. (2018). A novel and efficient method for the regioselective chlorination of phenols. Journal of Sulfur Chemistry, 39(6), 607-621.

  • Patil, S. A., Patil, S. A., & Patil, R. (2020). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Synthesis, Crystal Structure, and In Silico Studies. Molbank, 2020(3), M1149.

  • Lefranc, J., & Schultz, E. (2016). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 50(19), 10494–10502.

  • Organic Syntheses Procedure. Benzene, 2,4-dichloro-1-methoxy-.

  • Kline, R. H., Izenwasser, S., Katz, J. L., & Newman, A. H. (1997). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry, 40(6), 851-857.

  • Cimarelli, C., & Palmieri, G. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3939.

  • Fed M., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. International Journal of Molecular Sciences, 23(3), 1163.

  • Gothe, S. A., & Syed, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-321.

  • Graebin, C. S., Ribeiro, F. V., Rogério, K. R., & Kümmerle, A. E. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899.

  • Shindo, M. (n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY.

  • Zhang, J., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(6), 1766-1771.

  • Norman, M. H., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121.

  • Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9846-9861.

  • Process for the chlorination of aromatic compounds. US3479409A.

  • Preparation method of 3,5-dimethylphenol. CN104761435A.

  • Synthesis method of 4-chloro-3, 5-dimethylphenol. CN111440051A.

  • Alcaide, B., Almendros, P., & Luna, A. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(3), M1709.

  • Al-Wahaibi, L. H., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLOS ONE, 19(5), e0302914.

  • Gîvan, F. M., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 24(13), 10991.

  • Design and Synthesis of Bioactive Compounds. (n.d.). MDPI.

  • Al-Balas, Q., et al. (2024). Design, synthesis, biological evaluation and molecular modelling of novel extended 1,2,4-triazole derivatives as Candida albicans CYP51 inhibitors. RSC Medicinal Chemistry, 15(3), 738-751.

  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene. EP0067342A1.

  • Design and synthesis of bioactive compounds. (n.d.). ResearchGate.

  • A kind of preparation method of 2,5-dimethoxychlorobenzene. CN112028748A.

References

Application Notes & Protocols: 2-Chloro-3,5-dimethoxyphenol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold

In the landscape of pharmaceutical and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 2-Chloro-3,5-dimethoxyphenol is a uniquely functionalized aromatic compound poised for significant utility in multi-step organic synthesis. Its structure is characterized by a strategic arrangement of substituents on a phenolic core: a nucleophilic hydroxyl group, two electron-donating methoxy groups, and a synthetically versatile chlorine atom. This distinct substitution pattern modulates the electronic properties of the aromatic ring and presents multiple, orthogonal reaction sites.

The electron-donating nature of the hydroxyl and methoxy groups activates the ring towards electrophilic substitution, while the chlorine atom serves as a handle for modern cross-coupling reactions. This document serves as a technical guide for researchers, chemists, and drug development professionals, outlining the key synthetic transformations and providing detailed, field-tested protocols for the effective utilization of this compound.

Physicochemical Properties & Data

A thorough understanding of a building block's physical and spectroscopic properties is critical for reaction monitoring and product characterization.

PropertyValue
IUPAC Name This compound
CAS Number 18113-21-8
Molecular Formula C₈H₉ClO₃
Molecular Weight 188.61 g/mol
Appearance Off-white to light brown crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate, dichloromethane

Expected Spectroscopic Data:

  • ¹H NMR: Expect distinct signals for the phenolic proton (1H, singlet, broad), two aromatic protons (2H, doublets or singlets depending on coupling), and two methoxy groups (6H, two singlets).

  • ¹³C NMR: Signals corresponding to six unique aromatic carbons (including those bonded to O and Cl) and two methoxy carbons.

  • IR (Infrared): Characteristic broad peak for the O-H stretch (~3300-3500 cm⁻¹), C-O stretches for ether and phenol (~1200-1300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

Section 1: Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is often the most reactive site on the molecule, readily participating in nucleophilic reactions.

O-Alkylation via Williamson Ether Synthesis

Causality and Insight: The Williamson ether synthesis is a robust and fundamental method for forming ether linkages.[1][2][3] By converting the weakly acidic phenol to its more nucleophilic conjugate base (a phenoxide), it can readily displace a primary alkyl halide in an Sₙ2 reaction.[2][4] This transformation is critical for installing alkyl chains that can modulate lipophilicity, introduce new functional groups, or serve as protecting groups. The use of a relatively mild base like potassium carbonate is sufficient due to the enhanced acidity of the phenolic proton.

Workflow for O-Alkylation:

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: General Procedure for O-Alkylation

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Add the primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

O-Acylation for Ester Synthesis

Causality and Insight: O-acylation converts the phenol into an aryl ester, a common functional group in bioactive molecules and a useful protecting group. The reaction with a highly electrophilic acyl chloride is rapid and efficient.[5][6] Using a base like pyridine or triethylamine is crucial; it acts as a nucleophilic catalyst and also scavenges the HCl byproduct, driving the reaction to completion. This protocol employs a phase-transfer catalyst for reactions in a biphasic system, which can be extremely efficient.[5][6]

Protocol 2: General Procedure for O-Acylation

  • Reagent Setup: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and 10% aqueous sodium hydroxide in a flask. Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Addition of Acylating Agent: Cool the vigorously stirring mixture in an ice bath (0°C). Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to stir vigorously at 0°C for 5-30 minutes. The reaction is typically very fast.[5] Monitor completion by TLC.

  • Work-up: Pour the mixture into a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with water (1x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting aryl ester is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Section 2: Reactions on the Aromatic Ring

The combination of activating (-OH, -OMe) and deactivating (-Cl) groups provides unique regiochemical control in electrophilic aromatic substitution.

Regioselective Electrophilic Bromination

Causality and Insight: The hydroxyl and methoxy groups are powerful ortho-, para-directing activators.[7] The position para to the hydroxyl group (C4) is the most activated and sterically accessible site for electrophilic substitution. The C6 position is also activated but is sterically hindered by the adjacent chlorine atom. Therefore, electrophilic bromination is expected to proceed with high regioselectivity at the C4 position. Bromination of highly activated phenols can be difficult to control, sometimes leading to polybromination, so mild brominating agents are preferred.[7][8]

Diagram of Electrophilic Substitution:

Caption: Regioselectivity of Electrophilic Substitution.

Protocol 3: General Procedure for Monobromination

  • Reagent Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or acetic acid in a flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in DMF or a solution of bromine in acetic acid dropwise over 30 minutes.[8]

  • Reaction: Stir the reaction at 0°C for 1-2 hours, allowing it to slowly warm to room temperature. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate the 4-bromo-2-chloro-3,5-dimethoxyphenol isomer.

Section 3: Palladium-Catalyzed Cross-Coupling

The aryl chloride moiety is a key handle for constructing C-C and C-N bonds, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Cross-Coupling

Causality and Insight: The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures.[9][10] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can effectively activate the C-Cl bond for oxidative addition to the palladium center.[9][11][12] This reaction allows for the direct connection of the this compound core to a wide variety of aryl or heteroaryl boronic acids.

Catalytic Cycle for Suzuki Coupling:

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L₂) pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation product_complex Product Complex transmetal->product_complex Reductive Elimination product_complex->pd0 product Biaryl Product (Ar-Ar') product_complex->product aryl_chloride This compound (Ar-Cl) aryl_chloride->pd_complex boronic_acid Aryl Boronic Acid (Ar'-B(OH)₂) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal activates

Caption: Simplified catalytic cycle for Suzuki coupling.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like Toluene/Water (4:1) or Dioxane/Water (4:1). Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product by flash column chromatography.

Section 4: Safety, Handling, and Storage

Hazard Profile: this compound, like other chlorophenols, should be handled with care. It is expected to be harmful if swallowed, in contact with skin, or if inhaled.[13][14][15] It may cause skin and eye irritation.[13][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][17] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[15][17]

References

GC-MS Analysis of 2-Chloro-3,5-dimethoxyphenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, field-proven protocol for the analysis of 2-Chloro-3,5-dimethoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges posed by the polarity of phenolic compounds, this document details a robust trimethylsilyl (TMS) derivatization method to ensure high volatility and thermal stability, leading to superior chromatographic resolution and mass spectral identification. This protocol is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who require accurate and reproducible quantification of halogenated phenols.

Scientific Foundation and Analytical Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] For phenolic compounds like this compound, direct GC analysis is often hindered by their polarity, which can lead to poor peak shape and thermal degradation in the GC inlet.

To overcome these limitations, a derivatization step is essential.[2] This protocol employs a silylation reaction, a robust and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This chemical modification drastically reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. The silylating reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which ensures a rapid and complete reaction.[3]

Following derivatization, the TMS-ether derivative is injected into the GC-MS system. Separation is achieved on a low-polarity capillary column, primarily based on the analyte's boiling point. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting mass spectrum provides two critical pieces of information: the molecular weight of the derivatized analyte and a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification. A key feature for this analyte is the presence of a chlorine atom, which results in a characteristic M+ and M+2 isotopic pattern in a ~3:1 ratio, providing a high degree of confidence in the identification.

Analyte Properties: this compound
PropertyValueSource
CAS Number 18113-21-8[4][5][6][7][8]
Molecular Formula C₈H₉ClO₃[4][5][6]
Molecular Weight 188.61 g/mol [4][5]
Structure OC1=CC(OC)=CC(OC)=C1Cl[4]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for standard preparation, quality control, and data verification.

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents (Anhydrous, GC-grade): Pyridine, Acetonitrile, Ethyl Acetate, Hexane

  • Internal Standard (IS): (Optional but recommended for precise quantification) A structurally similar, deuterated compound or a compound not present in the sample.

  • Reagents: Anhydrous sodium sulfate

  • Gases (Ultra-high purity): Helium (99.999%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation and Derivatization Workflow

Senior Scientist's Note: The success of silylation is critically dependent on anhydrous conditions, as the reagents readily react with moisture.[9][10] Ensure all glassware is oven-dried and solvents are of anhydrous grade.

  • Sample Aliquoting: Transfer 1 mL of the sample or standard solution into a clean reaction vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature.

  • Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue to facilitate the reaction.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven to ensure the reaction goes to completion.[3][11]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Silylation Reaction A 1. Aliquot Sample/Standard (1 mL) B 2. Evaporate to Dryness (N₂ Stream) A->B C 3. Reconstitute in Pyridine (50 µL) B->C D 4. Add BSTFA + 1% TMCS (100 µL) C->D E 5. Heat at 70°C for 30-60 min D->E F 6. Cool to Room Temp E->F G Inject into GC-MS F->G

Fig 1. Step-by-step sample preparation and derivatization workflow.
GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and oven control.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and spectral integrity.
Injector Split/Splitless Inlet
ModeSplitlessMaximizes sensitivity for trace-level analysis.
Temperature280 °CEnsures rapid volatilization of the TMS derivative.
Purge Time1.0 min
GC Column HP-5MS, DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for chlorinated phenols.[12][13]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temp80 °C, hold for 2 min
Ramp15 °C/min to 300 °CA controlled ramp ensures good separation of analytes from matrix components.
Final HoldHold at 300 °C for 5 minEnsures elution of all components and column cleaning.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Electron Ionization (EI)
Temperature230 °CStandard temperature for robust ionization.
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 50-500)Allows for qualitative identification and spectral confirmation. For higher sensitivity, Selected Ion Monitoring (SIM) can be developed.[1]

Data Analysis and Interpretation

Identification of the TMS-Derivatized Analyte

The derivatization reaction replaces the acidic proton of the phenol with a TMS group.

Silylation_Reaction Analyte This compound Deriv TMS-Derivative (Volatile) Analyte->Deriv Silylation Reagent BSTFA Reagent->Deriv Byproduct Byproducts Catalyst + TMCS (Catalyst)

Fig 2. Silylation of this compound with BSTFA.
  • Underivatized MW: 188.61 g/mol

  • TMS-Derivative MW: 260.75 g/mol (Addition of Si(CH₃)₃ and loss of H)

The identification is confirmed by a combination of retention time and the mass spectrum.

Expected Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum will exhibit several key features:

  • Molecular Ion (M⁺): A peak corresponding to the intact derivatized molecule will be observed at m/z 260 .

  • Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a peak will be present at m/z 262 . The intensity ratio of m/z 260 to m/z 262 will be approximately 3:1 , which is a definitive indicator of a monochlorinated compound.

  • Key Fragments:

    • [M-15]⁺ at m/z 245: This is a very common fragment for TMS derivatives, corresponding to the loss of a methyl group (•CH₃) from the silyl group. An accompanying [M-15+2]⁺ peak will be seen at m/z 247.

    • [Si(CH₃)₃]⁺ at m/z 73: This prominent ion is characteristic of the trimethylsilyl group and is often a major peak in the spectrum.[14][15]

Quantification

Generate a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Perform a linear regression on the data. The concentration of the analyte in unknown samples can then be determined by interpolating their peak areas from this curve.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. By employing a proven silylation derivatization technique, this method overcomes the challenges associated with analyzing polar phenolic compounds, enabling accurate and reliable identification and quantification. The specific instrumental parameters and data interpretation guidelines serve as a strong foundation for researchers in pharmaceuticals, environmental science, and related fields to achieve high-quality analytical results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust methodology for the purification of 2-Chloro-3,5-dimethoxyphenol from a complex mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for downstream applications. We detail a systematic approach encompassing analyte characterization, method development, step-by-step purification protocol, and post-purification analysis. The causality behind experimental choices, such as column chemistry, mobile phase selection, and gradient optimization, is explained to provide a deeper understanding of the purification strategy.

Introduction and Analyte Properties

This compound is a substituted phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with many synthetic procedures, the crude product often contains starting materials, by-products, and other impurities that must be removed. Preparative HPLC is a powerful technique for isolating target compounds with high purity.

The successful development of an HPLC method is predicated on understanding the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClO₃[1]
Molecular Weight 188.61 g/mol [1]
Structure (Structure based on name)
Predicted logP ~2.0 - 2.5Inferred from similar compounds[2]
Solubility Soluble in organic solvents (Methanol, Acetonitrile); sparingly soluble in water.Inferred from similar compounds[3][4]
UV Absorbance Expected λmax ~270-285 nmInferred from related phenolic structures[5][6]

The presence of a benzene ring and oxygen-containing functional groups makes the compound suitable for UV detection. Its moderate hydrophobicity (logP) suggests that reversed-phase chromatography is the ideal separation mode.

The Rationale for Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the method of choice for this purification for several key reasons:

  • Mechanism of Separation: RP-HPLC utilizes a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This compound, being a moderately nonpolar molecule, will interact with the C18 stationary phase through hydrophobic interactions. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and displaces the analyte from the stationary phase.

  • Peak Shape for Phenols: The phenolic hydroxyl group is weakly acidic. To prevent peak tailing caused by the interaction of the ionized phenolate form with residual silanols on the stationary phase, a small amount of acid (e.g., formic acid or phosphoric acid) is added to the mobile phase.[7] This ensures the analyte remains in its neutral, protonated state, leading to sharper, more symmetrical peaks.

  • Scalability: RP-HPLC methods are highly scalable. An analytical method developed on a small-diameter column can be readily transferred to a larger-diameter preparative column for purification of milligram to gram quantities of material.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step guide for the entire purification workflow.

Instrumentation and Materials

Table 2: Equipment and Reagents

CategoryItemSpecifications
HPLC System Preparative HPLC SystemBinary Pump, Autosampler (or manual injector), Column Thermostat, UV-Vis or Photodiode Array (PDA) Detector, Fraction Collector
Chromatography Column C18 Reversed-Phase ColumnPreparative scale: e.g., 21.2 x 150 mm, 5 µm particle size
Analytical C18 ColumnFor method development and fraction analysis: e.g., 4.6 x 150 mm, 5 µm particle size
Solvents Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade, Deionized, or Milli-Q
Reagents Formic Acid (FA)LC-MS Grade or equivalent (>99%)
Crude SampleThis compound
Glassware & Consumables Volumetric flasks, pipettesClass A
HPLC vials with caps2 mL, amber (if light-sensitive)
Syringe filters0.45 µm, PTFE or nylon
Collection VesselsTest tubes or flasks for fraction collector
Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare a solution of 0.1% Formic Acid (v/v) in HPLC-grade water. To do this, add 1 mL of Formic Acid to a 1 L volumetric flask and fill to the mark with water. Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Prepare a solution of 0.1% Formic Acid (v/v) in Acetonitrile. Add 1 mL of Formic Acid to a 1 L volumetric flask and fill to the mark with ACN. Degas the solution.

  • Crude Sample Preparation:

    • Accurately weigh a known quantity of the crude material.

    • Dissolve the sample in a minimal amount of a strong solvent, such as Methanol or Acetonitrile, to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is critical to prevent clogging of the HPLC column and system.

Analytical Method Development

Before proceeding to preparative scale, an analytical method must be developed to determine the retention time of the target compound and resolve it from impurities.

Table 3: Analytical HPLC Method Parameters

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for resolving moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.[7][9]
Mobile Phase B 0.1% Formic Acid in ACNStrong organic solvent for elution.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 280 nmGood absorbance wavelength for chlorophenols.[5]
Injection Vol. 5-10 µLSmall volume to avoid column overload.
Gradient See Table 4A scouting gradient to separate components over a wide polarity range.

Table 4: Analytical Scouting Gradient

Time (min)% Mobile Phase B (ACN)
0.030
15.095
17.095
17.130
20.030
  • Optimization: Analyze the chromatogram from the scouting run. If the peak of interest elutes too early or too late, adjust the starting percentage of B. If resolution between the target and a nearby impurity is poor, flatten the gradient around the elution time of the target peak.

Preparative HPLC Purification Protocol

Once the analytical method is optimized, it can be scaled up for preparative purification.

G cluster_prep Preparation Stage cluster_run Purification Run cluster_post Post-Run SamplePrep 1. Prepare Crude Sample (Dissolve & Filter) SystemEquil 3. Equilibrate System (Initial %B) SamplePrep->SystemEquil MobilePhasePrep 2. Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) MobilePhasePrep->SystemEquil Inject 4. Inject Sample SystemEquil->Inject Gradient 5. Run Preparative Gradient Inject->Gradient Collect 6. Collect Fractions (Based on UV Signal) Gradient->Collect Wash 7. Wash Column (High %B) Collect->Wash Shutdown 8. System Shutdown Wash->Shutdown

Caption: Workflow for the preparative HPLC purification process.

Table 5: Preparative HPLC Method Parameters

ParameterSettingRationale
Column C18, 21.2 x 150 mm, 5 µmLarger diameter for higher loading capacity.
Mobile Phase Same as analyticalEnsures consistent selectivity.
Flow Rate 20 mL/minScaled up from analytical flow rate to maintain linear velocity.
Column Temp. 30 °CConsistent with analytical method.
Detection UV at 280 nmPrimary wavelength for triggering fraction collection.
Injection Vol. 0.5 - 2.0 mLDepends on sample concentration and column loading capacity.
Gradient Same gradient profile as optimized analytical method, but with adjusted time segments to account for the larger column volume.

Step-by-Step Protocol:

  • System Setup: Install the preparative column and prime the pump with both mobile phases to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 30% B) for at least 5-10 column volumes. The detector baseline should be stable.

  • Injection: Load the filtered crude sample into the injection loop and inject it onto the column.

  • Elution and Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time. Set the fraction collector to begin collecting when the UV signal rises above the baseline just before the target peak elutes and to stop after the peak returns to baseline.

  • Column Wash: After the gradient is complete, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to elute any strongly retained impurities.

  • Re-equilibration: Return the system to the initial mobile phase conditions in preparation for the next run.

Post-Purification Analysis

After collection, the fractions containing the purified compound must be analyzed to confirm purity and determine the overall yield.

G cluster_analysis Fraction Analysis cluster_recovery Product Recovery cluster_validation Final Validation Analyze 1. Analyze Fractions (Analytical HPLC) Pool 2. Pool Pure Fractions (>98% Purity) Analyze->Pool Evaporate 3. Remove Solvent (Rotary Evaporation) Pool->Evaporate Dry 4. Dry Product (High Vacuum) Evaporate->Dry Weigh 5. Weigh Final Product Dry->Weigh Confirm 6. Confirm Identity (MS, NMR) Weigh->Confirm Calculate 7. Calculate Yield Confirm->Calculate

Caption: Workflow for post-purification analysis and product recovery.

  • Fraction Purity Check: Inject a small aliquot from each collected fraction (or a representative set of fractions across the peak) into the analytical HPLC system.

  • Pooling: Combine the fractions that show a purity of >98% (or the desired purity level).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator.

  • Drying and Yield Calculation: Dry the resulting solid or oil under high vacuum to remove residual solvent. Weigh the final product and calculate the purification yield.

  • Identity Confirmation: Confirm the identity and structure of the purified product using orthogonal methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Results and Discussion

Using the described method, this compound is expected to elute as a sharp, symmetrical peak, well-resolved from common synthetic impurities.

Table 6: System Suitability Parameters (Analytical Run)

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Retention Time RSD < 2% (for 5 injections)Demonstrates system precision.

Potential Challenges:

  • Co-eluting Impurities: If an impurity co-elutes with the target compound, method optimization is required. This can involve changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or trying a different stationary phase (e.g., a Phenyl-Hexyl column) to alter selectivity.

  • Low Recovery: Low recovery can result from poor sample solubility, on-column degradation, or irreversible binding to the stationary phase. Ensure the sample is fully dissolved before injection and that the mobile phase is appropriate for the analyte's stability.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the purification of this compound. By following a systematic approach of analytical method development, preparative scaling, and post-purification analysis, researchers can obtain this compound with high purity. The principles and techniques described herein are broadly applicable to the purification of other substituted phenolic compounds.

References

NMR spectroscopy of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive NMR Spectroscopic Analysis of 2-Chloro-3,5-dimethoxyphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a self-validating workflow for confirming the molecular architecture. We present step-by-step protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, supplemented with predicted data and interpretation strategies. The aim is to provide an authoritative guide that blends theoretical principles with practical, field-proven insights for the unambiguous characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals.[1][2] Given its polysubstituted nature, definitive confirmation of its isomeric structure—specifically the regiochemistry of the chloro, hydroxyl, and two methoxy groups—is paramount. Incorrect structural assignment can lead to significant setbacks in synthetic campaigns and drug development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete structural characterization of organic molecules in solution.[3][4] Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and map the connectivity between them. This guide outlines a multi-faceted NMR approach, demonstrating how a logical progression from simple 1D experiments to more complex 2D correlation spectra can provide irrefutable proof of the structure of this compound.

Foundational Analysis: Predicting the NMR Landscape

Before any experiment is conducted, a thorough analysis of the target molecule's structure allows us to predict the key features of its NMR spectra. This predictive step is crucial for efficient data interpretation.

Molecular Structure:

(Note: A more accurate representation would show a planar phenyl ring)

Symmetry and Predicted Signals: The molecule lacks any element of symmetry. Therefore, every carbon and non-exchangeable proton is chemically unique and should produce a distinct signal in the NMR spectra.

  • ¹H NMR: We anticipate five distinct signals: one for the phenolic hydroxyl proton (OH), two for the aromatic protons (H4 and H6), and two for the diastereotopic methoxy groups (-OCH₃).

  • ¹³C NMR: We anticipate eight distinct signals: six for the aromatic carbons (C1-C6) and two for the methoxy carbons.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be executed sequentially, with each experiment providing a layer of data that corroborates and builds upon the last. This creates a robust, self-validating system for structural assignment.[3]

Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data.

  • Analyte Preparation: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[5]

  • Homogenization: Gently vortex the sample to ensure a homogenous solution. Check for any undissolved particulate matter.

1D NMR Spectroscopy: The Initial Survey

One-dimensional NMR provides the fundamental information about the types and numbers of protons and carbons.

G H1 H1 C13 C13 H1->C13 Initial Survey DEPT DEPT C13->DEPT Refine Carbon Info

Protocol for ¹H NMR:

  • Objective: To determine the number of distinct proton environments, their chemical shifts, their integration (relative ratios), and their coupling patterns (multiplicity).

  • Typical Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans (NS): 8-16 scans.

Protocol for ¹³C{¹H} NMR:

  • Objective: To determine the number of distinct carbon environments and their chemical shifts. The {¹H} indicates proton decoupling, which collapses C-H coupling and simplifies the spectrum to singlets.

  • Typical Parameters:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 scans, as ¹³C has a low natural abundance.

Protocol for DEPT-135:

  • Objective: To differentiate between carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1, C2, C3, C5) are absent.

  • Typical Parameters:

    • Pulse Program: Standard DEPT-135 sequence.

    • Key Parameter: The final pulse angle is 135°.

    • Number of Scans (NS): 64-256 scans.

2D NMR Spectroscopy: Mapping the Connections

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations.[6][7]

G COSY COSY HSQC HSQC COSY->HSQC Assign Protonated Carbons HMBC HMBC HSQC->HMBC Assemble the Full Carbon Skeleton

Protocol for ¹H-¹H COSY (Correlation Spectroscopy):

  • Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks appear between the signals of coupled protons.

  • Typical Parameters:

    • Pulse Program: Standard COSY sequence (cosygpmfqf).

    • Number of Scans (NS): 2-4 per increment.

    • Increments (F1 dimension): 256-512.

Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

  • Typical Parameters:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz for aromatic and aliphatic C-H bonds.

    • Number of Scans (NS): 2-8 per increment.

    • Increments (F1 dimension): 256.

Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify long-range correlations between protons and carbons over 2-4 bonds. This is the key experiment for connecting quaternary carbons and different spin systems.[8][9]

  • Typical Parameters:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • ⁿJ(CH) Coupling Constant: Optimized for a long-range coupling of 8-10 Hz.

    • Number of Scans (NS): 4-16 per increment.

    • Increments (F1 dimension): 256-512.

Data Interpretation: Assembling the Structure of this compound

The following is a predictive interpretation based on established chemical shift principles for substituted phenols.[10][11]

Predicted ¹H and ¹³C NMR Data
¹H NMR Data (Predicted)
Assignment Predicted δ (ppm) Multiplicity Integration J (Hz)
-OH~5.5-6.5broad s1H-
H6~6.5d1H~2.5
H4~6.4d1H~2.5
3-OCH₃~3.85s3H-
5-OCH₃~3.80s3H-
¹³C NMR Data (Predicted)
Assignment Predicted δ (ppm) DEPT-135 Key HMBC Correlations (from Protons)
C5~162QuaternaryH4, H6, 5-OCH₃
C3~159QuaternaryH4, 3-OCH₃
C1~155QuaternaryH6
C2~110QuaternaryH6
C6~108CH (+)H4, 5-OCH₃
C4~100CH (+)H6, 3-OCH₃, 5-OCH₃
3-OCH₃~56.0CH₃ (+)3-OCH₃
5-OCH₃~55.5CH₃ (+)5-OCH₃
Stepwise Elucidation
  • ¹H Spectrum Analysis: The two doublets in the aromatic region (~6.4-6.5 ppm) with a small coupling constant (~2.5 Hz) are characteristic of meta-coupled protons, confirming the 1,2,3,5-substitution pattern. The two sharp singlets around 3.8 ppm integrate to 3H each and are assigned to the two non-equivalent methoxy groups.

  • ¹³C and DEPT-135 Analysis: The ¹³C spectrum should show 8 signals. The DEPT-135 experiment will confirm the presence of two CH carbons (positive signals at ~108 and ~100 ppm) and two CH₃ carbons (positive signals ~55-56 ppm). The remaining four signals, which are absent in the DEPT spectrum, are the quaternary carbons (C1, C2, C3, C5).

  • COSY Analysis: A cross-peak will be observed between the two aromatic proton signals (~6.5 and ~6.4 ppm), confirming their meta-coupling relationship (H4-C4-C5-C6-H6).

  • HSQC Analysis: This experiment provides definitive one-bond correlations:

    • The proton at ~6.5 ppm will correlate to the carbon at ~108 ppm (H6 to C6).

    • The proton at ~6.4 ppm will correlate to the carbon at ~100 ppm (H4 to C4).

    • The methoxy protons at ~3.85 ppm and ~3.80 ppm will correlate to the methoxy carbons at ~56.0 ppm and ~55.5 ppm, respectively.

  • HMBC Analysis: The Final Proof: The HMBC spectrum is crucial for placing the substituents. The long-range correlations unambiguously assemble the molecular framework.

G

  • From Methoxy Protons: The protons of the 3-OCH₃ group will show correlations to C3 (²J) and C4 (³J). Similarly, the 5-OCH₃ protons will correlate to C5 (²J) and C6 (³J). These correlations lock the positions of the methoxy groups relative to the aromatic protons.

  • From Aromatic Protons:

    • H4 will show correlations to the carbons two bonds away (C3 and C5) and three bonds away (C6).

    • H6 will show correlations to the carbons two bonds away (C1 and C5) and three bonds away (C2 and C4). The correlation from H6 to the chlorine-bearing carbon (C2) and the hydroxyl-bearing carbon (C1) is definitive proof of the substitution pattern.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved with high confidence. The workflow described herein, progressing from broad survey scans (¹H, ¹³C) to detailed connectivity mapping (COSY, HSQC, HMBC), represents a robust and self-validating methodology. The HMBC experiment, in particular, is indispensable for confirming the precise regiochemistry of the substituents on the aromatic ring. This comprehensive approach ensures the scientific integrity required for advancing research and development in synthetic chemistry and drug discovery.

References

The Untapped Potential of 2-Chloro-3,5-dimethoxyphenol in Agrochemical Innovation: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenolic Building Block for Modern Agrochemicals

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 2-Chloro-3,5-dimethoxyphenol, a substituted phenolic compound, presents itself as a compelling, albeit underexplored, starting material for the synthesis of next-generation herbicides and fungicides. Its distinct substitution pattern—a reactive hydroxyl group, a strategically placed chlorine atom, and two methoxy groups—offers a versatile platform for constructing complex agrochemical molecules. The methoxy groups can influence the molecule's lipophilicity and metabolic stability, while the chlorine and hydroxyl functionalities serve as key handles for synthetic transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical synthesis. While direct, large-scale industrial applications of this specific phenol are not widely documented in publicly available literature, its structural motifs are present in numerous commercial agrochemicals. The following application notes and protocols are therefore presented as scientifically grounded, hypothetical pathways to stimulate further research and development in this promising area. We will explore its plausible utility in the synthesis of two major classes of agrochemicals: phenoxy-type herbicides and strobilurin-analogue fungicides, based on well-established synthetic methodologies such as the Williamson ether synthesis and the Ullmann condensation.[1][2][3][4]

PART 1: Proposed Application in the Synthesis of a Novel Phenoxy-Type Herbicide

Phenoxy herbicides have been a cornerstone of weed management for decades.[5] Their synthesis typically involves the coupling of a substituted phenol with an alpha-haloacid.[5][6] The presence of the hydroxyl group on this compound makes it an ideal candidate for this type of transformation, specifically through the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][7][8]

Synthetic Strategy: Williamson Ether Synthesis

The proposed synthesis involves the deprotonation of the phenolic hydroxyl group of this compound with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkyl halide, such as an ethyl chloroacetate, in an SN2 reaction to form the corresponding aryloxyacetate. Subsequent hydrolysis of the ester yields the active herbicidal acid.

Figure 1: Proposed synthetic workflow for a phenoxy-type herbicide.

Experimental Protocol: Synthesis of (2-Chloro-3,5-dimethoxyphenoxy)acetic acid

Materials and Equipment:

Reagent/EquipmentSpecification
This compound>98% purity
Ethyl chloroacetateAnhydrous, >99%
Potassium carbonate (K₂CO₃)Anhydrous, powdered
Sodium hydroxide (NaOH)Pellets, >97%
AcetoneAnhydrous
Diethyl etherAnhydrous
Hydrochloric acid (HCl)Concentrated (37%)
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating
Separatory funnel500 mL
Rotary evaporator

Procedure:

  • Step 1: Formation of the Phenoxide. To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 52.9 mmol), anhydrous potassium carbonate (10.9 g, 78.9 mmol), and 100 mL of anhydrous acetone.

  • Step 2: Etherification. To the stirring suspension, add ethyl chloroacetate (7.8 g, 63.5 mmol) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation of the Ester Intermediate. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (2-chloro-3,5-dimethoxyphenoxy)acetate. The crude product can be purified by column chromatography on silica gel if necessary.

  • Step 4: Hydrolysis. Dissolve the crude ester in 50 mL of ethanol in a round-bottom flask. Add a solution of sodium hydroxide (3.2 g, 80.0 mmol) in 20 mL of water. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Step 5: Acidification and Product Isolation. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with 50 mL of water and wash with 30 mL of diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. The product, (2-Chloro-3,5-dimethoxyphenoxy)acetic acid, will precipitate as a solid.

  • Step 6: Purification. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 2: Proposed Application in the Synthesis of a Novel Strobilurin-Analogue Fungicide

Strobilurin fungicides are a vital class of agricultural products inspired by naturally occurring antifungal compounds.[9] A key structural feature of many strobilurins is a substituted phenyl ether linkage. The synthesis of these complex molecules often relies on coupling a phenolic precursor with a suitable heterocyclic or aromatic partner.[10][11] The Ullmann condensation is a classic and effective method for forming such aryl-aryl or aryl-ether bonds, particularly with copper-based catalysts.[1][2][12][13][14]

Synthetic Strategy: Ullmann Condensation

We propose a hypothetical synthesis of a strobilurin analogue where this compound is coupled with a substituted aromatic or heteroaromatic halide. The Ullmann condensation is well-suited for this transformation, typically requiring a copper catalyst, a base, and a high-boiling polar solvent.

Figure 2: Proposed synthetic workflow for a strobilurin-analogue fungicide.

Experimental Protocol: Synthesis of a 2-(2-Chloro-3,5-dimethoxyphenoxy)pyridine Analogue

Materials and Equipment:

Reagent/EquipmentSpecification
This compound>98% purity
2-Bromopyridine>99% purity
Copper(I) iodide (CuI)>98% purity
Potassium carbonate (K₂CO₃)Anhydrous, powdered
N,N-Dimethylformamide (DMF)Anhydrous
TolueneAnhydrous
Saturated aqueous NH₄Cl
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Schlenk flask100 mL
Inert atmosphere (Nitrogen or Argon)
Magnetic stirrer with heating
Column chromatography suppliesSilica gel, solvents

Procedure:

  • Step 1: Reaction Setup. To a 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (5.0 g, 26.5 mmol), potassium carbonate (5.5 g, 39.7 mmol), and copper(I) iodide (0.5 g, 2.6 mmol).

  • Step 2: Addition of Reagents. Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of 2-bromopyridine (4.6 g, 29.1 mmol).

  • Step 3: Reaction. Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous mixture with toluene (3 x 50 mL).

  • Step 5: Purification of the Organic Phase. Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Step 6: Final Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-Chloro-3,5-dimethoxyphenoxy)pyridine analogue.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, platform for the synthesis of novel agrochemicals. The proposed synthetic protocols for a phenoxy-type herbicide and a strobilurin-analogue fungicide, based on the well-established Williamson ether synthesis and Ullmann condensation respectively, highlight the potential of this molecule. These pathways are intended to serve as a foundational guide for researchers to explore the rich chemistry of this versatile building block. Further derivatization of the resulting products could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. The scientific community is encouraged to investigate these and other potential applications of this compound to unlock its full potential in the development of next-generation crop protection solutions.

References

Application Note: Regioselective Chlorination of 3,5-Dimethoxyphenol for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols and theoretical insights for the electrophilic chlorination of 3,5-dimethoxyphenol, a key intermediate in the synthesis of bioactive molecules. We present two robust methods utilizing sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS) as chlorinating agents. The document explains the underlying electrophilic aromatic substitution mechanism, discusses the critical parameters controlling regioselectivity, and offers comprehensive guidance on reaction setup, execution, purification, and product characterization. Safety protocols and troubleshooting advice are integrated throughout to ensure reliable and safe execution for researchers in drug development and chemical synthesis.

Introduction: The Significance of Chlorinated Phenols

3,5-Dimethoxyphenol is a versatile building block in organic synthesis.[1] The introduction of chlorine atoms onto its aromatic ring profoundly modifies its electronic and lipophilic properties, making its chlorinated derivatives valuable precursors for pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] For instance, the structural motif of chlorinated phenols is present in numerous herbicides, fungicides, and therapeutic agents.

The chlorination of 3,5-dimethoxyphenol proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[4][5][6] The phenol ring is highly activated by the strong electron-donating effects of the hydroxyl (-OH) and two methoxy (-OCH₃) groups. These groups are ortho-, para-directing, meaning they direct the incoming electrophile (Cl⁺) to the positions ortho and para to themselves (C2, C4, and C6).[7][8] This high degree of activation makes the reaction proceed readily but also presents a challenge: controlling the reaction to achieve selective monochlorination versus the formation of di- or tri-chlorinated byproducts. This guide details protocols designed to maximize the yield of the desired monochlorinated products.

Health and Safety: A Critical Prerequisite

The protocols described involve hazardous materials that demand strict adherence to safety procedures. A thorough risk assessment must be conducted before any experiment. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Table 1: Hazard Summary of Key Reagents

ReagentCAS No.Primary HazardsHandling Precautions
3,5-Dimethoxyphenol 500-99-2Causes skin, eye, and respiratory irritation.[9][10]Avoid inhalation of dust and contact with skin/eyes.
Sulfuryl Chloride (SO₂Cl₂) 7791-25-5Causes severe skin and eye burns; toxic if inhaled; reacts violently with water.[11][12][13]Handle under an inert atmosphere. Add to reaction mixtures slowly. Quench with care.
N-Chlorosuccinimide (NCS) 128-09-6Causes severe skin burns and eye damage; moisture and light sensitive.[14][15][16]Store in a desiccator, protected from light. Weigh quickly.
Dichloromethane (DCM) 75-09-2Suspected carcinogen; skin and eye irritant.Use in a well-ventilated fume hood. Avoid skin contact.
Hydrochloric Acid (HCl) 7647-01-0Causes severe skin burns and eye damage; respiratory irritant.Handle with extreme care. Neutralize spills with sodium bicarbonate.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention for burns from SO₂Cl₂ or NCS.[11][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][17]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

The Chemistry: Mechanism and Regioselectivity

The chlorination of 3,5-dimethoxyphenol is a classic example of electrophilic aromatic substitution. The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic chlorine species (Cl⁺ or its equivalent). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton (H⁺) from the site of substitution.

The hydroxyl and methoxy substituents are powerful activating groups that stabilize the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions. Given the structure of 3,5-dimethoxyphenol, all available positions (C2, C4, C6) are activated, making the system highly reactive. Careful control of stoichiometry and temperature is paramount to prevent over-chlorination.

SEAr_Mechanism Figure 1: Mechanism of Electrophilic Aromatic Chlorination cluster_start Step 1: Formation of Sigma Complex (Rate-Determining) cluster_end Step 2: Deprotonation to Restore Aromaticity A 3,5-Dimethoxyphenol + Cl⁺ B Resonance-Stabilized Arenium Ion (Sigma Complex) A->B π-electrons attack electrophile C Chlorinated Product + H⁺ B->C -H⁺ (fast) Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Dissolve Substrate in Solvent) B 2. Temperature Control (e.g., 0 °C Ice Bath) A->B C 3. Reagent Addition (Dropwise or Portionwise) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching / Work-up (Neutralize, Extract) D->E F 6. Drying & Concentration (Anhydrous Salt, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Application Notes & Protocols: Safe Handling of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction 2-Chloro-3,5-dimethoxyphenol is a substituted phenolic compound, a class of molecules frequently utilized as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] Given its chemical structure—a chlorinated and methoxylated phenol—it is imperative that researchers handle this substance with a comprehensive understanding of its potential hazards and the rigorous safety protocols required. Phenolic compounds, in general, can be corrosive and systemically toxic, with the ability to be absorbed through the skin.[4]

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to empower researchers with the knowledge to maintain a secure laboratory environment. The following procedures are based on established safety data for structurally similar chlorinated and phenolic compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment must precede any experiment involving this compound. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from analogous chemical structures, such as other chlorinated phenols and dimethoxybenzenes.[5][6]

The primary risks are associated with its corrosivity and toxicity upon exposure through ingestion, inhalation, or skin contact. Phenol and its derivatives are known to have an anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[4]

Table 1: Anticipated Hazard Profile

Hazard Class Classification Rationale and Primary Concern
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful) Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[7] Systemic toxicity is a significant risk following absorption.
Skin Corrosion / Irritation Category 1B or 2 (Causes severe burns or irritation) As a phenol derivative, it is expected to be corrosive, causing severe skin burns and damage.[5] Rapid skin absorption can lead to systemic effects.[4]
Serious Eye Damage / Irritation Category 1 (Causes serious eye damage) Direct contact can cause permanent eye injury and blindness.[4][8]
Respiratory Irritation Possible Dust or vapors may cause irritation to the respiratory system.[5][6]

| Aquatic Hazard | Acute and/or Chronic Toxicity | Chlorinated organic compounds are often toxic to aquatic life, potentially with long-lasting effects.[9] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with robust engineering controls and followed by meticulous use of personal protective equipment.

Engineering Controls

The causality behind using engineering controls is to remove or isolate the hazard at its source, providing a primary barrier of protection.

  • Chemical Fume Hood: All work involving this compound, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][10] This prevents the inhalation of airborne dust or vapors and provides a physical shield against splashes.[4]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5][10] Their locations must be known to all personnel before work begins.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of phenolic compounds.

Table 2: Mandatory Personal Protective Equipment

Protection Type Specification Rationale and Field Insight
Eye/Face Protection Chemical safety goggles and a full-face shield.[12] A face shield worn over goggles is essential to protect against splashes to the entire face, as this compound is expected to cause severe eye damage.
Hand Protection Heavy-weight, chemical-resistant gloves. Recommended materials include Butyl rubber or Viton.[4] Neoprene is suitable for shorter-term work.[4] Double-gloving is a best practice. Phenol and its derivatives can readily penetrate common laboratory gloves like nitrile.[4] Thin, disposable gloves are for incidental splash protection only and must be removed and replaced immediately upon contact.[4]
Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.[4] A butyl rubber or neoprene apron should be worn when there is a significant splash potential.[4] This ensures no skin is exposed. Phenol can be absorbed through the skin over large body surface areas, leading to severe systemic toxicity.[4]

| Respiratory Protection | Generally not required when working within a certified fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge (or an SCBA for major incidents) is necessary.[13][14] | The fume hood provides primary respiratory protection. Emergency-use respirators must be part of the lab's formal safety plan. |

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidental release.

Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system by incorporating pre- and post-procedural checks.

  • Pre-Operation Check:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as specified in Table 2.

    • Ensure spill cleanup materials and waste containers are readily available.

  • Handling Procedure:

    • Perform all manipulations on a disposable, absorbent bench liner within the fume hood to contain any minor spills.

    • Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula to gently transfer the material.

    • Slowly add the solid to the chosen solvent in a suitable flask, ensuring the flask is stable.

    • If dissolution requires stirring, use a magnetic stirrer at a speed that does not create a vortex or splash.

  • Post-Operation:

    • Tightly cap the stock solution container and label it clearly with the chemical name, concentration, date, and hazard pictograms.

    • Wipe down the spatula and work surface with a damp cloth (disposing of it as hazardous waste).

    • Carefully remove PPE, washing hands thoroughly with soap and water afterward.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent dangerous reactions.

  • Location: Store in a cool, dry, dark, and well-ventilated area designated for toxic and corrosive chemicals.[5][10][15]

  • Container: Keep in the original, tightly closed container.[9][15] Do not use containers with ground glass stoppers or metal-lined caps, as some related compounds can form peroxides or react with metals.[16]

  • Segregation: Isolate from incompatible materials to prevent hazardous reactions.

Table 3: Incompatible Materials

Material Class Examples Reason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates Can cause violent reactions or explosions.[9][17]
Strong Bases Sodium Hydroxide, Potassium Hydroxide Can cause exothermic reactions.[9][17]

| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Can react vigorously.[5][15] |

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

The response protocol is dictated by the size and location of the spill. Never work alone when handling this chemical to ensure a proper emergency response.[4]

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMinor Is it a minor spill (<100mL) that you are trained to handle? Assess->IsMinor MinorSpill Minor Spill Protocol IsMinor->MinorSpill Yes MajorSpill Major Spill Protocol IsMinor->MajorSpill No Alert Alert nearby personnel MinorSpill->Alert DonPPE Don appropriate PPE (gloves, goggles, apron) Alert->DonPPE Contain Contain spill with absorbent pads or sand DonPPE->Contain Absorb Absorb spill with inert material (vermiculite, sand) Contain->Absorb Collect Collect waste into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate area Collect->Decontaminate End End of Response Decontaminate->End Evacuate Evacuate the immediate area MajorSpill->Evacuate AlertAll Alert others and activate building alarm if necessary Evacuate->AlertAll Isolate Isolate the area. Close doors, post warnings AlertAll->Isolate ContactEHS Contact Emergency Personnel (e.g., EHS, 911) Isolate->ContactEHS ContactEHS->End

Caption: Workflow for chemical spill response.

  • Minor Spill (Manageable by trained personnel):

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE (including double gloves, goggles, and an apron), contain the spill with absorbent material.[10]

    • Cover the spill with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels without first dampening them.[18]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (Large volume, outside of a fume hood, or any spill you are not comfortable with):

    • Immediately evacuate the area, alerting others as you leave.[19]

    • If the spill is flammable, turn off ignition sources if it is safe to do so.[11]

    • Close the doors to the affected area to contain vapors.[11]

    • Call your institution's emergency number or 911. Report the identity of the spilled material.

    • Do not re-enter the area.

Personal Exposure and First Aid

Rapid decontamination is critical.

  • Skin Contact:

    • Immediately go to the nearest safety shower.[12]

    • While under the shower, remove all contaminated clothing.[10][12]

    • Flush the affected area with copious amounts of water for at least 15-30 minutes.[11][12]

    • For phenolic compounds, treatment with polyethylene glycol (PEG-300 or PEG-400) is highly recommended to decontaminate the skin.[4][12]

    • Seek immediate medical attention.[10]

  • Eye Contact:

    • Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure water reaches all surfaces.[10][19]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the victim to fresh air immediately.[6][10]

    • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.

    • Seek immediate medical attention.[10]

  • Ingestion:

    • Do NOT induce vomiting.[10]

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6]

    • Seek immediate medical attention.[10]

Fire Response
  • In case of a fire, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers.[10]

  • Firefighters must wear a self-contained breathing apparatus (SCBA) as hazardous combustion gases, such as hydrogen chloride, carbon monoxide, and carbon dioxide, can be produced.[6]

Section 5: Waste Disposal

All materials contaminated with this compound, including the chemical itself, empty containers, and cleanup debris, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: Disposal must be carried out through your institution's Environmental Health and Safety (EHS) office and in strict accordance with all local, regional, and national regulations.[20][21] Do not dispose of this chemical down the drain or in regular trash.

References

A Scalable and Regioselective Synthesis of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethoxyphenol is a key substituted phenol derivative with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] This application note provides a detailed, robust, and scalable protocol for the regioselective synthesis of this compound via electrophilic chlorination of 3,5-dimethoxyphenol using sulfuryl chloride. We delve into the mechanistic rationale for regioselectivity, critical process parameters for scale-up, comprehensive safety protocols, and detailed analytical methods for product characterization. The protocol is designed to be self-validating, ensuring high yield and purity, making it suitable for demanding applications in research and drug development.

Introduction and Scientific Rationale

Halogenated phenols are a class of compounds of substantial commercial and academic interest, serving as crucial intermediates in the production of antiseptics, herbicides, and pharmaceuticals.[2] The precise introduction of a chlorine atom onto a phenol ring can significantly alter its electronic properties and biological activity, making it a valuable synthetic handle for further transformations. This compound, in particular, combines the functionalities of a reactive phenol, a directing chloro-substituent, and two methoxy groups that modulate reactivity and solubility.

The synthesis presented herein is based on the direct electrophilic aromatic substitution of 3,5-dimethoxyphenol. The choice of this starting material is strategic; the hydroxyl and two meta-positioned methoxy groups are strongly activating and ortho-, para-directing. This electronic arrangement strongly favors substitution at the C2, C4, and C6 positions. The C4 position (para to the hydroxyl) is sterically shielded and electronically influenced by both methoxy groups, while the C2 and C6 positions are electronically equivalent and highly activated.

Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its efficacy and suitability for industrial applications.[3] In the presence of a mild Lewis acid catalyst or in an appropriate solvent, SO₂Cl₂ serves as a source of an electrophilic chlorine species (or a precursor) that readily attacks the electron-rich aromatic ring. The reaction proceeds with high regioselectivity for the ortho position (C2) due to the powerful directing effect of the hydroxyl group.

Reaction Scheme and Mechanism

The overall transformation involves the selective monochlorination of 3,5-dimethoxyphenol.

G start Start setup Reaction Setup (Inert & Dry Atmosphere) start->setup dissolve Dissolve 3,5-Dimethoxyphenol in Anhydrous DCM setup->dissolve cool Cool to 0°C dissolve->cool add_reagent Slowly Add SO₂Cl₂ Solution (T < 5°C) cool->add_reagent react Stir at Room Temperature (2-3 hours) add_reagent->react monitor Monitor Reaction (TLC / GC-MS) react->monitor monitor->react Incomplete quench Quench with Cold Water monitor->quench Complete extract Aqueous Work-up (NaHCO₃, H₂O, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end Pure this compound characterize->end

References

Application Notes and Protocols: 2-Chloro-3,5-dimethoxyphenol in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Chloro-3,5-dimethoxyphenol in Modern Synthetic Methodologies

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern organic synthesis, offering a paradigm of efficiency, atom economy, and molecular diversity.[1] These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are particularly valuable in the rapid generation of libraries of bioactive molecules for drug discovery.[2] Substituted phenols are a versatile class of building blocks in MCRs, providing both nucleophilic and electrophilic reactivity.

This application note explores the potential of this compound as a strategic building block in several prominent multicomponent reactions. The unique substitution pattern of this phenol—featuring two electron-donating methoxy groups and a moderately electron-withdrawing chloro group—imparts a distinct reactivity profile. The methoxy groups activate the aromatic ring towards electrophilic substitution and enhance the nucleophilicity of the phenolic hydroxyl group, while the chlorine atom can serve as a synthetic handle for further functionalization and influences the regioselectivity of reactions.[3][4][5]

While direct literature precedents for the use of this compound in MCRs are not extensively documented, its structural motifs suggest high potential for participation in a variety of powerful synthetic transformations. This guide provides detailed, albeit proposed, protocols for its application in the synthesis of valuable heterocyclic scaffolds, drawing upon established methodologies for structurally analogous phenols.

Proposed Application 1: Synthesis of Highly Substituted Chromene Scaffolds

The chromene moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Multicomponent reactions offer a direct and efficient route to constructing these valuable heterocyclic systems.[8][9]

Causality of Experimental Design:

This compound, when reacted with an aldehyde and a source of active methylene, is poised to undergo a domino Knoevenagel condensation/intramolecular O-alkylation sequence to furnish highly substituted chromene derivatives. The electron-rich nature of the dimethoxyphenol ring is expected to facilitate the initial condensation and subsequent cyclization. The chloro and methoxy substituents on the resulting chromene offer vectors for further chemical diversification.

Experimental Workflow: Proposed Synthesis of a 2-amino-4H-chromene derivative

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants This compound (1.0 equiv) + Aldehyde (1.0 equiv) + Malononitrile (1.0 equiv) Catalyst_Solvent Piperidine (0.1 equiv) Ethanol Reflux Reflux for 2-4 h Catalyst_Solvent->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with cold ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Purification Recrystallization (Ethanol) Drying->Purification

Caption: Proposed workflow for the synthesis of a 2-amino-4H-chromene derivative.

Detailed Protocol: Synthesis of 2-amino-8-chloro-5,7-dimethoxy-4-phenyl-4H-chromene-3-carbonitrile
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 188.6 mg), benzaldehyde (1.0 mmol, 106.1 mg), and malononitrile (1.0 mmol, 66.1 mg) in ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is anticipated to be complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the title compound as a crystalline solid.

Proposed Mechanistic Pathway

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile (Piperidine) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Phenol Phenol This compound Phenol->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-4H-chromene Cyclized_Intermediate->Product Tautomerization

Caption: Proposed mechanism for the synthesis of 2-amino-4H-chromene.

ParameterProposed ConditionRationale
Solvent EthanolGood solubility for reactants, environmentally benign.
Catalyst PiperidineBasic catalyst to promote Knoevenagel condensation.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Stoichiometry 1:1:1Equimolar amounts of reactants for optimal product formation.
Work-up Precipitation in waterProduct is expected to be a solid, allowing for easy isolation.

Proposed Application 2: Ugi-Smiles Reaction for N-Aryl Amine Synthesis

The Ugi reaction is a powerful four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[10][11] A significant variation, the Ugi-Smiles reaction, replaces the carboxylic acid with an electron-deficient phenol.[12] The reaction culminates in an irreversible Smiles rearrangement, leading to the formation of N-aryl amines.[13]

Causality of Experimental Design:

The presence of the electron-withdrawing chloro group on the aromatic ring of this compound, although somewhat attenuated by the methoxy groups, could render it sufficiently acidic to participate in a Ugi-Smiles type reaction. This would provide a novel and highly convergent route to complex N-aryl amine structures, which are prevalent in medicinal chemistry.

Detailed Protocol: Proposed Ugi-Smiles Synthesis
  • Reaction Setup: In a screw-capped vial, combine this compound (1.0 mmol, 188.6 mg), an aldehyde (e.g., isobutyraldehyde, 1.0 mmol, 72.1 mg), and a primary amine (e.g., benzylamine, 1.0 mmol, 107.2 mg) in methanol (2 mL).

  • Isocyanide Addition: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 83.1 mg) to the mixture.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the desired N-aryl amine product.

Proposed Mechanistic Pathway

G cluster_0 Imine Formation cluster_1 Nucleophilic Attack cluster_2 Smiles Rearrangement Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Phenoxide_Adduct Phenoxide Adduct Nitrilium_Ion->Phenoxide_Adduct + Phenoxide Product N-Aryl Amine Phenoxide_Adduct->Product Irreversible Smiles Rearrangement

Caption: Proposed mechanism for the Ugi-Smiles reaction.

ParameterProposed ConditionRationale
Solvent MethanolCommon solvent for Ugi reactions, facilitates imine formation.
Catalyst None (typically)Ugi reactions are often self-catalyzed.
Temperature Room TemperatureMild conditions are usually sufficient for Ugi-type reactions.
Stoichiometry 1:1:1:1Equimolar amounts of all four components.
Purification Column ChromatographyProducts are often oils or require purification from side products.

Proposed Application 3: Biginelli-type Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[3][14] These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[15][16] While phenols are not direct components in the classical Biginelli reaction, they have been employed as acidic catalysts.[17][18] Furthermore, phenolic aldehydes are common substrates.

Causality of Experimental Design:

While this compound itself is not a direct reactant in the Biginelli condensation, its derivative, 2-chloro-3,5-dimethoxy-4-hydroxybenzaldehyde, would be an excellent substrate. The electronic nature of the substituents would influence the reactivity of the aldehyde and the properties of the resulting DHPM. The synthesis of this aldehyde from the parent phenol is a feasible precursor step.

Detailed Protocol: Proposed Synthesis of a Phenolic Dihydropyrimidinone

This protocol assumes the prior synthesis of 2-chloro-4-formyl-3,5-dimethoxyphenol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-formyl-3,5-dimethoxyphenol (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction Execution: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour into ice water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol, and dry. Recrystallize from ethanol if necessary.

Proposed Mechanistic Pathway

G cluster_0 Acyliminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration Aldehyde Phenolic Aldehyde Iminium_Ion Acyliminium Ion Aldehyde->Iminium_Ion + Urea (Acid Catalyst) Urea Urea Adduct Open-Chain Adduct Iminium_Ion->Adduct + Ketoester Enol Ketoester_Enol Ketoester Enol Ketoester_Enol->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Cyclization Product Dihydropyrimidinone Cyclized_Intermediate->Product - H₂O

Caption: Generally accepted mechanism for the Biginelli reaction.

ParameterProposed ConditionRationale
Solvent EthanolA common and effective solvent for the Biginelli reaction.
Catalyst Lewis or Brønsted AcidEssential for the formation of the key acyliminium ion intermediate.
Temperature RefluxDrives the reaction towards completion.
Reactant Ratio 1:1:1.5 (Ald:Ketoester:Urea)A slight excess of urea is often used to maximize yield.
Work-up Precipitation in waterDHPMs are typically crystalline solids with low water solubility.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for the synthesis of complex molecular architectures via multicomponent reactions. Its distinct electronic and steric properties offer opportunities for the creation of novel chromenes, N-aryl amines, and, through derivatization, dihydropyrimidinones. The protocols outlined in this application note, while based on analogous systems, provide a robust starting point for researchers to explore the synthetic utility of this versatile phenol. Further investigation into the reactivity of this compound in these and other MCRs, such as the Hantzsch pyridine synthesis or Passerini-type reactions, is warranted and holds the potential to unlock new avenues in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3,5-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in this synthetic procedure.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer:

Several factors can contribute to low or no product yield. A systematic evaluation of the following is recommended:

  • Reagent Quality and Stoichiometry:

    • Chlorinating Agent: The choice and quality of the chlorinating agent are paramount. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols.[1][2] Ensure it is fresh and has been stored under anhydrous conditions. Over time, it can decompose, especially with exposure to moisture.

    • Starting Material Purity: The purity of the starting material, 3,5-dimethoxyphenol, is crucial. Impurities can interfere with the reaction. Confirm the purity of your starting material using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination.

  • Reaction Conditions:

    • Temperature: The reaction temperature significantly influences the rate and selectivity of the chlorination. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the chlorinating agent and minimize side reactions.

    • Solvent: The choice of solvent is critical. A non-polar, aprotic solvent such as dichloromethane (DCM) or dichloroethane is often used.[3][4] Ensure the solvent is anhydrous, as water can react with the chlorinating agent.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

  • Catalyst (if applicable):

    • While not always necessary, a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to activate the chlorinating agent.[3][5] The catalyst should be anhydrous and used in appropriate catalytic amounts.

Experimental Protocol: General Procedure for Chlorination
  • To a solution of 3,5-dimethoxyphenol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous DCM dropwise to the cooled solution over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.[3]

Issue 2: Formation of Multiple Products and Low Selectivity

Question: My reaction is producing a mixture of chlorinated phenols, including di- and tri-chlorinated species, leading to a low yield of the desired mono-chloro product. How can I improve the selectivity?

Answer:

The formation of multiple chlorinated products is a common issue in electrophilic aromatic substitution reactions on activated rings like phenols. The two methoxy groups and the hydroxyl group in 3,5-dimethoxyphenol are all activating and ortho-, para-directing, making the aromatic ring highly susceptible to further chlorination.

  • Control of Stoichiometry:

    • Use a precise stoichiometry of the chlorinating agent. A slight excess might be needed for full conversion, but a large excess will favor multiple chlorinations. Start with a 1:1 molar ratio of 3,5-dimethoxyphenol to sulfuryl chloride and optimize from there.

  • Reaction Temperature:

    • Lowering the reaction temperature can significantly improve selectivity by reducing the overall reactivity of the system. Performing the reaction at 0 °C or even lower temperatures (e.g., -20 °C) is recommended.

  • Rate of Addition:

    • Add the chlorinating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Catalyst Selection:

    • The use of specific catalysts can enhance regioselectivity. For instance, certain sulfur-containing catalysts have been shown to promote para-selective chlorination of phenols.[1][6] While our target is ortho-chlorination, exploring catalyst systems that can direct the chlorination to the desired position is a valid strategy.

Data on Regioselective Chlorination of Phenols
Catalyst SystemChlorinating AgentSelectivityReference
Nagasawa's bis-thioureaSO₂Cl₂High ortho selectivity[7]
Phenyl boronic acidSO₂Cl₂High ortho selectivity[7]
(S)-diphenylprolinolSO₂Cl₂High ortho selectivity[7]
Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and multiply-chlorinated species.

  • Column Chromatography:

    • This is the most common and effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is commonly employed. The polarity of the eluent should be optimized by running TLC first to achieve good separation between the product and impurities.

  • Recrystallization:

    • If the crude product is a solid and has a relatively high purity, recrystallization can be an effective purification method.

    • Solvent Selection: A suitable solvent system should be chosen where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Heptane has been used for the recrystallization of similar chlorinated compounds.[8] A mixture of solvents like hexane and ethyl acetate can also be effective.

  • Distillation:

    • If the product is a liquid or a low-melting solid, vacuum distillation might be an option, provided the boiling points of the components in the mixture are sufficiently different.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the specific reaction conditions and the scale of the reaction. With optimized conditions, yields in the range of 70-90% can be expected. For instance, a similar synthesis of 4-chloro-3,5-dimethylphenol reported a yield of 95.2%.[4]

Q2: Are there any alternative chlorinating agents I can use?

A2: Yes, besides sulfuryl chloride, other chlorinating agents can be used, such as N-chlorosuccinimide (NCS), chlorine gas (Cl₂), and hypochlorous acid (HOCl).[9][10][11] However, sulfuryl chloride is often preferred for its ease of handling and good reactivity.[2]

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions are over-chlorination, leading to the formation of di- and tri-chlorinated products. Another potential side reaction is the cleavage of the methoxy ether groups under harsh acidic conditions, although this is less common with the typical chlorination reagents used.[12] Ring cleavage can also occur under excessive chlorination conditions.[10]

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: This can be used to identify the functional groups present, such as the hydroxyl (-OH) and ether (C-O-C) groups.

Q5: What safety precautions should I take during this synthesis?

A5:

  • Sulfuryl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Chlorinated solvents like dichloromethane are volatile and potentially carcinogenic. They should also be handled in a fume hood.

  • The reaction can be exothermic. Proper temperature control is essential to prevent the reaction from becoming uncontrollable.

  • Always quench the reaction carefully, especially when using reactive reagents like sulfuryl chloride.

III. Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_end Final Product A 3,5-Dimethoxyphenol D Mix & Cool to 0 °C A->D B Sulfuryl Chloride E Slow Addition of SO2Cl2 B->E C Anhydrous DCM C->D D->E F Monitor by TLC/GC E->F G Quench with H2O/NaHCO3 F->G H Separate Organic Layer G->H I Dry & Concentrate H->I J Column Chromatography or Recrystallization I->J K This compound J->K G cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_selectivity Poor Selectivity (Multiple Products) Start Low Yield or No Product Reagent_Purity Verify Purity of 3,5-Dimethoxyphenol Start->Reagent_Purity Chlorinating_Agent Use Fresh Sulfuryl Chloride Start->Chlorinating_Agent Stoichiometry Check Molar Ratios Start->Stoichiometry Temperature Ensure Low Temp (0 °C or lower) Start->Temperature Solvent Use Anhydrous Solvent (DCM) Start->Solvent Time Monitor Reaction Progress (TLC/GC) Start->Time Selectivity_Start Multiple Spots on TLC Control_Stoich Use Precise Stoichiometry (start with 1:1) Selectivity_Start->Control_Stoich Slow_Addition Add Chlorinating Agent Dropwise Selectivity_Start->Slow_Addition Lower_Temp Decrease Reaction Temperature Selectivity_Start->Lower_Temp

References

Technical Support Center: Purification of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,5-dimethoxyphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established analytical and purification principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthetic route used. The most common classes of impurities include:

  • Unreacted Starting Material: Residual 3,5-dimethoxyphenol is a frequent impurity.

  • Isomeric By-products: Depending on the chlorinating agent and reaction conditions, formation of other isomers like 4-chloro-3,5-dimethoxyphenol or 6-chloro-3,5-dimethoxyphenol can occur.

  • Over-chlorinated Species: Dichloro- or trichloro-dimethoxyphenols can form if the reaction is not carefully controlled.

  • Degradation Products: Phenols are susceptible to oxidation, which can produce colored, high-molecular-weight impurities. This is often exacerbated by heat, light, or the presence of base.

Q2: What is the recommended first-pass strategy for purifying a crude solid sample?

A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification strategy. It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. If the product is an oil or fails to crystallize, flash column chromatography is the next logical step.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity validation. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and is excellent for identifying volatile impurities.[2][3] For structural confirmation and detection of residual solvents, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable.[1]

Q4: My purified this compound is a white solid, but it turns pink/brown over time. What is happening and how can I prevent it?

A4: The color change is almost certainly due to oxidation. Phenolic compounds are sensitive to air and light, leading to the formation of quinone-type structures which are highly colored. To ensure long-term stability:

  • Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).

  • Keep it in an amber vial or a container protected from light.

  • Store at reduced temperatures (e.g., 4°C).

Section 2: Purification Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the purification workflow.

Workflow: Initial Purification Strategy Selection

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following decision tree can guide your selection process.

G start Crude Product (this compound) state What is the physical state? start->state solid Solid / Crystalline state->solid Solid oil Oil / Amorphous Solid state->oil Oil recrystallize Attempt Recrystallization solid->recrystallize chromatography Proceed to Column Chromatography oil->chromatography success Pure Product (>98%) recrystallize->success Success failure Purity <98% or Still Oily recrystallize->failure Failure failure->chromatography

Caption: Decision tree for selecting an initial purification method.

Q: My crude product is an oil and refuses to crystallize, even after solvent removal under high vacuum. What should I do?

A: This is a classic sign of persistent impurities (like residual solvent or isomeric by-products) disrupting the crystal lattice formation.

  • Plausible Cause: High concentration of impurities or trapped reaction solvent.

  • Troubleshooting Steps:

    • Trituration: Try dissolving the oil in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexanes or petroleum ether) with vigorous stirring. This can sometimes "crash out" the product as a solid.

    • Proceed to Chromatography: If trituration fails, the most reliable path forward is flash column chromatography. This method is designed to separate components based on polarity and is highly effective for removing the types of impurities that prevent crystallization.[4]

Q: After recrystallization, my product is still showing significant impurities on the HPLC trace. How can I improve the recrystallization?

A: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Plausible Cause: The impurities have a very similar solubility profile to the product in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent System Screening: The key to good recrystallization is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate/heptane, toluene).

    • Utilize a Co-Solvent System: A patented method for purifying a similar compound, 2,6-dimethylphenol, uses a mixture of water and a diol like ethylene glycol.[5] This approach can be adapted. Dissolving the crude material in a water/diol mixture and then cooling can provide a unique solubility environment that leaves specific impurities behind in the mother liquor.

    • Slow Cooling: Avoid crashing the product out of solution by placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer to a 4°C refrigerator. This promotes the formation of larger, purer crystals.

Q: I'm running a silica gel column, but my desired product is co-eluting with an impurity. How can I achieve better separation?

A: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen mobile phase to resolve.

  • Plausible Cause: The solvent system (eluent) is too polar, causing all components to move too quickly down the column, or it is not selective enough.

  • Troubleshooting Steps:

    • TLC Optimization: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf (retention factor) value of ~0.3 and show clear separation from all impurities.[4]

    • Reduce Solvent Polarity: If spots are too close together, decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. Run a gradient elution, starting with a low polarity and gradually increasing it. This will hold back the more polar compounds and allow the less polar ones to elute first.

    • Consider a Different Adsorbent: If silica gel (which is acidic) fails, consider using alumina (basic or neutral) or a reverse-phase C18 silica for very polar compounds.

Workflow: Optimizing Flash Column Chromatography

G cluster_0 Pre-Column Optimization cluster_1 Column Execution cluster_2 Analysis tlc 1. Run TLC in various Hexane/EtOAc ratios rf 2. Identify system giving product Rf ~0.3 tlc->rf pack 3. Pack column with silica slurry in low-polarity eluent rf->pack Optimized System Found load 4. Load sample concentrated in minimal solvent pack->load elute 5. Run column with optimized eluent (or gradient) load->elute collect 6. Collect fractions elute->collect analyze 7. Analyze fractions by TLC collect->analyze combine 8. Combine pure fractions analyze->combine evaporate 9. Evaporate solvent combine->evaporate final final evaporate->final Yields Pure Product

Caption: Step-by-step workflow for successful column chromatography.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for key purification and analysis workflows.

Protocol 1: Purity Assessment by HPLC

This protocol is adapted from standard methods for analyzing substituted phenols.[1][6]

  • Sample Preparation: Accurately weigh ~5 mg of your this compound sample and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm and 280 nm.

  • Data Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks detected.

Parameter Setting Rationale
Column Type C18 Reverse-PhaseStandard for separating moderately polar organic molecules.
Mobile Phase Water/AcetonitrileProvides good separation for a wide range of polarities.
Modifier 0.1% Formic AcidImproves peak shape and is mass spectrometry compatible.[6]
Detection UV 254/280 nmPhenolic compounds strongly absorb UV light at these wavelengths.
Protocol 2: Purification by Flash Column Chromatography

This protocol is based on established best practices for column chromatography.[4][7][8]

  • Preparation:

    • Based on TLC analysis, prepare the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a fume hood, prepare a slurry of silica gel in the eluent.[7]

  • Packing the Column:

    • Place a small cotton or glass wool plug at the bottom of the column.[8] Add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to pack the silica and remove air bubbles.[7]

    • Add a protective layer of sand on top of the packed silica bed.

    • Drain the eluent until its level is just at the top of the sand layer. Never let the column run dry.

  • Loading the Sample:

    • Dissolve your crude product in the absolute minimum amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully pipette this concentrated solution onto the top of the sand layer.

    • Drain the solvent until the sample is loaded onto the silica.

  • Elution and Fraction Collection:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in test tubes as the eluent flows through the column.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Technique Key Analytical Methods for Purity Assessment Primary Use
HPLC High-Performance Liquid ChromatographyQuantitative purity determination, detection of non-volatile impurities.[1]
GC-MS Gas Chromatography-Mass SpectrometryIdentification of volatile impurities and isomeric by-products.[2]
¹H NMR Proton Nuclear Magnetic ResonanceStructural confirmation, detection of residual solvents and proton-bearing impurities.
TLC Thin Layer ChromatographyRapid, qualitative check of purity and reaction progress; method development for column chromatography.[4]

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-dimethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can adapt and refine the process for your specific needs.

Section 1: Frequently Asked Questions (FAQs) on Core Principles

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and direct method is the electrophilic aromatic substitution (chlorination) of the precursor, 3,5-dimethoxyphenol.[1] The hydroxyl (-OH) and two methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, which makes the aromatic ring highly susceptible to electrophilic attack. The primary challenge lies in controlling the reaction to achieve selective mono-chlorination at the C2 position while avoiding the formation of other isomers and polychlorinated byproducts.

Q2: Why is regioselectivity a major challenge in this reaction?

A2: The starting material, 3,5-dimethoxyphenol, has three powerful activating groups. The hydroxyl group directs electrophiles to positions 2, 4, and 6. The methoxy groups at C3 and C5 also direct to these same positions. This cumulative activation makes the ring highly reactive, and controlling the position of chlorination is non-trivial. The goal is to favor substitution at the C2 position over the sterically less hindered C4 and C6 positions and to prevent further reaction to di- or tri-chlorinated species.[2][3]

Q3: Which chlorinating agents are recommended and why?

A3: While various agents can chlorinate phenols, for controlled laboratory synthesis, milder and more selective reagents are preferred over harsh ones like chlorine gas.

  • Sulfuryl chloride (SO₂Cl₂): This is a common choice, often used with a Lewis acid catalyst like iron(III) chloride (FeCl₃).[4] It provides a controlled source of the electrophilic chlorine species.

  • N-Chlorosuccinimide (NCS): NCS is another effective reagent, particularly when milder conditions are required to prevent degradation of sensitive substrates or to improve selectivity.[5] It is often used in polar aprotic solvents.

Q4: What is the role of a catalyst in this reaction?

A4: In chlorinations using agents like sulfuryl chloride, a Lewis acid catalyst (e.g., FeCl₃) is often employed to increase the electrophilicity of the chlorine atom.[4][6] The catalyst polarizes the S-Cl bond in SO₂Cl₂, effectively generating a more potent electrophile ("Cl⁺" equivalent) that can be attacked by the electron-rich phenol ring. The choice and loading of the catalyst can significantly influence both the reaction rate and the regioselectivity of the chlorination.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Q5: My reaction yield is consistently low. What are the likely causes and how can I fix it?

A5: Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem:

start Low Yield Observed check_sm Analyze crude reaction mixture (TLC/GC-MS). Is there significant unreacted starting material? start->check_sm incomplete Incomplete Reaction check_sm->incomplete  Yes side_products Complex mixture with multiple byproducts observed? check_sm->side_products  No sol_incomplete1 Increase reaction time incrementally. Monitor via TLC to find optimal endpoint. incomplete->sol_incomplete1 sol_incomplete2 Slightly increase reaction temperature (e.g., from 0°C to RT). Caution: may decrease selectivity. incomplete->sol_incomplete2 sol_incomplete3 Check activity of catalyst and freshness of chlorinating agent. incomplete->sol_incomplete3 workup_loss Reaction appears clean, but isolated yield is low. side_products->workup_loss No sol_side1 Over-chlorination is likely. Reduce stoichiometry of chlorinating agent (use 0.95-1.05 eq.). side_products->sol_side1 Yes sol_side2 Reaction is too fast/uncontrolled. Lower the temperature (e.g., perform at 0°C or -10°C). side_products->sol_side2 Yes sol_side3 Poor regioselectivity. Experiment with different solvents or catalyst systems. side_products->sol_side3 Yes sol_workup1 Review extraction procedure. Ensure correct pH during aqueous wash. Perform back-extraction of aqueous layers. workup_loss->sol_workup1 sol_workup2 Optimize purification. Product may be lost on silica gel. Consider alternative purification like recrystallization. workup_loss->sol_workup2

Caption: Troubleshooting workflow for low reaction yield.

Q6: I am getting a mixture of chlorinated isomers. How can I improve the selectivity for the 2-chloro product?

A6: Achieving high regioselectivity is the primary optimization challenge.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to -20°C). Lower temperatures often favor the kinetically controlled product and can enhance selectivity by slowing down the reaction at less-favored positions.

  • Solvent Choice: The solvent can influence selectivity. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[4] Experimenting with solvents of varying polarity may alter the product distribution.

  • Rate of Addition: Add the chlorinating agent dropwise over an extended period (e.g., 1-2 hours) to a cooled solution of the phenol.[4] This maintains a low instantaneous concentration of the electrophile, which helps suppress over-reaction and can improve selectivity.

  • Catalyst System: The choice of catalyst can be critical. While FeCl₃ is common, other Lewis acids or specialized catalyst systems have been developed to enhance para-selectivity in phenols, and similar principles can be explored to favor a specific ortho-position.[6]

Q7: My final product is contaminated with dichlorinated species. How do I prevent this?

A7: The formation of dichlorinated byproducts occurs when the desired mono-chlorinated product, which is still an activated ring, reacts a second time.

  • Precise Stoichiometry: This is the most critical factor. Carefully measure your reagents and use a molar ratio of chlorinating agent to phenol of 1.0 to 1.05. An excess of the chlorinating agent will inevitably lead to over-chlorination.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before a significant amount of the dichlorinated product appears.

  • Reverse Addition: In some cases, adding the phenol solution slowly to the chlorinating agent solution (reverse addition) can help maintain an excess of the phenol, statistically reducing the chance of the product reacting a second time.

Q8: Purification by column chromatography is difficult, with poor separation between my product and an impurity. What are your suggestions?

A8: Isomeric products often have very similar polarities, making chromatographic separation challenging.

  • Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that gives the best separation (ΔRf). A common system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying solids and can be more effective than chromatography for removing closely related isomers.[7] Test small batches with various solvents (e.g., heptane, ethanol/water, toluene) to find conditions where the desired product has high solubility at high temperature and low solubility at room temperature or below, while the impurity remains in solution.

  • Derivatization: As a last resort for characterization or small-scale purification, you can sometimes derivatize the mixture. For example, reacting the phenolic -OH group may change the polarity of the components enough to allow for separation. The protecting group can then be removed.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a risk assessment before beginning any new procedure.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common methods for phenol chlorination.[4]

Reagents & Equipment:

  • 3,5-Dimethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • TLC plates, rotary evaporator, column chromatography setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3,5-dimethoxyphenol (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of anhydrous FeCl₃ (approx. 0.01 eq.).

  • Cool the mixture to 0°C using an ice bath.

  • In a separate, dry dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq.) in anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete when the starting material spot has disappeared (usually 2-4 hours).

  • Once complete, carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Analysis by GC-MS

This protocol provides general conditions for analyzing the purity of the product.[8]

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Mass Spectrometer: Ion Trap or Quadrupole analyzer.

  • Ionization Mode: Electron Impact (EI), 70 eV.

Sample Preparation:

  • Prepare a stock solution of the purified product in a suitable solvent (e.g., DCM or Ethyl Acetate) at approximately 1 mg/mL.

  • Create a dilute sample for injection by diluting the stock solution 1:100 in the same solvent.

  • Inject 1 µL into the GC-MS.

Section 4: Data Summary and Visualization

Table 1: Key Parameter Optimization Ranges
ParameterTypical RangeRationale & Key Considerations
Temperature -20°C to 25°CLower temperatures generally improve selectivity but slow the reaction rate.
Solvent DCM, DCE, CCl₄Anhydrous, non-polar aprotic solvents are preferred to avoid side reactions.
Molar Ratio (SO₂Cl₂:Phenol) 1.0 : 1 to 1.05 : 1A slight excess of the chlorinating agent ensures full conversion, but a large excess leads to over-chlorination.
Catalyst Loading (FeCl₃) 0.01 - 0.05 eq.A small amount is sufficient to catalyze the reaction; higher loading may decrease selectivity.
Reaction Time 1 - 6 hoursMust be determined empirically by monitoring the reaction (TLC/GC) to maximize product formation before byproduct levels increase.

Diagram: Reaction Pathway and Side Products

Caption: Synthetic route to this compound and major byproducts.

References

Technical Support Center: Resolving Impurities in 2-Chloro-3,5-dimethoxyphenol NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR spectral impurities in 2-Chloro-3,5-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR data. Here, we address common issues encountered during the synthesis and purification of this compound, providing in-depth, experience-driven advice to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Question 1: What are the expected ¹H NMR chemical shifts for pure this compound?

Answer:

Understanding the baseline NMR spectrum of the target compound is the first step in identifying impurities. For this compound, the expected ¹H NMR signals are relatively simple due to the molecule's symmetry. The key is to look for the characteristic peaks of the aromatic protons and the methoxy groups.

Proton Type Expected Chemical Shift (ppm) in CDCl₃ Multiplicity Integration
Methoxy (-OCH₃)~3.8Singlet6H
Aromatic (Ar-H)6.5 - 7.0Two doublets (or two singlets)1H each
Hydroxyl (-OH)Variable, typically 5.0 - 6.0Broad singlet1H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The hydroxyl proton is often broad and may exchange with D₂O.

A reference spectrum for the starting material, 3,5-dimethoxyphenol, can be found at SpectraBase.[1][2] Comparing your spectrum to this can help identify unreacted starting material.

Question 2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Answer:

Extra peaks in the aromatic region (typically 6.0-8.0 ppm) often indicate the presence of chlorinated by-products or unreacted starting materials. The chlorination of phenols can be complex, and over-chlorination or alternative chlorination patterns are common.[3][4][5]

Potential Aromatic Impurities:

  • Unreacted 3,5-Dimethoxyphenol: If the reaction has not gone to completion, you will see signals corresponding to the starting material.[6]

  • Di-chlorinated species: Further reaction can lead to the formation of dichlorinated phenols.[3][4] The substitution pattern will determine the splitting pattern and chemical shifts of the aromatic protons.

  • Other isomers: Depending on the chlorinating agent and reaction conditions, you might form other isomers of monochlorinated dimethoxyphenol.

To confirm the identity of these impurities, consider the following steps:

  • Compare with known spectra: Obtain NMR spectra of potential by-products if they are commercially available.

  • Spiking experiment: Add a small amount of a suspected impurity to your NMR sample and see if the peak intensity increases.

  • 2D NMR techniques: Techniques like COSY and HMQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

Question 3: My methoxy region shows more than one singlet. What does this signify?

Answer:

The presence of multiple singlets in the methoxy region (~3.7-4.0 ppm) is a strong indicator of different molecular species, each with a unique chemical environment for its methoxy groups.

Common Causes:

  • Starting Material: Residual 3,5-dimethoxyphenol will have its own characteristic methoxy signal.[6]

  • Isomeric Products: The formation of other chlorinated isomers will result in distinct methoxy signals.

  • Over-chlorinated Products: Dichloro- or trichloro-dimethoxyphenols will also exhibit their own set of methoxy peaks.[3]

  • Degradation Products: Depending on the workup and storage conditions, the compound could degrade, leading to new species.

Troubleshooting Workflow:

Methoxy_Impurity_Workflow start Multiple Methoxy Signals Observed check_sm Compare with 3,5-Dimethoxyphenol Spectrum start->check_sm lcms Run LC-MS Analysis check_sm->lcms If signals don't match SM check_mass Identify Masses of Components lcms->check_mass purify Purification (e.g., Column Chromatography, Recrystallization) check_mass->purify Masses suggest by-products end Impurity Identified/Removed check_mass->end Masses confirm known impurities reanalyze Re-run NMR on Purified Fractions purify->reanalyze reanalyze->end

Caption: Workflow for identifying methoxy region impurities.

Question 4: I have a broad, rolling baseline in my NMR. What is causing this and how can I fix it?

Answer:

A broad, rolling baseline is often indicative of the presence of paramagnetic species or insoluble material in your NMR sample.

Potential Causes and Solutions:

Cause Explanation Solution
Paramagnetic Metals Trace amounts of metals (e.g., iron, copper) from reagents or glassware can broaden NMR signals.Filter the NMR sample through a small plug of celite or silica gel directly into the NMR tube. Use high-purity solvents.
Insoluble Material Undissolved starting material, by-products, or salts can interfere with the magnetic field homogeneity.Filter the sample before transferring it to the NMR tube. Ensure your compound is fully dissolved.
Poor Shimming An improperly shimmed spectrometer will result in broad peaks and a distorted baseline.Re-shim the spectrometer, particularly the Z1 and Z2 shims, to optimize the magnetic field homogeneity.

Section 2: Troubleshooting Guides

Guide 1: Identifying and Removing Unreacted Starting Material

A common impurity is the starting material, 3,5-dimethoxyphenol. Its presence indicates an incomplete reaction.

Identification Protocol:

  • Obtain a reference ¹H NMR spectrum of 3,5-dimethoxyphenol.[2][6]

  • Compare the aromatic and methoxy regions of your product's spectrum with the reference. The starting material will have a distinct pattern.

  • Perform a spiking experiment if necessary. Add a small amount of 3,5-dimethoxyphenol to your sample; an increase in the intensity of the suspected impurity peaks confirms its identity.

Purification Protocol: Column Chromatography

  • Prepare a silica gel column using an appropriate solvent system. A good starting point is a hexane/ethyl acetate gradient.

  • Dissolve the crude product in a minimum amount of the mobile phase or a compatible solvent.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions. This compound is more polar than some non-polar impurities but may have similar polarity to the starting material. Careful fraction collection is key.

  • Analyze the fractions by thin-layer chromatography (TLC) or NMR to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Characterizing Over-Chlorination By-products

The formation of di- or tri-chlorinated phenols is a common issue in chlorination reactions.[3][4][5]

Characterization Workflow:

Overchlorination_Workflow start Suspicious Aromatic Peaks lcms LC-MS Analysis start->lcms mass_analysis Analyze Mass Spectrum for Chlorine Isotope Pattern lcms->mass_analysis nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) mass_analysis->nmr_2d Pattern indicates multiple chlorines structure_elucidation Elucidate Structure of By-product nmr_2d->structure_elucidation end By-product Structure Determined structure_elucidation->end

Caption: Workflow for characterizing over-chlorinated by-products.

Key Indicators in Mass Spectrometry:

The presence of chlorine atoms gives a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl.

Number of Chlorines Expected Isotopic Pattern (M, M+2, M+4...)
1~3:1
2~9:6:1
3~27:27:9:1

This isotopic signature is a powerful tool for confirming the number of chlorine atoms in an impurity.

Guide 3: Dealing with Solvent and Reagent-Derived Impurities

Impurities can also originate from the solvents and reagents used in the synthesis and workup.

Common Culprits:

  • Residual Solvents: Dichloromethane, ethyl acetate, hexanes, etc. These are usually easily identified by their characteristic NMR signals.[7][8]

  • Grease: Silicon grease from glassware can appear as broad singlets around 0 ppm.

  • Water: A broad peak that can appear almost anywhere in the spectrum depending on the solvent and concentration.[8] Can be confirmed by adding a drop of D₂O, which will cause the H₂O/OH peak to disappear or shift.

  • Reagent-Related Impurities: For example, if using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, by-products could include sulfonic acids or other sulfur-containing species.

Mitigation Strategies:

  • Use high-purity solvents and reagents.

  • Thoroughly dry glassware and run reactions under an inert atmosphere to minimize water contamination.

  • Carefully remove solvent from the final product under high vacuum.

  • Be mindful of potential side reactions with your chosen reagents and plan purification accordingly.

References

Technical Support Center: Purifying 2-Chloro-3,5-dimethoxyphenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of 2-Chloro-3,5-dimethoxyphenol. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of polar, phenolic compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My this compound is eluting with significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying phenolic compounds on silica gel and is often caused by secondary interactions between the polar hydroxyl group of your compound and the acidic silanol groups on the silica surface.[1][2] This leads to a portion of your compound being retained more strongly, resulting in an asymmetrical peak shape.[1][2]

Core Causality: The primary retention mechanism in normal-phase chromatography is adsorption. For this compound, the hydroxyl and methoxy groups can form hydrogen bonds with the silanol groups (Si-OH) of the stationary phase. The acidic nature of phenols can lead to strong, sometimes irreversible, binding to the silica.

Solutions:

  • Mobile Phase Modification:

    • Acidification: Adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to your mobile phase can help suppress the ionization of the phenolic hydroxyl group and saturate the strong binding sites on the silica gel. This minimizes the strong secondary interactions causing tailing.[3]

    • Solvent Choice: For aromatic compounds like phenols, incorporating a solvent like toluene into your mobile phase (e.g., ethyl acetate/toluene) can improve separation and reduce tailing compared to standard hexane/ethyl acetate systems.[4]

  • Stationary Phase Consideration:

    • Deactivated Silica: If tailing persists, consider using a deactivated silica gel. You can deactivate silica gel by treating it with a reagent to cap the highly acidic silanol groups.

    • Alternative Stationary Phases: For highly polar or acidic compounds, neutral or basic alumina can be a viable alternative to silica gel.[4] However, always test the stability of your compound on alumina with a preliminary TLC.

  • Proper Column Packing and Loading:

    • Ensure your column is packed homogeneously to avoid channeling, which can exacerbate tailing.[5]

    • Avoid overloading the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.[5]

Question 2: I'm observing poor separation between this compound and a closely related impurity. How can I improve the resolution?

Answer:

Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Core Causality: The separation is based on the differential partitioning of your compound and its impurities between the stationary and mobile phases. If the affinities are too similar, they will co-elute.

Solutions:

  • Systematic TLC Analysis: Before scaling up to a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[6][7][8] The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound and maximize the difference in Rf values between your product and the impurity.[6]

  • Mobile Phase Optimization:

    • Varying Polarity: Experiment with solvent mixtures of varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[6][7]

    • Multi-Component Solvent Systems: For challenging separations, a three-component mobile phase can sometimes provide the necessary selectivity that a two-component system lacks.[9] For example, a mixture of hexane, ethyl acetate, and a small amount of methanol or toluene could be effective.[4][9]

  • Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product and then the more polar impurities.

Experimental Protocol: Developing a Gradient Elution for Improved Separation
  • Initial TLC Analysis: Run TLC plates in a range of hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to determine the solvent system where the impurity starts to move off the baseline and another where your product has an Rf of ~0.5.

  • Column Packing: Pack a silica gel column with the initial, less polar solvent system.

  • Loading the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column.

  • Running the Gradient:

    • Start eluting with the initial non-polar solvent system, collecting fractions and monitoring by TLC.

    • Once the less polar impurities have eluted, gradually increase the proportion of the more polar solvent. This can be done in a stepwise or linear fashion.

    • Continue to increase the polarity until your desired product has fully eluted.

Question 3: My product, this compound, is not eluting from the column, even with a highly polar mobile phase.

Answer:

This issue typically points to either very strong, irreversible adsorption to the stationary phase or decomposition of the compound on the column.

Core Causality: The highly acidic nature of some silica gel batches can lead to chemisorption of sensitive compounds like phenols.[10][11]

Solutions:

  • Assess Compound Stability: Before running a column, spot your compound on a silica gel TLC plate, let it sit for a few hours, and then elute it. If you see streaking or the appearance of new spots, your compound may be degrading on the silica.[11]

  • Change of Stationary Phase:

    • Neutral Alumina: As mentioned, neutral alumina is a good alternative for acid-sensitive compounds.[4]

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18-functionalized silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) could be a suitable alternative.[12][13]

  • Mobile Phase Additives: For silica gel, adding a competitive binder like triethylamine (TEA) at a low concentration (0.1-1%) to the mobile phase can block the highly active sites on the silica and facilitate the elution of your compound. This is particularly useful if your compound has any basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For general-purpose purification, silica gel (60-120 or 230-400 mesh) is the most common and cost-effective choice.[5][12] Given the phenolic nature of the compound, using a silica gel with a neutral pH is preferable to minimize tailing and potential degradation.

Q2: How do I choose an appropriate starting mobile phase?

A2: The best practice is to use TLC to determine the optimal mobile phase.[6][8] A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate. Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35.[6]

Q3: How can I effectively monitor the fractions collected from the column?

A3: TLC is the most common method for monitoring column fractions.[14] Spot each fraction (or every few fractions) on a TLC plate along with a spot of your crude mixture and a reference spot of your pure compound (if available). Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate). Alternatively, benchtop NMR can be used for direct analysis of fractions if available.[14]

Q4: What are the likely impurities I might encounter?

A4: Potential impurities could include unreacted starting materials (e.g., 3,5-dimethoxyphenol), regioisomers from the chlorination reaction, or di-chlorinated byproducts. The separation strategy should be designed to resolve the target compound from these species.

Q5: Can this compound decompose during chromatography?

A5: Yes, phenols can be susceptible to oxidation, especially on acidic silica gel or in the presence of certain metal impurities.[11] If you suspect degradation, it is advisable to use deactivated silica or an alternative stationary phase and to work quickly.

Visual Aids

Table 1: Common Solvents for Normal Phase Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component.
Toluene2.4111Useful for aromatic compounds.[4]
Dichloromethane3.140Good solvent for a wide range of compounds.
Diethyl Ether2.835Very volatile.
Ethyl Acetate4.477Common polar component.
Acetone5.156More polar than ethyl acetate.
Methanol5.165Very polar, used in small amounts with silica.[4]

Diagram 1: Troubleshooting Workflow for Poor Separation

workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation start Poor Separation (Co-elution) tlc Systematic TLC Analysis (Vary Solvent Ratios) start->tlc rf_check Is Rf of Product 0.25-0.35? tlc->rf_check gradient Implement Gradient Elution rf_check->gradient No success Successful Separation rf_check->success Yes, with good separation solvent_mod Try 3-Component Mobile Phase gradient->solvent_mod stationary_phase Consider Alternative Stationary Phase solvent_mod->stationary_phase stationary_phase->success

Caption: A logical workflow for addressing poor separation in column chromatography.

Diagram 2: Logic Tree for Peak Tailing

tailing_logic problem Peak Tailing Observed cause1 Secondary Interactions (Phenol-Silanol) problem->cause1 cause2 Column Overload problem->cause2 cause3 Poor Column Packing problem->cause3 solution1a Add Acid to Mobile Phase (e.g., 0.5% Acetic Acid) cause1->solution1a solution1b Use Deactivated Silica or Alumina cause1->solution1b solution2a Reduce Sample Load cause2->solution2a solution3a Repack Column Carefully cause3->solution3a

Caption: Decision tree for diagnosing and solving peak tailing issues.

References

Technical Support Center: Recrystallization of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-3,5-dimethoxyphenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuances of obtaining this compound in high purity. Instead of a rigid protocol, this guide provides a dynamic, question-driven framework to troubleshoot common challenges and empower you to develop a robust, validated recrystallization procedure.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound. The advice provided is grounded in established principles of physical organic chemistry.

Question 1: My initial attempts at recrystallization resulted in the compound "oiling out" instead of forming crystals. What causes this phenomenon and how can it be resolved?

Answer:

"Oiling out" is a common and frustrating event in recrystallization. It occurs when the solid melts in the hot solvent and, upon cooling, separates as a liquid phase (an oil) before it has a chance to form a crystalline lattice. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solute. The high concentration of dissolved solute essentially acts as an impurity, causing a significant melting point depression.

Causality: this compound, with its relatively low predicted melting point and mixed polarity, is particularly susceptible to this issue, especially in solvents that are too effective at dissolution at high temperatures.

Troubleshooting Strategies:

  • Reduce the Dissolution Temperature: You may be using too much heat. Try dissolving the compound at a temperature below its melting point, even if it requires more solvent and a longer dissolution time.

  • Increase Solvent Volume: The primary cause is often a solution that is too concentrated. By adding more solvent (e.g., in 5-10% increments), you lower the saturation point, which can prevent the formation of an oil phase upon cooling.

  • Switch to a Solvent Pair: This is often the most effective solution. Use a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water, hexane).

    • Protocol: Dissolve the this compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. This controlled decrease in solubility is highly effective at promoting crystal growth over oiling.

  • Promote Nucleation: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal"—a tiny amount of previously purified solid—to the cooled, oiled mixture.

Question 2: I'm struggling with solvent selection. What is the logical approach for choosing an optimal recrystallization solvent for this compound?

Answer:

A successful recrystallization hinges on selecting a solvent (or solvent system) where the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The molecular structure of this compound—containing a polar hydroxyl group, a halogen, and two ether linkages—suggests that a solvent of intermediate polarity is a good starting point.

Systematic Approach to Solvent Screening:

The recommended method is a small-scale, parallel test of several candidate solvents.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., 0.5 mL at a time), vortexing after each addition. An ideal solvent will not dissolve the compound at this stage. If it dissolves readily, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a solvent pair.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.

Table 1: Potential Solvents for this compound

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100HighLikely poor solubility due to the aromatic ring, chloro-, and methoxy groups. May be a good "anti-solvent".
Ethanol 78High-IntermediateThe hydroxyl group will interact well. May be too soluble at room temperature. A good candidate for a solvent pair with water.
Toluene 111LowMay be a good choice. The aromatic character should provide good solubility at high temperatures.
Hexane/Heptane ~69 / ~98Very LowLikely to have very poor solubility even when hot. Excellent candidates for use as an "anti-solvent" with a more polar solvent like ethyl acetate.
Ethyl Acetate 77IntermediateOften a good balance for moderately polar compounds. A strong candidate.
Dichloromethane 40IntermediateLow boiling point makes it easy to remove but can be difficult to handle for recrystallization due to rapid evaporation.

Workflow for Solvent Selection Below is a logical workflow to guide your decision-making process for selecting the optimal solvent system.

cluster_screening Solvent Screening Phase cluster_decision Decision Phase start Select 4-5 diverse solvents (e.g., Toluene, Ethanol, Ethyl Acetate, Water, Hexane) test_rt Test solubility in 0.5 mL of cold solvent start->test_rt dissolves_rt Dissolves Cold? test_rt->dissolves_rt test_hot Heat gently. Add solvent until dissolved. dissolves_rt->test_hot No good_for_pair Result: Potential 'good' solvent for a solvent pair. dissolves_rt->good_for_pair Yes dissolves_hot Dissolves Hot? test_hot->dissolves_hot cool Cool slowly to RT, then ice bath. dissolves_hot->cool Yes anti_solvent Result: Potential 'anti-solvent' for a solvent pair. dissolves_hot->anti_solvent No crystals Crystals Form? cool->crystals good_solvent Result: Good single solvent. crystals->good_solvent Yes, abundant bad_solvent Result: Unsuitable solvent. crystals->bad_solvent No / Very Few

Caption: Workflow for systematic solvent selection.

Question 3: My product recovery is very low (<50%). What are the common mistakes that lead to significant product loss during recrystallization?

Answer:

Low recovery is a frequent issue that can almost always be traced back to a few key procedural steps. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor" (the remaining solvent).

Primary Causes of Poor Recovery:

  • Using an Excessive Amount of Solvent: This is the most common error. The more solvent you use, the more of your compound will remain dissolved even after cooling, as no solute is completely insoluble. The goal is to create a saturated solution at the boiling point of the solvent, not a dilute one.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities (like dust or catalysts), the solution can cool as it passes through the filter funnel, causing your product to crystallize out along with the impurities.

    • Solution: Use a pre-heated filter funnel (a stemless funnel is best) and flask. Place the setup on a hot plate or in an oven before use. Perform the filtration as quickly as possible. Add a small excess of hot solvent (~5-10%) just before filtering to ensure the product remains in solution.

  • Cooling the Solution Too Rapidly: Crash cooling a hot, saturated solution by plunging it directly into an ice bath leads to the formation of very small, often impure crystals. Slower cooling allows for the growth of larger, more perfect crystals, which are easier to filter and typically have higher purity.

    • Best Practice: Allow the flask to cool undisturbed on the benchtop to room temperature first. Once it has reached thermal equilibrium, then transfer it to an ice bath to maximize precipitation.

  • Incomplete Transfer of Product: Significant amounts of product can be left behind on the walls of the flask and in the filter paper.

    • Solution: When filtering, rinse the crystallization flask with a small amount of the ice-cold mother liquor and pour this rinsing over the filter cake to dislodge any remaining crystals. Washing with fresh, ice-cold solvent is also crucial, but use it sparingly to avoid redissolving your product.

Troubleshooting Workflow: Low Recovery This diagram outlines the thought process for diagnosing the cause of low product yield.

start Problem: Low Recovery (<50%) q1 Did you use a large volume of solvent? start->q1 a1 Root Cause: Excessive Solvent Usage. Solution: Repeat, using minimal hot solvent to dissolve. q1->a1 Yes q2 Did crystals form in the funnel during hot filtration? q1->q2 No a2 Root Cause: Premature Crystallization. Solution: Use pre-heated glassware and a small excess of hot solvent. q2->a2 Yes q3 Did you cool the flask rapidly in an ice bath? q2->q3 No a3 Root Cause: Crash Cooling. Solution: Allow slow cooling to RT before placing in ice bath. q3->a3 Yes q4 Is the mother liquor deeply colored? q3->q4 No a4 Indication: High concentration of dissolved product/impurities. Solution: Concentrate liquor slightly and attempt a second crop of crystals. q4->a4 Yes

Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,5-dimethoxyphenol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this highly functionalized, yet often recalcitrant, building block. This guide moves beyond standard protocols to explain the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Understanding the Core Problem: Why is this compound So Unreactive?

The poor reactivity of this compound is not due to a single factor, but rather a confluence of competing electronic and steric effects originating from its unique substitution pattern. A clear understanding of these principles is the first step toward overcoming experimental hurdles.

  • Electronic Effects : The aromatic ring is influenced by three substituents with opposing electronic properties.

    • Dimethoxy Groups (-OCH₃) : These are powerful electron-donating groups (EDGs) primarily through resonance (+M effect), which significantly increases the electron density of the aromatic ring.[1][2] While they also exert a weak electron-withdrawing inductive effect (-I), the resonance effect is dominant.[2] This high electron density makes the ring less susceptible to certain reactions and can affect the acidity of the phenol.

    • Chloro Group (-Cl) : The chlorine atom is an electron-withdrawing group (EWG) mainly through its strong inductive effect (-I), while also being a weak resonance donor (+M).[1] Overall, it deactivates the ring towards electrophilic substitution.

    • Combined Influence : The potent electron-donating character of the two methoxy groups enriches the aryl system with electrons. This makes the chlorine atom a poor leaving group in nucleophilic aromatic substitution (SNAr) and makes the C-Cl bond more difficult to oxidatively add into for palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance : The hydroxyl group is flanked by a chlorine atom and a methoxy group. This ortho-substitution creates significant steric bulk around the phenolic oxygen, impeding the approach of electrophiles in O-alkylation reactions or other transformations involving the hydroxyl group.

  • Phenolic Acidity : The acidity of a phenol is determined by the stability of the corresponding phenoxide anion.[1] While the electron-withdrawing chloro group helps stabilize the negative charge, the two powerful electron-donating methoxy groups work to destabilize it by pushing more electron density towards the oxygen.[1][2] This makes the phenol less acidic than simpler chlorophenols, which can affect its conversion to the nucleophilic phenoxide under standard basic conditions.

G cluster_0 Factors Inhibiting Reactivity of this compound node_reactivity Poor Reactivity node_electronic node_electronic node_reactivity->node_electronic node_steric Steric Hindrance Bulky ortho -Cl and -OCH₃ groups shield the -OH group node_reactivity->node_steric node_acidity Reduced Acidity Destabilization of phenoxide by electron-donating -OCH₃ groups node_reactivity->node_acidity

Caption: Key factors contributing to the low reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis (O-alkylation) is giving very low yields. What is the primary cause?

A: The low yield is likely due to two main factors: the reduced nucleophilicity of the corresponding phenoxide and significant steric hindrance. The electron-donating methoxy groups decrease the phenol's acidity, making it harder to fully deprotonate with common bases like K₂CO₃.[2] Even when the phenoxide is formed, the bulky ortho-chloro and ortho-methoxy groups physically block the approach of your alkyl halide.

Q2: Is the aryl chloride in this molecule suitable for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?

A: Yes, but it is challenging. Aryl chlorides are inherently less reactive than aryl bromides or iodides in palladium catalysis because the C-Cl bond is stronger and harder to break via oxidative addition.[3][4] The high electron density on this specific aryl chloride further disfavors this critical first step in the catalytic cycle.[5] Success requires carefully selected modern catalyst systems with highly active, electron-rich, and sterically hindered phosphine ligands.

Q3: How does the pKa of this compound affect my reaction setup?

Q4: Can I perform electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) on this molecule?

A: It is extremely difficult and likely to be unselective. The ring is already highly substituted. The remaining open positions (C4 and C6) are sterically hindered. Furthermore, the directing effects of the three substituents are complex. The -OH and -OCH₃ groups are ortho, para-directing, while the -Cl is also ortho, para-directing but deactivating. Friedel-Crafts reactions, in particular, are often problematic with phenols as the Lewis acid catalyst can complex with the hydroxyl and methoxy groups.[6]

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific experimental failures and provides a logical workflow to identify and solve the problem.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Reaction Failure or Low Yield prob1 O-Alkylation (Ether Synthesis) start->prob1 prob2 Pd Cross-Coupling (Suzuki, Buchwald) start->prob2 cause1a Cause: Incomplete Deprotonation Solution: Use stronger base (NaH, KHMDS). Switch to aprotic polar solvent (DMF, DMSO). prob1->cause1a Check Base/Solvent cause1b Cause: Steric Hindrance Solution: Increase temperature. Use a less bulky electrophile. Add a phase-transfer catalyst (TBAB). prob1->cause1b Check Temp/Reagents cause2a Cause: Failed Oxidative Addition Solution: Use advanced ligands (e.g., XPhos, SPhos, RuPhos). Use a Pd(0) source like Pd₂(dba)₃. Ensure strictly anhydrous/anaerobic conditions. prob2->cause2a Check Catalyst/Ligand cause2b Cause: Incorrect Base Solution: Use a strong, non-nucleophilic base (NaOt-Bu, LHMDS). Base choice is critical for catalyst turnover. prob2->cause2b Check Base

Caption: A troubleshooting workflow for common reactions involving this compound.

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments, incorporating solutions to the common problems discussed above.

Protocol 1: Enhanced Williamson Ether Synthesis

This protocol utilizes a strong base and a polar aprotic solvent to maximize the formation of the phenoxide and facilitate the SN2 reaction.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate and Brine

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium phenoxide forms.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For more hindered alkyl halides, gentle heating (40-50 °C) may be required.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride

This protocol employs a modern palladium catalyst system specifically designed for the challenging coupling of electron-rich aryl chlorides.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inside a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube or reaction vial.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data Table

The choice of conditions can dramatically impact the success of a reaction. The table below summarizes expected outcomes for the O-alkylation of this compound with benzyl bromide under various conditions.

Base Solvent Temperature (°C) Expected Yield Key Rationale
K₂CO₃Acetone56 (Reflux)<10%Insufficient base strength and solvent polarity to overcome poor reactivity.
Cs₂CO₃DMF8040-60%More soluble and effective base than K₂CO₃, but may still be insufficient.
NaHTHF66 (Reflux)60-80%Strong base ensures full deprotonation; THF is a moderately effective solvent.
NaH DMF 25-50 >85% Optimized: Strong base in a polar aprotic solvent maximizes reactivity.

References

Navigating the Synthesis of 2-Chloro-3,5-dimethoxyphenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 2-Chloro-3,5-dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions concerning the synthesis of this valuable chemical intermediate. As Senior Application Scientists, we have compiled this guide to blend rigorous scientific principles with practical, field-tested insights to ensure the safety, efficiency, and success of your experiments.

The synthesis of this compound, while conceptually straightforward via electrophilic aromatic substitution, presents a significant challenge due to the thermal instability of the product and the potential for runaway reactions. This guide is structured to help you navigate these challenges by understanding the underlying chemical principles and implementing robust control strategies.

Troubleshooting Guide: From Unexpected Exotherms to Impurity Profiles

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.

Issue 1: Uncontrolled Exotherm or Runaway Reaction

You Observe: A rapid, uncontrolled increase in reaction temperature, vigorous off-gassing, and a change in the color of the reaction mixture to dark brown or black.

Probable Causes:

  • Rapid Addition of Chlorinating Agent: The chlorination of the electron-rich 3,5-dimethoxyphenol ring is a highly exothermic process. Rapid addition of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) can generate heat faster than the cooling system can remove it, leading to a thermal runaway. Industrial chlorination reactions are known to have high heat effects, typically ranging from 150-300 kJ/mol, necessitating precise heat removal control.[1]

  • Inadequate Cooling: Insufficient cooling capacity of the reaction vessel or an improperly functioning cooling bath can fail to dissipate the heat generated during the reaction.

  • Localized "Hot Spots": Poor stirring can lead to localized concentrations of the chlorinating agent, creating "hot spots" where the reaction rate accelerates significantly, initiating a runaway.

  • Reaction Initiation Delay: Sometimes, the chlorination reaction may have an induction period. If the chlorinating agent is added continuously during this lag phase, it can accumulate. Once the reaction initiates, the large excess of reagent reacts rapidly, causing a sudden and dangerous exotherm.[2]

Solutions:

  • Controlled Reagent Addition: Add the chlorinating agent dropwise or in small portions over an extended period. The use of a syringe pump for liquid reagents is highly recommended for precise control.

  • Vigilant Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. The external bath temperature is not a reliable indicator of the internal reaction conditions.

  • Adequate Cooling and Headspace: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area to handle the heat load. Maintain adequate headspace in the reactor to accommodate any potential pressure increases.

  • Efficient Stirring: Use an overhead stirrer for larger scale reactions or a properly sized stir bar for smaller scales to ensure homogenous mixing and prevent localized heating.

  • "Initiation" Protocol: Add a small initial portion of the chlorinating agent and wait for a slight, controlled temperature increase, indicating the reaction has started, before proceeding with the slow, continuous addition.

Issue 2: Low Yield of this compound and Formation of a Major Byproduct

You Observe: Your final product analysis (e.g., by GC-MS or NMR) shows a significant peak corresponding to a di-chlorinated species, likely 2,4-dichloro-3,5-dimethoxyphenol, and a lower than expected yield of the desired mono-chloro product.

Probable Causes:

  • Over-chlorination: The methoxy and hydroxyl groups on the aromatic ring are strongly activating, making the product, this compound, also susceptible to further electrophilic substitution.[3] Using more than one equivalent of the chlorinating agent will favor the formation of di-chlorinated byproducts.

  • Reaction Temperature Too High: Higher reaction temperatures can increase the rate of the second chlorination, leading to more di-chlorinated product.

  • Choice of Chlorinating Agent: More reactive chlorinating agents may be less selective for mono-chlorination.

Solutions:

  • Stoichiometric Control: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent relative to the 3,5-dimethoxyphenol to minimize over-reaction.

  • Low-Temperature Reaction: Conduct the reaction at a low temperature (e.g., 0-5 °C) to improve selectivity for the mono-chlorinated product. The kinetics of the second chlorination are often more temperature-sensitive.

  • Choice of Chlorinating Agent and Catalyst:

    • Sulfuryl chloride (SO₂Cl₂): Often used for chlorination of phenols. The reaction can be run at low temperatures.[4]

    • N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer better selectivity.[5][6] The reaction may require a catalyst and slightly longer reaction times.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
**Sulfuryl Chloride (SO₂Cl₂) **Inert solvent (e.g., CH₂Cl₂), 0-25 °CReadily available, cost-effectiveCan be aggressive, produces HCl and SO₂ byproducts
N-Chlorosuccinimide (NCS) Inert solvent (e.g., CH₂Cl₂ or MeCN), often with a catalyst (e.g., a Lewis acid or a sulfide)Milder, easier to handle, solidMore expensive, succinimide byproduct to remove
Issue 3: Product Decomposition and Formation of Colored Impurities

You Observe: The isolated product is dark in color (yellow, brown, or black) and analysis shows the presence of multiple unidentified impurities, suggesting product degradation.

Probable Causes:

  • Thermal Instability of the Product: Chlorinated phenols can be thermally unstable, and decomposition can be initiated by excessive heat.[7] Studies on methoxyphenols show that a common decomposition pathway begins with the homolytic cleavage of the O-CH₃ bond, leading to radical species that can polymerize or rearrange into a variety of products.

  • Presence of Acidic Byproducts: The use of sulfuryl chloride generates HCl as a byproduct, which can catalyze decomposition pathways, especially at elevated temperatures.

  • Oxidation: The phenol moiety is susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metals. Oxidation products are often highly colored.

Solutions:

  • Maintain Low Temperatures Throughout: Not only during the reaction but also during workup and purification, it is crucial to keep the temperature as low as reasonably possible.

  • Aqueous Workup: Quench the reaction with cold water or a mild bicarbonate solution to neutralize acidic byproducts like HCl.

  • Purification Method:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the best method for purification and removal of colored impurities.

    • Column Chromatography: If crystallization is not effective, flash chromatography on silica gel can be used. It is advisable to run the column with cooled solvents if the product is particularly sensitive.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the potential for a thermal runaway reaction. The chlorination of the electron-rich 3,5-dimethoxyphenol ring is highly exothermic. If the heat generated is not effectively removed, the reaction rate can increase exponentially, leading to a rapid rise in temperature and pressure, which can result in vessel rupture. It is critical to have robust temperature control, slow reagent addition, and an emergency cooling plan in place. The use of techniques like Accelerating Rate Calorimetry (ARC) in a process safety lab is recommended before scaling up to assess the thermal hazards accurately.[6][8]

Q2: Which chlorinating agent is best for this synthesis: sulfuryl chloride or N-chlorosuccinimide (NCS)?

A2: The "best" agent depends on the scale of the reaction and the desired level of selectivity.

  • **Sulfuryl chloride (SO₂Cl₂) ** is often preferred for larger-scale syntheses due to its lower cost and high reactivity. However, it is more aggressive and can lead to more byproducts if not carefully controlled. The generation of HCl and SO₂ also requires appropriate scrubbing and ventilation.

  • N-Chlorosuccinimide (NCS) is a milder and more selective reagent, often resulting in a cleaner reaction profile with fewer di-chlorinated byproducts.[5][6] It is a solid, which can be easier to handle on a small scale. The main drawbacks are its higher cost and the need to remove the succinimide byproduct during workup. For laboratory-scale synthesis where purity and selectivity are paramount, NCS is often an excellent choice.

Q3: What is the expected regioselectivity of the chlorination of 3,5-dimethoxyphenol?

A3: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. In 3,5-dimethoxyphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and para to the hydroxyl group (position 4) are activated. The two methoxy groups further activate these positions. The most likely positions for electrophilic attack are 2, 4, and 6. Due to steric hindrance from the adjacent hydroxyl and methoxy groups, position 4 is often the most favored, but a mixture of isomers is possible. The desired product, this compound, results from substitution at the 2-position. The regioselectivity can be influenced by the choice of solvent, catalyst, and chlorinating agent. For instance, the use of certain sulfur-containing catalysts in conjunction with sulfuryl chloride has been shown to significantly enhance para-selectivity in the chlorination of other phenols.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light or by staining. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, product, and byproducts in an aliquot taken from the reaction mixture.

Q5: What are the likely thermal decomposition products of this compound?

Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol is intended for a laboratory-scale synthesis and prioritizes selectivity and safety.

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of N-chlorosuccinimide (0.95-1.0 eq) in the same solvent. Add the NCS solution to the reaction mixture dropwise via an addition funnel or syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at 0-5 °C.

  • Quenching: Once the reaction is complete, pour the mixture into cold water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Diagrams

Reaction Pathway and Potential Byproducts

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol This compound This compound 3,5-Dimethoxyphenol->this compound Chlorinating Agent (e.g., NCS or SO2Cl2) Low Temperature Ring Cleavage Products Ring Cleavage Products 3,5-Dimethoxyphenol->Ring Cleavage Products Harsh Conditions (e.g., excess strong oxidant) Di-chlorinated Products Di-chlorinated Products This compound->Di-chlorinated Products Excess Chlorinating Agent Higher Temperature Thermal Decomposition Products Thermal Decomposition Products This compound->Thermal Decomposition Products High Temperature

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting Logic Flowchart

G start Experiment Start issue Problem Encountered? start->issue exotherm Uncontrolled Exotherm? issue->exotherm Yes end Successful Synthesis issue->end No low_yield Low Yield / Byproducts? exotherm->low_yield No exotherm_sol Review Temperature Control Slow Reagent Addition Improve Stirring exotherm->exotherm_sol Yes decomposition Product Decomposition? low_yield->decomposition No low_yield_sol Check Stoichiometry Lower Reaction Temperature Consider Milder Reagent (NCS) low_yield->low_yield_sol Yes decomposition->end No decomposition_sol Maintain Low Temp in Workup Neutralize Acid Byproducts Use Appropriate Purification decomposition->decomposition_sol Yes exotherm_sol->start Restart with Modifications low_yield_sol->start Restart with Modifications decomposition_sol->start Restart with Modifications

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Reducing Solvent Waste in 2-Chloro-3,5-dimethoxyphenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sustainable purification of 2-Chloro-3,5-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals dedicated to incorporating greener methodologies into their workflows. Traditional purification techniques, particularly silica gel column chromatography, are often effective but generate significant solvent waste. This resource provides practical, troubleshooting-oriented guidance in a question-and-answer format to help you minimize environmental impact without compromising purity.

Frequently Asked Questions (FAQs): The Basics
Q1: What are the common impurities in crude this compound, and why do they matter?

A1: The impurity profile of crude this compound largely depends on its synthetic route, which typically involves the chlorination of 3,5-dimethoxyphenol. Understanding these impurities is the first step in designing an efficient, low-waste purification strategy.

Common Impurities Include:

  • Unreacted Starting Material: Residual 3,5-dimethoxyphenol.

  • Regioisomers: Isomers such as 4-Chloro-3,5-dimethoxyphenol or 6-Chloro-3,5-dimethoxyphenol, formed due to chlorination at different positions on the aromatic ring.

  • Over-chlorinated Products: Dichloro-3,5-dimethoxyphenols.

  • Residual Reagents and Solvents: Leftover chlorinating agents (e.g., sulfuryl chloride) and reaction solvents.

These impurities can interfere with downstream reactions, impact the final product's pharmacological profile, and complicate purification due to similar polarities. For instance, regioisomers often have very close retention factors (Rf) in chromatography, necessitating large solvent volumes for separation[1].

Q2: Why is traditional column chromatography so solvent-intensive for this compound?

A2: Traditional normal-phase column chromatography on silica gel is a primary source of solvent waste for several reasons:

  • Large Solvent-to-Product Ratio: Achieving good separation of closely related phenolic impurities often requires a large column and, consequently, vast quantities of eluent. The typical ratio of silica gel to crude product can range from 30:1 to 100:1 by weight[2].

  • Tailing of Phenols: Phenolic hydroxyl groups can interact strongly with the acidic silanol groups on the silica surface, leading to broad, "tailing" peaks[3]. To counteract this, chemists often add polar modifiers (like methanol or acetic acid) to the mobile phase, which can complicate solvent recycling and increase waste.

  • Empirical Optimization: Finding the optimal solvent system is often a trial-and-error process, consuming additional time and solvent during methods development[4].

Core Strategy 1: Optimized Recrystallization

Recrystallization is a powerful, atom-economical purification technique that can significantly reduce solvent waste compared to chromatography. The key is selecting an appropriate solvent system.

Q3: How do I choose a green and effective solvent system for recrystallizing this compound?

A3: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures[5][6]. Given that this compound has a melting point of 60°C, the solvent's boiling point should ideally be below this to prevent the compound from "oiling out"[2][7].

Recommended Solvent Systems: A mixed-solvent system often provides the best results. A "good" solvent dissolves the compound readily, while an "anti-solvent" or "resistant solvent" is one in which the compound is insoluble[8].

Solvent SystemRole of Each SolventRationale for "Green" Choice
Ethanol / Water Good Solvent: Ethanol. Anti-Solvent: Water.Both are low-toxicity, readily available, and biodegradable. This is an excellent first choice for moderately polar phenols[9].
Heptane / Ethyl Acetate Good Solvent: Ethyl Acetate. Anti-Solvent: Heptane.Heptane is a less toxic alternative to hexane. Ethyl acetate is a bio-based solvent. This system is effective for compounds with intermediate polarity[10].
Toluene / Heptane Good Solvent: Toluene. Anti-Solvent: Heptane.While toluene has higher toxicity, it can be very effective. Use sparingly and in a well-ventilated fume hood. Good for less polar impurities.
Experimental Protocol: Anti-Solvent Recrystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Use a pre-heated funnel to prevent premature crystallization[2].

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Core Strategy 2: Alternatives to Traditional Chromatography

When recrystallization alone is insufficient, greener separation technologies can replace or supplement traditional column chromatography.

Q4: Can Solid-Phase Extraction (SPE) reduce solvent waste in my purification?

A4: Absolutely. SPE is an excellent technique for sample cleanup and can significantly reduce solvent consumption compared to classic liquid-liquid extraction (LLE) or preparative chromatography[11][12]. It can be used as a primary purification step for removing highly polar or non-polar impurities, or as a pre-treatment to simplify the mixture before a final polishing step.

Polymeric or C18 (reversed-phase) sorbents are highly effective for extracting phenolic compounds from solutions[13][14].

Workflow Diagram: Green Purification vs. Traditional Method

Below is a diagram illustrating how SPE can be integrated into a greener workflow.

G cluster_0 Traditional Workflow cluster_1 Greener Workflow Crude1 Crude Product Column Preparative Column Chromatography (Large Solvent Volume) Crude1->Column >50 column volumes Pure1 Pure Product Column->Pure1 Crude2 Crude Product Recryst Recrystallization Crude2->Recryst Minimal Solvent SPE Solid-Phase Extraction (SPE) (Low Solvent Volume) Recryst->SPE <5 column volumes Pure2 Pure Product SPE->Pure2

Caption: Comparison of traditional and greener purification workflows.

Q5: What is Supercritical Fluid Chromatography (SFC) and is it suitable for this compound?

A5: Supercritical Fluid Chromatography (SFC) is a powerful "green" chromatography technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase[15][16]. CO₂ is non-toxic, non-flammable, and is captured from other industrial processes, making it a sustainable choice[15].

Advantages of SFC:

  • Drastic Solvent Reduction: Organic co-solvents (like methanol) are used in small percentages, reducing overall consumption by over 80% compared to HPLC.

  • Speed: The low viscosity of supercritical CO₂ allows for much faster separations[16].

  • Cost Savings: Reduced solvent purchase and disposal costs can be significant[16].

SFC is particularly well-suited for the purification of small molecules like this compound and is an excellent option for labs equipped with the necessary instrumentation[17][18].

Troubleshooting Guide
Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the product is lower than the boiling point of the solvent. 2. High concentration of impurities is depressing the melting point.1. Use a lower-boiling point solvent or a different mixed solvent system. 2. Add slightly more of the "good" solvent to the hot solution. 3. Attempt to "seed" the solution with a pure crystal of the product. 4. Perform a preliminary purification by SPE to remove the bulk of impurities[2].
Low recovery of purified product. 1. Too much "good" solvent was used. 2. The product is significantly soluble in the cold solvent mixture. 3. Premature crystallization occurred during hot filtration.1. Concentrate the filtrate by evaporating some solvent and cool again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration[2].
Colored impurities persist in the final product. The impurity has solubility properties very similar to the product.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the desired product). 2. Try a different recrystallization solvent system. 3. Use SPE with a selective sorbent to trap the colored impurity[2].
Chromatography Issues (for SPE or Flash Chromatography)
ProblemPossible Cause(s)Solution(s)
Poor separation of product and key impurity. 1. Inappropriate mobile phase polarity. 2. Column/cartridge was overloaded.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a product Rf of ~0.3 for column chromatography. 2. Use an appropriate ratio of sorbent to crude product (typically 30:1 to 100:1 by weight for silica)[2].
Product is not eluting from the column/cartridge. The mobile phase is not polar enough.For reversed-phase SPE, decrease the polarity (increase the organic solvent percentage). For normal-phase, gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a heptane/ethyl acetate system)[2].
Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting a sustainable purification method.

Decision_Tree Start Crude Product (Purity < 95%?) Recryst Attempt Recrystallization Start->Recryst Yes CheckPurity1 Purity > 99%? Recryst->CheckPurity1 SPE Perform SPE Cleanup CheckPurity1->SPE No End Final Pure Product CheckPurity1->End Yes CheckPurity2 Purity > 99%? SPE->CheckPurity2 SFC Use Preparative SFC or Optimized Flash Chromatography CheckPurity2->SFC No CheckPurity2->End Yes SFC->End

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Catalyst Selection for 2-Chloro-3,5-dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective chlorination of 3,5-dimethoxyphenol. Here, you will find in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The primary challenge lies in achieving regioselectivity. The starting material, 3,5-dimethoxyphenol, has a highly activated aromatic ring due to the strong electron-donating effects of the hydroxyl and two methoxy groups. These groups direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The goal is to selectively introduce a single chlorine atom at the C2 position, avoiding chlorination at the C4 and C6 positions and preventing the formation of di- or tri-chlorinated byproducts.[1][2] Traditional chlorination methods often yield a mixture of isomers, which can be difficult to separate.[3][4]

Q2: What types of catalysts are effective for the selective chlorination of phenols?

Several classes of catalysts can be employed to control the regioselectivity of phenol chlorination. The choice of catalyst is critical for directing the chlorination to the desired position.

  • Lewis Acids: Traditional Lewis acids like FeCl₃, AlCl₃, and ZnCl₂ can be used to activate the chlorinating agent.[5][6] However, their selectivity can be poor for highly activated phenols.

  • Sulphur-Containing Catalysts: Poly(alkylene sulphide)s and other thioethers have demonstrated high para-selectivity in the chlorination of some phenols using sulphuryl chloride.[4][7] While the target product is ortho-chlorinated, understanding these catalysts provides insight into controlling regioselectivity.

  • Lewis Basic Catalysts: Recent advancements have shown that Lewis basic catalysts, such as selenoethers and bis-thioureas, can be highly effective for ortho-selective chlorination.[3] These catalysts are thought to operate by forming a complex with the chlorinating agent, which then interacts with the phenol's hydroxyl group to direct the electrophile to the ortho position.

Q3: What is the general mechanism for catalyzed electrophilic chlorination of 3,5-dimethoxyphenol?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group of the phenol is a highly activating, ortho, para-director.[2][8] The catalyst plays a crucial role in generating a more potent electrophile or in directing the electrophile to a specific position.

Mechanism Steps:

  • Activation of the Chlorinating Agent: The catalyst interacts with the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or SO₂Cl₂) to form a more electrophilic chlorine species. For Lewis acid catalysts, this involves polarization of the Cl-Cl or S-Cl bond. For Lewis basic catalysts, a catalyst-NCS complex is formed.[3]

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of 3,5-dimethoxyphenol attacks the electrophilic chlorine. This attack, preferentially at the electron-rich ortho or para positions, breaks the aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.[5]

  • Deprotonation and Re-aromatization: A base (which can be the solvent or the counter-ion of the catalyst complex) removes a proton from the carbon atom bearing the new chlorine atom. This restores the aromaticity of the ring, yielding the chlorinated phenol product.

Below is a diagram illustrating the general pathway for catalyzed electrophilic chlorination.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization Cat Catalyst E_plus Activated Electrophile [Cat---Clδ+---NCSδ-] Cat->E_plus NCS Chlorinating Agent (e.g., NCS) NCS->E_plus Phenol 3,5-Dimethoxyphenol Sigma Sigma Complex (Arenium Ion) Phenol->Sigma Attacks Electrophile Product This compound Sigma->Product Deprotonation Base Base Base->Product

Caption: General mechanism of catalyzed electrophilic chlorination.

Troubleshooting Guide

Problem: Low yield of the desired this compound.

Possible Causes & Solutions:

  • Cause 1: Inactive Catalyst or Chlorinating Agent.

    • Solution: Ensure the chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is pure and dry. NCS can degrade over time. Use freshly recrystallized NCS if necessary. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

  • Cause 2: Suboptimal Reaction Temperature.

    • Solution: Electrophilic chlorination of highly activated phenols can often be performed at or below room temperature.[9] Running the reaction at too high a temperature can lead to side reactions and degradation. Conversely, a temperature that is too low may result in a sluggish reaction. Perform small-scale trials to determine the optimal temperature, starting at 0°C and gradually increasing to room temperature.

  • Cause 3: Incorrect Stoichiometry.

    • Solution: Carefully control the stoichiometry. Using a large excess of the chlorinating agent will inevitably lead to the formation of di- and tri-chlorinated products.[1] Start with a slight excess (1.05-1.1 equivalents) of the chlorinating agent and monitor the reaction progress by TLC or GC-MS to avoid over-chlorination.

Problem: Formation of multiple chlorinated isomers and over-chlorination products.

Possible Causes & Solutions:

  • Cause 1: Poor Catalyst Regiocontrol.

    • Solution: The choice of catalyst is paramount for controlling regioselectivity. For ortho-selectivity, consider using a Lewis basic catalyst system, such as a selenoether catalyst with NCS.[3] These have been shown to provide excellent ortho:para ratios for various phenols. Standard Lewis acids like FeCl₃ may not provide sufficient selectivity for this substrate.

  • Cause 2: Reaction Conditions Favoring Multiple Isomers.

    • Solution: Solvent polarity can influence selectivity. Halogenation of phenols is often faster in polar solvents.[5] Experiment with a range of solvents, from non-polar (e.g., dichloromethane, chloroform) to more polar aprotic solvents, to find the best balance of reactivity and selectivity. Slow, dropwise addition of the chlorinating agent at a controlled low temperature can also help minimize the formation of undesired isomers by maintaining a low instantaneous concentration of the electrophile.

Data Presentation: Catalyst Performance in Phenol Chlorination
Catalyst SystemChlorinating AgentTypical SelectivityKey AdvantagesPotential Issues
Selenoether Catalyst [3]NCSHigh ortho-selectivity (>20:1 o/p)Low catalyst loading (1%), high efficiency.Catalyst synthesis may be required.
Manganous Sulfate [10]HCl / H₂O₂High selectivity for 2,4-dichloro productsUses inexpensive reagents, water as a solvent.Not suitable for mono-chlorination.
Sulphur-based Catalysts [4][7]Sulphuryl ChlorideHigh para-selectivityEffective for specific substrates.Not suitable for desired ortho-product.
Iron(III) Chloride (FeCl₃) [6]Sulphuryl ChlorideMixture of isomersInexpensive and readily available.Poor regioselectivity for activated phenols.
Problem: Difficult purification of the final product.

Possible Causes & Solutions:

  • Cause 1: Similar Physical Properties of Isomers.

    • Solution: The boiling points and polarities of chlorinated phenol isomers can be very similar, making separation by distillation or standard column chromatography challenging. If isomeric impurities are the issue, focus on optimizing the reaction for higher selectivity. Alternatively, explore derivatization of the crude product mixture to facilitate separation, followed by removal of the derivatizing group.

  • Cause 2: Contamination with Starting Material or Over-chlorinated Products.

    • Solution: Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated species. If the reaction stalls, leaving unreacted starting material, it may be easier to separate the product from the starting phenol than from a mixture of chlorinated isomers. A pH-controlled aqueous extraction can be effective; at a specific pH, the phenolic product and starting material will have different solubilities in aqueous base compared to less acidic or non-acidic byproducts.

Experimental Protocol: Ortho-Selective Chlorination using a Lewis Basic Catalyst

This protocol is adapted from methodologies demonstrating high ortho-selectivity in the chlorination of phenols.[3]

Materials:

  • 3,5-Dimethoxyphenol

  • Selenoether catalyst (e.g., as described in related literature[3])

  • N-Chlorosuccinimide (NCS), freshly recrystallized

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxyphenol (1 equivalent) and the selenoether catalyst (0.01-0.05 equivalents).

  • Dissolve the solids in anhydrous CHCl₃ or DCM (approx. 0.1 M concentration).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve NCS (1.05 equivalents) in the same anhydrous solvent.

  • Add the NCS solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump to ensure slow addition.

  • Stir the reaction at 0°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines the workflow for the synthesis and the logical steps for troubleshooting common issues.

G proc proc dec dec prob prob sol sol start Start Synthesis setup Reaction Setup: Substrate, Catalyst, Solvent start->setup add Slow Addition of Chlorinating Agent at 0°C setup->add monitor Monitor Reaction (TLC/GC-MS) add->monitor workup Workup & Purification monitor->workup check_yield Yield & Purity OK? workup->check_yield end Pure Product check_yield->end Yes low_yield Problem: Low Yield check_yield->low_yield No, Low Yield isomers Problem: Isomer Mix check_yield->isomers No, Impure sol_yield Solution: - Check reagent purity - Optimize temperature - Adjust stoichiometry low_yield->sol_yield sol_isomers Solution: - Change catalyst - Optimize solvent - Slow reagent addition isomers->sol_isomers sol_yield->setup Re-run Experiment sol_isomers->setup Re-run Experiment

Caption: Workflow for synthesis and troubleshooting.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Chloro-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 2-Chloro-3,5-dimethoxyphenol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive understanding of how subtle structural modifications influence spectroscopic outcomes. This guide emphasizes the causality behind experimental observations, ensuring a trustworthy and authoritative resource for unambiguous compound identification and characterization.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound of interest in organic synthesis due to its unique arrangement of electron-donating (methoxy) and electron-withdrawing (chloro) groups, along with a reactive hydroxyl functionality. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses. This guide will dissect its spectral signature, providing the necessary framework for its confident identification. For a robust analysis, we will compare its spectral data with two key compounds: the parent structure, 3,5-dimethoxyphenol , to understand the impact of the chlorine substituent, and 2,4-dichlorophenol , to highlight the influence of the methoxy groups in a chlorinated phenol system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

While a publicly available experimental NMR spectrum for this compound is not readily found in common databases, we can predict its spectral features with high accuracy based on established principles of substituent effects on aromatic systems. The following analysis compares the known spectral data of our chosen analogs to deduce the expected spectrum of the target molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, we expect to see signals for the hydroxyl proton, the two aromatic protons, and the six methoxy protons.

Table 1: Comparison of ¹H NMR Spectral Data

Compound Aromatic Protons (ppm) Methoxy Protons (ppm) Hydroxyl Proton (ppm)
This compound (Predicted) ~6.5-6.7 (2H, s)~3.8 (6H, s)~5.0-6.0 (1H, s, broad)
3,5-Dimethoxyphenol 6.1-6.2 (3H, m)3.7 (6H, s)5.3 (1H, s, broad)
2,4-Dichlorophenol 6.95 (d), 7.14 (dd), 7.32 (d)N/A5.5 (1H, s, broad)

Data for comparator compounds sourced from ChemicalBook.[1][2]

Expert Interpretation:

  • Aromatic Region: In 3,5-dimethoxyphenol, the three aromatic protons appear as a multiplet around 6.1-6.2 ppm. The introduction of a chlorine atom at the C2 position in our target molecule is expected to deshield the adjacent protons. However, due to the symmetrical nature of the substitution pattern relative to the remaining protons (at C4 and C6), they are chemically equivalent. Therefore, we predict a singlet integrating to two protons, likely shifted slightly downfield from the parent methoxy-substituted compound. In contrast, the protons in 2,4-dichlorophenol are all in distinct environments, leading to more complex splitting patterns (doublets and a doublet of doublets).[3]

  • Methoxy Protons: The two methoxy groups in this compound are chemically equivalent and are expected to appear as a sharp singlet integrating to six protons around 3.8 ppm, very similar to the parent 3,5-dimethoxyphenol. The protons of the methoxy group are typically deshielded and appear in the 3.4 to 4.5 δ range in the ¹H NMR spectrum.[4]

  • Hydroxyl Proton: The phenolic proton signal is typically a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift is highly dependent on concentration and solvent, but is expected in the 4-7 ppm range.[5] A D₂O shake would confirm this peak's identity, as the proton would be exchanged for deuterium, causing the signal to disappear.[5]

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, we expect six distinct carbon signals.

Table 2: Comparison of ¹³C NMR Spectral Data

Compound C-Cl (ppm) C-O (Aromatic) (ppm) C-H (Aromatic) (ppm) C-OCH₃ (ppm)
This compound (Predicted) ~110-120~150-160 (C1, C3, C5)~100-110 (C4, C6)~55-60
3,5-Dimethoxyphenol N/A159.2, 161.595.8, 98.355.4
2,4-Dichlorophenol 124.2, 127.8150.7117.8, 128.5, 129.9N/A

Data for comparator compounds sourced from SpectraBase and PubChem.[6][7]

Expert Interpretation:

  • Aromatic Carbons: The chemical shifts of aromatic carbons are significantly influenced by the attached substituents. Oxygen-bearing carbons (C-O) are highly deshielded and appear downfield. In 3,5-dimethoxyphenol, these are observed at ~160 ppm. The introduction of chlorine at C2 will induce a downfield shift at C2 and an upfield shift (shielding) at the ortho and para carbons (C1, C3, C5). Therefore, the C-Cl carbon (C2) is predicted to be in the 110-120 ppm range. The oxygen-bearing carbons (C1, C3, C5) will be significantly downfield. The carbons bearing hydrogen (C4, C6) are expected to be the most shielded aromatic carbons.

  • Methoxy Carbons: The carbons of the methoxy groups are expected to appear as a single peak in the 55-60 ppm range, consistent with typical values for methoxy groups on an aromatic ring.[8]

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum is invaluable for identifying the functional groups present in a molecule. A study by Soltani et al. provides experimental FT-IR data for this compound, which we can compare with our analogs.[9]

Table 3: Comparison of Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode This compound 3,5-Dimethoxyphenol 2,4-Dichlorophenol
O-H Stretch (broad) 3485~3200-3600~3500
C-H Stretch (Aromatic) 3102, 3085, 3062~3000-3100~3050-3100
C=C Stretch (Aromatic) 1610, 1505~1500-1600~1480-1600
C-O Stretch (Phenol) 1115~1200~1200
C-O Stretch (Ether) ~1050-1150 (Asymmetric & Symmetric)~1050-1150N/A
C-Cl Stretch ~700-800N/A~700-850

Data for this compound from Soltani et al.[9] Data for comparator compounds are typical values or sourced from NIST WebBook.[10][11]

Expert Interpretation:

  • O-H Stretch: The broad absorption at 3485 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in a phenol.[9] The broadness arises from the varying degrees of hydrogen bonding within the sample.[12]

  • C-H Aromatic Stretch: The peaks above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.[13]

  • C=C Aromatic Stretch: The strong absorptions in the 1500-1610 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[14]

  • C-O Stretches: Phenols typically show a C-O stretching vibration around 1200 cm⁻¹.[13] The presence of the methoxy groups introduces additional strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[4] In the reported spectrum, the peak at 1115 cm⁻¹ is assigned to the in-plane O-H bend, which is often coupled with C-O stretching.[9]

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. This absorption, while not always strong, is a key indicator of the halogen's presence.

Caption: Correlation of functional groups in this compound with their characteristic IR absorptions.

Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expert Interpretation:

  • Molecular Ion Peak (M⁺): For this compound (C₈H₉ClO₃), the expected monoisotopic molecular weight is approximately 188.02 g/mol . A key feature for chlorinated compounds is the presence of a characteristic M+2 peak . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1.[15][16] This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. A common and favorable fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation. Another possibility is the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom.[17][18]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Significance
188/190[M]⁺Molecular ion with a 3:1 intensity ratio, confirming the presence of one chlorine atom.
173/175[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
145/147[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.
153[M - Cl]⁺Loss of the chlorine atom.

digraph "MS_Fragmentation" {
graph [nodesep=0.3];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontsize=9];

"M_ion" [label="[C₈H₉ClO₃]⁺˙\nm/z = 188/190", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"M_minus_CH3" [label="[C₇H₆ClO₃]⁺\nm/z = 173/175"];
"M_minus_Cl" [label="[C₈H₉O₃]⁺\nm/z = 153"];
"M_minus_CH3_CO" [label="[C₆H₆ClO₂]⁺\nm/z = 145/147"];

"M_ion" -> "M_minus_CH3" [label="- •CH₃"];
"M_ion" -> "M_minus_Cl" [label="- •Cl"];
"M_minus_CH3" -> "M_minus_CH3_CO" [label="- CO"];

} Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectral analysis of phenolic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Instrument: A 400 MHz (or higher) NMR spectrometer.
  • ¹H NMR Acquisition:
    • Acquire a standard one-dimensional proton spectrum.
    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
    • Process the data with Fourier transformation, phase correction, and baseline correction.
    • Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
    • Integrate all peaks.
  • ¹³C NMR Acquisition:
    • Acquire a proton-decoupled ¹³C spectrum.
    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.
    • Process and calibrate the spectrum similarly to the ¹H spectrum.
IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
  • Acquisition:
    • Collect a background spectrum of the clean, empty ATR crystal.
    • Collect the sample spectrum.
    • Typical parameters: 32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.
    • The final spectrum is automatically ratioed against the background.
Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
  • GC Method:
    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
    • Injection: 1 µL, splitless or split injection.
    • Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the compound.
  • MS Method:
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to ensure detection of the molecular ion and key fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The IR spectrum confirms the presence of the hydroxyl, aromatic, ether, and chloro functionalities. Mass spectrometry establishes the molecular weight and confirms the presence of a single chlorine atom through its characteristic M+2 isotopic pattern. While experimental NMR data is not widely available, a detailed analysis of substituent effects allows for a confident prediction of its ¹H and ¹³C NMR spectra, which is crucial for distinguishing it from its isomers. This guide provides a robust framework for the spectral analysis of this and other substituted phenolic compounds, emphasizing a logical, data-driven approach to structural confirmation.

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References

A Comparative Guide to the Synthesis of 2-Chloro-3,5-dimethoxyphenol: Protocol Validation and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a primary synthesis protocol for 2-Chloro-3,5-dimethoxyphenol, a valuable substituted phenol intermediate in the development of pharmaceuticals and other high-value chemical entities. We will dissect a standard electrophilic aromatic substitution pathway, offering insights into the causality behind experimental choices, and compare it against a plausible, albeit more complex, alternative route. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the synthetic landscape for this molecule, enabling informed decisions in process development and scale-up.

Introduction to this compound

This compound is a polysubstituted aromatic compound. Its structural complexity, featuring a reactive hydroxyl group and specific chloro and methoxy substitutions, makes it a key building block in organic synthesis. The precise arrangement of these functional groups allows for directed, multi-step syntheses of complex target molecules, including biologically active compounds. The validation of efficient and selective synthesis protocols is therefore of significant importance.

Protocol 1: Direct Electrophilic Chlorination of 3,5-Dimethoxyphenol

This protocol represents the most direct and atom-economical approach, leveraging the inherent reactivity of the 3,5-dimethoxyphenol starting material.

Mechanistic Rationale and Expertise-Driven Insights

The synthesis is a classic example of electrophilic aromatic substitution. The phenol ring of 3,5-dimethoxyphenol is highly activated by the strong electron-donating effects of the hydroxyl (-OH) and two methoxy (-OCH₃) groups. These groups are ortho, para-directing, meaning they activate the positions ortho and para to themselves, making these sites highly nucleophilic and susceptible to attack by an electrophile.

In this specific case, the C2, C4, and C6 positions are activated. Due to steric hindrance from the adjacent methoxy groups, the C4 position is the most sterically accessible and electronically enriched, making it the primary site of substitution. However, substitution at the C2 position is the target. To achieve this, careful control of the reaction conditions and choice of chlorinating agent are paramount to favor the desired isomer and prevent over-chlorination. Sulfuryl chloride (SO₂Cl₂) is often selected as the chlorinating agent for its reliability and ease of handling in a laboratory setting compared to gaseous chlorine.[1][2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Chlorination Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve 3,5-Dimethoxyphenol in Dichloromethane (DCM) B Cool to 0°C (Ice Bath) A->B Inert Atmosphere (N2/Ar) C Slow, Dropwise Addition of Sulfuryl Chloride (SO2Cl2) B->C D Stir at 0°C for 2-3h C->D E Monitor by TLC D->E F Quench with Water E->F G Separate Organic Layer F->G H Wash with NaHCO3 (aq) & Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Purify by Column Chromatography (Silica Gel) J->K L Characterize Product (NMR, MS, IR) K->L

Caption: Workflow for Direct Electrophilic Chlorination.

Detailed Step-by-Step Methodology
  • Reaction Setup: A solution of 3,5-dimethoxyphenol (1.0 eq) is prepared in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is then cooled to 0°C using an ice-water bath.

    • Causality: Anhydrous conditions are critical as sulfuryl chloride reacts with water. Cooling the reaction mixture is essential to control the exothermic nature of the chlorination, thereby minimizing the formation of undesired di- and tri-chlorinated byproducts.[3]

  • Chlorination: Sulfuryl chloride (1.0-1.1 eq) is added dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: A slow, controlled addition of the electrophile maintains a low instantaneous concentration, favoring monosubstitution. Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess increases the risk of multiple chlorinations.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material to observe the consumption of the phenol and the formation of a new, less polar product spot.

  • Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and brine (to remove residual water).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using flash column chromatography on silica gel (a typical eluent system would be a hexane/ethyl acetate gradient) to isolate the pure this compound.

  • Validation: The structure and purity of the final product are confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Alternative Multi-Step Synthesis via Lithiation

This alternative route avoids the potential regioselectivity issues of direct chlorination by employing directed ortho-lithiation, a powerful tool for regioselective functionalization. This method starts from 1,3-dimethoxybenzene.

Mechanistic Rationale and Expertise-Driven Insights

This strategy involves the initial formation of an organolithium intermediate. The two methoxy groups in 1,3-dimethoxybenzene can direct a strong base, like n-butyllithium (n-BuLi), to deprotonate the C2 position, forming [2,6-dimethoxyphenyl]lithium.[4] This highly reactive nucleophile can then be quenched with an electrophilic chlorine source to install the chlorine atom with high regioselectivity. The final step involves selective demethylation to unmask the phenol.

While offering superior regiocontrol, this method is less atom-economical and requires handling of pyrophoric organolithium reagents and potentially harsh demethylating agents.

Experimental Workflow Diagram

G cluster_0 Step 1: Lithiation & Chlorination cluster_1 Step 2: Demethylation cluster_2 Purification & Analysis A Dissolve 1,3-Dimethoxybenzene in dry Ether/THF B Add n-Butyllithium (n-BuLi) at 0°C to RT A->B C Cool to -78°C B->C D Add Chlorinating Agent (e.g., CCl4 or Hexachloroacetone) C->D E Isolate 2-Chloro-1,3-dimethoxybenzene D->E Work-up F React with Demethylating Agent (e.g., BBr3) in DCM at low temp E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H I Characterize Final Product (NMR, MS, IR) H->I

Caption: Workflow for Multi-Step Synthesis via Lithiation.

Detailed Step-by-Step Methodology
  • Lithiation: In a flame-dried flask under an inert atmosphere, 1,3-dimethoxybenzene (1.0 eq) is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF). The solution is cooled, and n-butyllithium (1.1 eq) is added dropwise. The mixture is allowed to stir to ensure complete formation of the lithiated species.[4]

    • Causality: The use of rigorously dry and oxygen-free conditions is mandatory as organolithium reagents are highly reactive towards water and oxygen.

  • Electrophilic Quench: The reaction is cooled to a very low temperature (typically -78°C with a dry ice/acetone bath). A solution of an electrophilic chlorine source, such as carbon tetrachloride or hexachloroacetone, is then added slowly.[4]

    • Causality: The low temperature is required to control the reactivity of the organolithium intermediate and prevent side reactions.

  • Work-up and Isolation: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride) and worked up similarly to Protocol 1 to isolate the intermediate, 2-chloro-1,3-dimethoxybenzene.

  • Demethylation: The isolated intermediate is dissolved in anhydrous DCM and cooled to a low temperature. A demethylating agent, such as boron tribromide (BBr₃), is added carefully.

    • Causality: Demethylation with Lewis acids like BBr₃ is effective but can be aggressive. The reaction must be performed at low temperatures to control its rate and potentially achieve selectivity, although selective mono-demethylation in this symmetric system would yield the target product.

  • Final Purification: After an aqueous work-up to decompose the boron complexes, the crude product is purified by column chromatography to yield this compound.

Performance Comparison of Synthesis Protocols

The choice of synthetic route depends heavily on the specific requirements of the research or production context, such as scale, available equipment, and purity requirements.

ParameterProtocol 1: Direct ChlorinationProtocol 2: Lithiation Route
Starting Material 3,5-Dimethoxyphenol1,3-Dimethoxybenzene
Number of Steps 12
Key Reagents Sulfuryl Chloride (SO₂Cl₂)n-Butyllithium (n-BuLi), Boron Tribromide (BBr₃)
Reaction Conditions 0°C to Room Temperature-78°C to Room Temperature
Advantages • High step economy (1 step)• Milder conditions• Avoids pyrophoric reagents• Excellent regioselectivity• Predictable outcome
Disadvantages • Potential for isomeric byproducts• Risk of over-chlorination• Requires handling of hazardous reagents (n-BuLi, BBr₃)• Multi-step process reduces overall yield• Requires cryogenic temperatures
Plausible Yield 60-80%40-60% (overall)
Purification Column chromatography often required to separate isomers.Column chromatography required for both steps.

Conclusion

The direct electrophilic chlorination of 3,5-dimethoxyphenol (Protocol 1) stands out as the more efficient and practical method for the synthesis of this compound, particularly for laboratory-scale preparations. Its primary challenge lies in controlling the regioselectivity and extent of chlorination, which can be effectively managed through careful control of stoichiometry and temperature.

The alternative synthesis via directed ortho-lithiation (Protocol 2) offers a solution to the regioselectivity problem, providing a more controlled but significantly more demanding procedure. The use of hazardous reagents and cryogenic conditions, coupled with a lower overall yield due to the additional step, makes it a less favorable option unless absolute regiocontrol is the overriding priority and cannot be achieved through optimization of the direct chlorination method.

For any application, rigorous analytical validation of the final compound is non-negotiable to ensure its identity and purity meet the standards required for subsequent research and development activities.

References

A Comparative Guide to the Biological Activity of 2-Chloro-3,5-dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities. The strategic substitution on the phenolic ring can profoundly influence their therapeutic potential. This guide focuses on the derivatives of 2-Chloro-3,5-dimethoxyphenol, a scaffold with intriguing potential for antioxidant, antimicrobial, and anticancer applications. While a comprehensive head-to-head comparison of a homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide a predictive comparison and elucidate key structure-activity relationships (SAR). By examining analogues, we can infer the likely impact of various functional group modifications on the biological efficacy of this promising chemical class.

Core Rationale: The this compound Scaffold

The this compound core possesses a unique combination of substituents that are expected to modulate its biological activity. The hydroxyl group is a key player in antioxidant activity through hydrogen atom donation. The electron-withdrawing nature of the chlorine atom at the ortho position can influence the acidity of the phenolic proton and the compound's overall electronic properties. The two methoxy groups at the meta positions are electron-donating and can enhance the stability of the resulting phenoxy radical, potentially boosting antioxidant capacity. The interplay of these substituents creates a unique electronic and steric environment that can be fine-tuned through derivatization to optimize interactions with biological targets.

Antioxidant Activity: A Comparative Outlook

Phenolic compounds are well-established antioxidants, and their efficacy is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.

Structure-Activity Relationship Insights

Based on studies of related methoxyphenol derivatives, we can extrapolate the following SAR principles for this compound derivatives[1][2]:

  • Hydroxyl Group: The free phenolic hydroxyl group is essential for radical scavenging activity. Esterification or etherification of this group is expected to diminish or abolish antioxidant capacity.

  • Methoxy Groups: The presence of electron-donating methoxy groups, particularly at the ortho and para positions relative to the hydroxyl group, generally increases antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. In the this compound scaffold, the methoxy groups are at the meta positions, which may provide moderate stabilization.

  • Chloro Group: The electron-withdrawing chlorine atom at the ortho position can increase the bond dissociation enthalpy of the O-H bond, potentially reducing the hydrogen atom donating ability and thus, the antioxidant activity. However, it can also influence the lipophilicity of the molecule, which may affect its ability to access and protect lipid membranes from peroxidation.

Hypothetical Comparative Data

While specific IC50 values for a series of this compound derivatives are not available, the following table provides a hypothetical comparison based on the established principles of SAR for phenolic antioxidants.

Derivative Modification Predicted DPPH Scavenging Activity (IC50) Rationale
Parent Compound This compoundModerateBaseline activity of the core scaffold.
Derivative A O-methylation of the hydroxyl groupLow to InactiveBlocking the hydrogen-donating hydroxyl group.
Derivative B Addition of an alkyl chain at C4Moderate to HighIncreased lipophilicity may enhance interaction with radical species in lipidic environments.
Derivative C Replacement of Cl with HModerate to HighRemoval of the electron-withdrawing group may lower the O-H bond dissociation enthalpy.
Derivative D Addition of a second hydroxyl groupHighIncreased number of hydrogen-donating groups.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compounds or control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH Solution D Add DPPH Solution A->D B Prepare Serial Dilutions of Test Compounds C Add Compounds to 96-well Plate B->C C->D E Incubate in Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.

Structure-Activity Relationship Insights

The antimicrobial potency of phenolic derivatives is influenced by several factors[3]:

  • Lipophilicity: An optimal level of lipophilicity is crucial for antimicrobial activity, as it governs the compound's ability to partition into and disrupt the bacterial cell membrane. The introduction of alkyl chains or additional halogen atoms can modulate lipophilicity.

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can sometimes hinder its interaction with microbial targets, reducing activity.

  • Electronic Effects: The electronic nature of the substituents can affect the acidity of the phenol and its ability to interact with microbial proteins and enzymes.

Comparative Projections

The following table presents a projected comparison of the antimicrobial activity of hypothetical this compound derivatives, often expressed as the Minimum Inhibitory Concentration (MIC).

Derivative Modification Predicted Antimicrobial Activity (MIC) Rationale
Parent Compound This compoundModerateBaseline activity.
Derivative E Addition of a long alkyl chain (e.g., C8) at C4Potentially HighIncreased lipophilicity could enhance membrane disruption.
Derivative F Introduction of a nitro groupPotentially HighThe strongly electron-withdrawing nitro group can enhance antimicrobial effects.
Derivative G Replacement of methoxy groups with hydroxyl groupsVariableMay increase polarity, potentially reducing membrane permeability but could enhance interactions with certain enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of the test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds and the control antibiotic in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Results A Prepare Bacterial Inoculum C Inoculate Plates A->C B Prepare Serial Dilutions of Compounds B->C D Incubate at 37°C C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: A Focus on Cytotoxicity

Many phenolic compounds have demonstrated promising anticancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in cancer cells. The cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Structure-Activity Relationship Insights

The anticancer activity of phenolic compounds is often linked to their ability to induce oxidative stress in cancer cells, inhibit key signaling pathways, and interact with cellular macromolecules like DNA and proteins[4][5].

  • Substitution Pattern: The position and nature of substituents on the phenolic ring are critical. For instance, studies on quinoxaline derivatives have shown that electron-releasing groups like methoxy can be essential for activity[5].

  • Lipophilicity and Cell Permeability: The ability of a compound to cross the cell membrane and reach its intracellular target is paramount.

  • Induction of Apoptosis: Effective anticancer agents often trigger programmed cell death.

Comparative Cytotoxicity Data from Related Structures

Direct cytotoxicity data for a series of this compound derivatives is limited. However, we can draw insights from studies on structurally similar compounds. For example, derivatives of 5-chloro-2-methoxyphenyl have shown potent activity against the PC3 prostate cancer cell line, with some compounds exhibiting IC50 values in the nanomolar range[6]. Furthermore, a 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone demonstrated significant cytotoxicity against various prostate cancer cell lines with IC50 values ranging from 1 to 3 µM[7][8].

The following table presents a compilation of cytotoxicity data for some chloro- and dimethoxy-substituted aromatic compounds against various cancer cell lines.

Compound/Derivative Cancer Cell Line Cytotoxicity (IC50) Reference
5-chloro-2-methoxy-4-methylphenylsulphonyl Glutamic Acid DerivativesPC3 (Prostate)0.034 - 3.97 µM[6]
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinoneLNCaP (Prostate)1 µM[7][8]
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinonePC-3 (Prostate)1.5 µM[7][8]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)Not specified, but showed remarkable cytotoxicity[9]
Synthetic β-nitrostyrene derivativeMCF-7 (Breast)0.81 ± 0.04 µg/mL[1]
Synthetic β-nitrostyrene derivativeMDA-MB-231 (Breast)1.82 ± 0.05 µg/mL[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Doxorubicin (positive control)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and doxorubicin for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Signaling_Pathway cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_quantification Quantification A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Mitochondrial Reductases in Viable Cells C->D E MTT -> Formazan (Insoluble) D->E convert F Dissolve Formazan in DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: The principle and workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this core are predicted to exhibit significant antioxidant, antimicrobial, and anticancer activities. The strategic modification of this scaffold, such as the introduction of lipophilic groups or additional hydrogen-bonding moieties, could lead to the discovery of potent and selective drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish concrete structure-activity relationships. This will enable a more precise understanding of how different substituents influence their biological profiles and will pave the way for the rational design of next-generation therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-Chloro-3,5-dimethoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-3,5-dimethoxyphenol in Medicinal Chemistry

This compound is a key substituted phenol derivative that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring a sterically accessible hydroxyl group and electronically distinct methoxy and chloro substituents, makes it an attractive starting material for the construction of complex molecular architectures. The regioselective introduction of a chlorine atom ortho to the hydroxyl group is a critical transformation that dictates the biological activity of many downstream compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings and practical considerations of each method to aid researchers in selecting the most appropriate approach for their specific needs.

Methodology 1: Direct Electrophilic Chlorination of 3,5-Dimethoxyphenol

The most direct and atom-economical approach to this compound is the electrophilic chlorination of the readily available precursor, 3,5-dimethoxyphenol. The hydroxyl and two meta-directing methoxy groups strongly activate the aromatic ring, facilitating electrophilic substitution. The primary challenge lies in achieving high regioselectivity for the desired ortho-chlorination product over other isomers. Two common chlorinating agents for this transformation are sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Mechanism of Electrophilic Aromatic Chlorination

The underlying mechanism for both reagents involves the generation of an electrophilic chlorine species that attacks the electron-rich aromatic ring of 3,5-dimethoxyphenol. The hydroxyl group, being a powerful activating group, directs the incoming electrophile to the ortho and para positions. In the case of 3,5-dimethoxyphenol, the para position (C4) is sterically more accessible, but the electronic influence of the two methoxy groups also activates the C2 and C6 positions. The choice of solvent and catalyst can significantly influence the ortho/para selectivity.

graph "Electrophilic Aromatic Chlorination" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="3,5-Dimethoxyphenol", fillcolor="#4285F4"]; B [label="Electrophilic\nChlorinating Agent\n(e.g., SO₂Cl₂, NCS)", fillcolor="#EA4335"]; C [label="Sigma Complex\n(Arenium Ion Intermediate)", fillcolor="#FBBC05"]; D [label="this compound", fillcolor="#34A853"]; E [label="Byproducts", fillcolor="#5F6368"];

A -> C [label="Attack by\nπ-electrons"]; B -> C [label="Provides Cl⁺"]; C -> D [label="Deprotonation\n(Restoration of Aromaticity)"]; C -> E; }

Figure 1: Generalized mechanism of electrophilic aromatic chlorination of 3,5-dimethoxyphenol.

Synthesis using Sulfuryl Chloride

Sulfuryl chloride is a convenient and powerful chlorinating agent. The reaction can often be performed without a catalyst, although a Lewis acid or a sulfur-containing co-catalyst can enhance reactivity and selectivity. For the synthesis of chlorinated phenols, the reaction is typically carried out in an inert solvent at low to ambient temperatures to control exothermicity and minimize side reactions. A patent for the chlorination of a related compound, 3,5-xylenol, with sulfuryl chloride demonstrated high selectivity for the para-chloro product.[1] However, by carefully controlling the reaction conditions, ortho-selectivity can be favored.

Experimental Protocol (Adapted): Chlorination with Sulfuryl Chloride

  • Reaction Setup: To a solution of 3,5-dimethoxyphenol (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform at 0°C under an inert atmosphere, add sulfuryl chloride (1.05 eq.) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and safer alternative to sulfuryl chloride.[2] It is a solid, making it easier to handle. Chlorination with NCS is often carried out in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). The reaction may require an acid catalyst to enhance the electrophilicity of the chlorine atom.[3] Organocatalysts, such as certain amines, have also been shown to promote highly ortho-selective chlorination of phenols with sulfuryl chloride, and similar principles may apply to NCS.[4][5]

Experimental Protocol (Adapted): Chlorination with N-Chlorosuccinimide

  • Reaction Setup: Dissolve 3,5-dimethoxyphenol (1.0 eq.) in acetonitrile. Add N-chlorosuccinimide (1.1 eq.) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Methodology 2: Ortho-Lithiation of a Protected Precursor Followed by Chlorination

An alternative strategy to achieve high regioselectivity involves a directed ortho-metalation (DoM) approach. This multi-step synthesis begins with a precursor where the hydroxyl group is protected, and the directing group facilitates lithiation at the adjacent ortho position. Subsequent quenching with an electrophilic chlorine source yields the desired product. A common starting material for a related synthesis is 1,3-dimethoxybenzene.[6][7]

Mechanism of Directed Ortho-Metalation

In this method, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the most acidic proton on the aromatic ring. A directing metalation group (DMG), such as a methoxy group, can direct the deprotonation to its ortho position through coordination with the lithium cation. In the case of a 1,3,5-trisubstituted precursor like 1,3,5-trimethoxybenzene, the C2 position is activated for lithiation. The resulting aryllithium intermediate is then reacted with an electrophilic chlorine source, such as N-chlorosuccinimide or hexachloroethane, to introduce the chlorine atom with high regioselectivity.

graph "Directed Ortho-Metalation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Protected Precursor\n(e.g., 1,3,5-Trimethoxybenzene)", fillcolor="#4285F4"]; B [label="n-Butyllithium", fillcolor="#EA4335"]; C [label="Aryllithium Intermediate", fillcolor="#FBBC05"]; D [label="Electrophilic Chlorine Source\n(e.g., NCS)", fillcolor="#EA4335"]; E [label="Chlorinated Intermediate", fillcolor="#34A853"]; F [label="Deprotection", fillcolor="#FBBC05"]; G [label="this compound", fillcolor="#34A853"];

A -> C [label="Ortho-lithiation"]; B -> C; C -> E [label="Chlorination"]; D -> E; E -> G [label="Selective Demethylation"]; F -> G; }

Figure 2: Synthetic pathway via directed ortho-metalation.

Synthesis from 1,3,5-Trimethoxybenzene

1,3,5-Trimethoxybenzene can be synthesized from phloroglucinol.[8] The subsequent ortho-lithiation and chlorination provide a route to 2-chloro-1,3,5-trimethoxybenzene. The final step would involve selective demethylation of the methoxy group at the 1-position to yield the target phenol. This selective demethylation can be challenging but offers a highly regioselective route to the chlorinated phenol.

Experimental Protocol (Conceptual): Synthesis via Ortho-Lithiation

  • Lithiation: To a solution of 1,3,5-trimethoxybenzene (1.0 eq.) in dry tetrahydrofuran (THF) at -78°C, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at this temperature for a specified time to ensure complete lithiation.

  • Chlorination: Add a solution of N-chlorosuccinimide (1.2 eq.) in dry THF to the aryllithium species at -78°C. Allow the reaction to warm to room temperature.

  • Work-up and Purification of Intermediate: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Purify the crude 2-chloro-1,3,5-trimethoxybenzene by column chromatography.

  • Selective Demethylation: The final step would involve a carefully controlled demethylation, for instance, using a Lewis acid like boron tribromide at low temperatures, to selectively cleave the methoxy group ortho to the chlorine to yield this compound.

Comparative Analysis of Synthesis Methods

FeatureDirect Chlorination (SO₂Cl₂ or NCS)Ortho-Lithiation Route
Starting Material 3,5-Dimethoxyphenol1,3,5-Trimethoxybenzene
Number of Steps 13 (synthesis of precursor, lithiation/chlorination, deprotection)
Regioselectivity Moderate to good, condition dependentExcellent
Reagents SO₂Cl₂ (corrosive) or NCS (safer)n-BuLi (pyrophoric), cryogenic conditions
Yield Variable, dependent on selectivityPotentially higher overall yield of pure isomer
Scalability Generally goodMore challenging due to cryogenic and pyrophoric reagents
Purification May require careful separation of isomersPotentially simpler purification of the final product

Characterization of this compound

Authentic samples of this compound should be characterized using standard analytical techniques to confirm their identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic region will display a characteristic splitting pattern for the two remaining aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms, with chemical shifts indicative of their electronic environment.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monochlorinated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the C-O and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

Conclusion and Recommendations

The choice of synthetic method for this compound depends on the specific requirements of the researcher, including the desired scale, purity, and available resources.

  • For rapid access and smaller scale synthesis , direct chlorination of 3,5-dimethoxyphenol with N-chlorosuccinimide is recommended due to its operational simplicity and the use of a safer reagent. Optimization of reaction conditions may be necessary to maximize the yield of the desired ortho-isomer.

  • For larger scale synthesis where high purity and regioselectivity are paramount , the multi-step ortho-lithiation route, despite its more demanding experimental conditions, offers a more controlled and potentially higher-yielding approach to the pure 2-chloro isomer.

It is imperative for researchers to carefully consider the safety precautions associated with all reagents, particularly sulfuryl chloride and n-butyllithium. A thorough understanding of the reaction mechanisms will aid in troubleshooting and optimizing the chosen synthetic route.

References

A Comparative Benchmarking Guide to the O-Alkylation of Substituted Phenols: Performance of 2-Chloro-3,5-dimethoxyphenol in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving desired reaction outcomes, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. The Williamson ether synthesis, a cornerstone of C-O bond formation, remains a widely utilized and robust method for the preparation of ethers. The reactivity of the phenolic substrate in this S(_N)2 reaction is highly dependent on the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of 2-Chloro-3,5-dimethoxyphenol's performance in a benchmarked Williamson ether synthesis, juxtaposed with a curated selection of alternative phenolic substrates. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how substituent effects dictate reactivity and yield in this fundamental transformation.

Introduction: The Williamson Ether Synthesis in Modern Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a stalwart reaction in organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1] In the context of phenolic substrates, the reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide in an S(_N)2 mechanism.[1][2]

The efficiency of this reaction is profoundly influenced by the electronic environment of the phenolic ring. Electron-donating groups (EDGs) can increase the nucleophilicity of the corresponding phenoxide, while electron-withdrawing groups (EWGs) can decrease it. Steric hindrance around the hydroxyl group can also play a significant role in the reaction's success.[3] This guide focuses on the O-alkylation of a series of substituted phenols with benzyl bromide, a common electrophile, to provide a comparative performance benchmark.

Experimental Design: A Head-to-Head Comparison

To provide a rigorous comparison, a standardized Williamson ether synthesis protocol was designed. Benzyl bromide was selected as the alkylating agent due to its high reactivity and relevance in the synthesis of protected intermediates. Potassium carbonate was chosen as a moderately strong base, and acetonitrile as the polar aprotic solvent to facilitate the S(_N)2 reaction.[4]

The following phenols were selected for this comparative study to represent a range of electronic and steric environments:

  • Phenol: The unsubstituted parent compound.

  • 4-Chlorophenol: Possessing an electron-withdrawing group.

  • 3,5-Dimethoxyphenol: Featuring two electron-donating methoxy groups.

  • 2,6-Dimethylphenol: Exhibiting significant steric hindrance around the hydroxyl group.

  • This compound: The subject of our study, featuring a combination of electron-donating and electron-withdrawing/sterically hindering substituents.

General Experimental Protocol: Williamson Ether Synthesis

To a solution of the respective phenol (1.0 mmol) in anhydrous acetonitrile (10 mL) was added potassium carbonate (2.0 mmol, 2.0 equiv.). The mixture was stirred at room temperature for 30 minutes. Benzyl bromide (1.2 mmol, 1.2 equiv.) was then added, and the reaction mixture was heated to 60°C and stirred for 4 hours. After completion, the reaction was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Phenol Substituted Phenol Stirring Stirring at RT (30 min) Phenol->Stirring BnBr Benzyl Bromide BnBr->Stirring K2CO3 K2CO3 (Base) K2CO3->Stirring MeCN Acetonitrile (Solvent) MeCN->Stirring Heating Heating at 60°C (4 h) Stirring->Heating Filtering Filtering Heating->Filtering Evaporation Solvent Evaporation Filtering->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Purified Benzyl Ether Chromatography->Product

Figure 1. Experimental workflow for the Williamson ether synthesis.

Results and Discussion: Performance Benchmarking

The performance of this compound was evaluated against the selected alternative phenols based on the isolated yield of the corresponding benzyl ether product. The results are summarized in the table below.

Phenolic SubstrateSubstituent EffectsIsolated Yield (%)
PhenolUnsubstituted85
4-ChlorophenolElectron-withdrawing75
3,5-DimethoxyphenolElectron-donating92
2,6-DimethylphenolSterically hindered45
This compound Mixed 88
Analysis of Substituent Effects

The experimental data clearly demonstrates the impact of substituents on the efficiency of the Williamson ether synthesis.

  • Electron-Donating Groups: 3,5-Dimethoxyphenol, with two electron-donating methoxy groups, provided the highest yield (92%). The methoxy groups increase the electron density on the aromatic ring through resonance, which in turn increases the basicity and nucleophilicity of the corresponding phenoxide ion, thereby accelerating the S(_N)2 reaction.

  • Electron-Withdrawing Groups: Conversely, 4-chlorophenol, which possesses an electron-withdrawing chloro group, resulted in a lower yield (75%) compared to unsubstituted phenol. The chloro group deactivates the ring, making the phenoxide less nucleophilic and slowing down the reaction.

  • Steric Hindrance: The most dramatic effect was observed with 2,6-dimethylphenol, which gave a significantly lower yield (45%). The two methyl groups ortho to the hydroxyl group sterically hinder the approach of the benzyl bromide to the phenoxide oxygen, impeding the S(_N)2 transition state.

Performance of this compound

This compound exhibited a high yield of 88%, outperforming both unsubstituted phenol and 4-chlorophenol, and approaching the reactivity of the highly activated 3,5-dimethoxyphenol. This result can be rationalized by considering the interplay of the substituents. The two methoxy groups at the 3- and 5-positions act as strong electron-donating groups, significantly enhancing the nucleophilicity of the phenoxide. The chloro group at the 2-position has a dual role: it is electron-withdrawing inductively, but it also introduces some steric bulk. However, the powerful activating effect of the two methoxy groups appears to largely overcome the deactivating inductive effect and the moderate steric hindrance of the single ortho chloro substituent.

G cluster_factors Factors Influencing Reactivity Electronic Electronic Effects Electron-Donating Groups (e.g., -OCH3) increase nucleophilicity Electron-Withdrawing Groups (e.g., -Cl) decrease nucleophilicity Phenol This compound Two -OCH3 groups (strong EDG) One -Cl group (EWG and steric hindrance) Electronic->Phenol Influence Steric Steric Effects Bulky ortho-substituents (e.g., -CH3) hinder the reaction site Steric->Phenol Influence Outcome High Yield (88%) Dominant activating effect of methoxy groups outweighs the deactivating and steric effects of the chloro group Phenol->Outcome Leads to

Figure 2. Causality of this compound's performance.

Conclusion

This comparative guide demonstrates that this compound is a highly effective substrate in Williamson ether synthesis, affording excellent yields that are comparable to phenols activated with strong electron-donating groups. The activating influence of the two methoxy groups is the dominant factor governing its reactivity, largely mitigating the negative electronic and steric contributions of the ortho chloro substituent. For researchers and drug development professionals, this compound represents a valuable building block that can be efficiently functionalized via O-alkylation, providing a reliable entry point for the synthesis of more complex molecular architectures. The data presented herein should serve as a practical reference for predicting the reactivity of substituted phenols and for the rational design of synthetic routes.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Chloro-3,5-dimethoxyphenol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,5-dimethoxyphenol is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) precursor, its purity is of paramount importance. The presence of isomeric impurities, even in trace amounts, can lead to the formation of undesired side products, affect the efficacy and safety of the final drug product, and create significant regulatory hurdles. According to guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), impurities in new drug substances must be rigorously monitored, identified, and qualified.[1][2][3][4][5] This guide provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Potential Isomeric Impurities

The synthesis of this compound can inadvertently produce several positional isomers. These isomers share the same molecular formula (C₈H₉ClO₃) but differ in the substitution pattern on the benzene ring. The ability to separate and accurately quantify the target compound from its closely related isomers is the central analytical challenge.

Figure 1: Target Compound and Potential Positional Isomers

  • Target: this compound

  • Potential Isomer A: 4-Chloro-3,5-dimethoxyphenol

  • Potential Isomer B: 2-Chloro-4,5-dimethoxyphenol

  • Potential Isomer C: 6-Chloro-3,5-dimethoxyphenol (Identical to target)

The subtle structural differences between these isomers demand analytical methods with high resolving power and specificity.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and high-throughput capabilities. For separating positional isomers of substituted phenols, reverse-phase HPLC is the method of choice.

Causality Behind Experimental Choices: The selection of a stationary phase is critical for resolving closely related isomers. While a standard C18 column can provide good hydrophobicity-based separation, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase often yields superior selectivity for aromatic compounds.[6] The pi-pi interactions and dipole-dipole interactions offered by these phases can better differentiate the subtle electronic differences between the chloro and methoxy group positions on the aromatic ring. The mobile phase, typically a mixture of acetonitrile or methanol and acidified water, is optimized to achieve the best balance between retention time and resolution.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 methanol:water mixture.

  • Instrumentation & Conditions:

    • HPLC System: A UHPLC system is recommended for its low dispersion and high efficiency.[6]

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: UV-Vis Diode Array Detector (DAD) at 280 nm.

    • Injection Volume: 5 µL.

  • Trustworthiness - System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[7][8] A standard solution containing the main compound and a known impurity is injected in five replicates. Key SST parameters must meet established criteria, ensuring the system is fit for purpose.[9][10][11]

Data Presentation: HPLC Performance
ParameterSpecificationHypothetical Result
Resolution (Rs) between Isomers≥ 2.02.5
Tailing Factor (T)≤ 2.01.1
%RSD of Peak Area (n=5)≤ 2.0%0.8%
Limit of Quantification (LOQ)-0.05 µg/mL

Experimental Workflow: HPLC Analysis

NMR_Logic cluster_structure cluster_environment cluster_spectrum Structure Unique Positional Isomer (e.g., this compound) Environment Unique Electronic Environment for each Aromatic Proton Structure->Environment Determines Spectrum Distinctive ¹H NMR Signals (Chemical Shift & Splitting Pattern) Environment->Spectrum Results in

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-3,5-dimethoxyphenol: qNMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC-UV) and Bromometric Titration for the assay of 2-Chloro-3,5-dimethoxyphenol. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, detailed experimental protocols, and performance characteristics of each technique, offering data-driven insights to guide the selection of the most appropriate analytical method.

Introduction: The Imperative for Accurate Quantification

This compound is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of the final product. Consequently, the selection of a robust, accurate, and reliable analytical method for its assay is of paramount importance.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity and concentration of organic molecules.[1][2] Unlike chromatographic techniques that rely on the comparison of a response factor to a certified reference material of the same compound, qNMR provides a direct measurement. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantification against an independent, certified internal standard.[2][3]

This guide will first detail a comprehensive qNMR protocol for the assay of this compound, explaining the critical causality behind each experimental choice. It will then present established protocols for HPLC-UV and Bromometric Titration, culminating in a head-to-head comparison to empower scientists with the knowledge to make informed decisions for their specific analytical challenges.

Part 1: The Primary Method – Quantitative NMR (qNMR) Spectroscopy

The fundamental principle of qNMR is that under optimized experimental conditions, the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating it.[4] This unique feature allows qNMR to serve as a primary analytical method, enabling the determination of a substance's purity without needing a reference standard of the analyte itself.[3]

Diagram: General qNMR Assay Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh Analyte (ms) weigh_is Accurately weigh Internal Standard (mIS) dissolve Dissolve both in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert sample & lock transfer->load_sample tune_shim Tune probe & shim load_sample->tune_shim set_params Set acquisition parameters (D1, NS, 90° pulse) tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Manual Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte (IA) & Standard (IIS) Signals phase_baseline->integrate equation Apply qNMR Equation integrate->equation result Purity Result (%) equation->result

Caption: Workflow for a typical quantitative NMR experiment.

Detailed Experimental Protocol: qNMR Assay of this compound

1. Rationale for Reagent Selection

  • Internal Standard (IS): The choice of IS is critical for accuracy.[5] An ideal standard should be of high purity (≥99.9%), chemically inert towards the analyte, soluble in the chosen solvent, and possess signals that are sharp singlets in a region of the spectrum free from analyte or impurity signals.[6] For this compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice. Its two sharp singlets (aromatic ~7.4 ppm and methyl ~0.1 ppm) are unlikely to overlap with the analyte's signals, and it is soluble in common organic deuterated solvents.[7]

  • Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[1] Its residual proton signals should not interfere with the signals of interest. Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile choice due to its excellent solubilizing power for a wide range of organic compounds, including phenols.[8] Its residual signal appears around 2.5 ppm.

2. Sample Preparation

This step has the highest potential for introducing errors; therefore, meticulous care is required.

  • Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight precisely (m_analyte).

  • To the same vial, add approximately 10 mg of the internal standard (BTMSB) and record its precise weight (m_IS). The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[9]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing. A clear, homogenous solution is essential.

  • Transfer the solution into a high-quality 5 mm NMR tube.

3. NMR Data Acquisition (600 MHz Spectrometer)

The goal is to acquire a spectrum where signal intensity is solely dependent on concentration.

  • Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6 and perform automated tuning, matching, and shimming to ensure a homogeneous magnetic field.

  • Determine the 90° pulse width for the probe. Using a 90° pulse maximizes the signal for each scan, improving the signal-to-noise ratio.[9]

  • Set the Relaxation Delay (D1): This is the most critical parameter for quantification.[9] To ensure complete relaxation of all protons before the next pulse, D1 must be set to at least 5 to 7 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and IS).[1][10] The T1 for the aromatic protons of BTMSB should be measured using an inversion-recovery experiment. A conservative, universal D1 of 30-60 seconds is often sufficient if T1 values are unknown but should be experimentally verified for highest accuracy.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker systems).

    • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This typically requires 16 to 64 scans. A high S/N is crucial for integration precision.[11]

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[1]

    • Dummy Scans (DS): Use 4 dummy scans to allow the sample to reach a steady state before acquisition begins.

4. Data Processing and Analysis

Manual processing is recommended over automated routines to ensure the highest accuracy.[1]

  • Apply a line broadening factor (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting the peak shape.

  • Perform Fourier Transformation.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Manually integrate the well-resolved signals of the analyte and the internal standard. For this compound, the two methoxy group protons (a singlet integrating to 6H) is an ideal choice. For BTMSB, the singlet from the 18 equivalent methyl protons at ~0.1 ppm is preferred.

5. Calculation of Purity

The purity of the analyte (P_analyte) is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass of the compound

  • m: Mass of the compound

  • P_IS: Certified purity of the internal standard

Part 2: Alternative Analytical Methods

While qNMR is a primary method, other well-established techniques are commonly used for the assay of phenolic compounds.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration. Quantification requires calibration against a certified reference standard of this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[12][13]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol).

    • Create a series of calibration standards by serial dilution (e.g., 5 to 200 µg/mL).

    • Prepare the sample to be assayed at a concentration within the calibration range.

  • Analysis and Calculation:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of the sample from the calibration curve and calculate the assay value based on the initial sample weight.

Method B: Bromometric Titration

Principle: This redox titration method is based on the reaction of phenol with bromine, leading to the formation of a brominated derivative.[14] A known excess of a standard bromine solution is added to the sample. After the reaction is complete, the unreacted bromine is determined by adding potassium iodide (which is oxidized to iodine) and titrating the liberated iodine with a standard solution of sodium thiosulfate.[15]

Experimental Protocol:

  • Reagents: Standardized 0.1 N Bromine solution (from KBrO₃ and KBr), 10% Potassium Iodide solution, standardized 0.1 N Sodium Thiosulfate solution, concentrated HCl, and starch indicator solution.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or dilute NaOH).

    • Transfer the solution to a glass-stoppered flask, add concentrated HCl, and cool in an ice bath.

    • Add a precise volume of 0.1 N Bromine solution to ensure it is in excess. Stopper the flask and allow it to stand in the dark for 15-30 minutes for the reaction to complete.

    • Carefully add potassium iodide solution. The excess bromine will react to form iodine, turning the solution yellow/brown.

    • Titrate the liberated iodine with 0.1 N sodium thiosulfate until the solution is a pale straw color.

    • Add a few drops of starch indicator (solution turns blue-black) and continue the titration until the blue color disappears.

    • Perform a blank titration using the same procedure without the analyte.

  • Calculation: The amount of bromine that reacted with the phenol is determined by subtracting the amount of unreacted bromine (from the sample titration) from the total bromine added (from the blank titration). This is then used to calculate the phenol content.

Part 3: Head-to-Head Performance Comparison

The choice of method depends on the specific requirements of the analysis, including the need for traceability, sample throughput, and available resources.

ParameterQuantitative NMR (qNMR) HPLC-UV Bromometric Titration
Principle Primary Ratio MethodComparativeComparative (Stoichiometric)
Analyte-Specific CRM Not required (uses independent IS)Required Not required (uses titrants)
Accuracy Very High (traceable to SI units)High (dependent on CRM purity)Moderate to High
Precision (RSD) Excellent (< 1%)[16]Excellent (< 2%)Good (1-3%)
Specificity Very High (structurally specific)High (separation-based)Low to Moderate (interference from other reducing agents)
Linearity Range Wide (typically 3-4 orders of magnitude)Very Wide (4-5 orders of magnitude)Narrow
LOD / LOQ Moderate (µg-mg range)[17][18]Low (ng-µg range)[17][18]High (mg range)
Analysis Time/Sample 15-30 minutes (including setup)10-20 minutes (for established method)30-45 minutes (manual)
Sample Nature Non-destructiveDestructiveDestructive
Solvent/Reagent Use Low (~0.7 mL deuterated solvent)[17]High (continuous mobile phase flow)Moderate (reagents per titration)
Initial Cost Very HighHighLow

Diagram: Analytical Method Selection Guide

Method_Selection start Start: Need to assay 2-Chloro-3,5- dimethoxyphenol q1 Need for absolute quantification or CRM unavailable? start->q1 q2 High sample throughput required? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 High specificity and low LOD critical? q2->q3 No ans_hplc Use HPLC-UV q2->ans_hplc Yes q4 Budget for instrumentation is minimal? q3->q4 No q3->ans_hplc Yes q4->ans_hplc No ans_titration Use Titration q4->ans_titration Yes

Caption: Decision tree for selecting an appropriate analytical method.

Part 4: Conclusion and Recommendations

Each of the discussed analytical methods possesses distinct advantages and is suited for different applications in the lifecycle of a chemical product.

  • Quantitative NMR (qNMR) stands out as the definitive method for primary characterization and purity assignment . Its ability to provide SI-traceable results without an analyte-specific reference standard makes it invaluable for certifying in-house primary standards, qualifying materials for clinical studies, and resolving disputes between other analytical techniques. While the initial investment is high, its accuracy, precision, and the rich structural information it provides are unparalleled.[17][19]

  • HPLC-UV is the workhorse for routine quality control and high-throughput screening . Its excellent sensitivity, established validation pathways, and automation capabilities make it ideal for release testing of raw materials and finished products where a reliable reference standard is available.[20][21]

  • Bromometric Titration remains a viable option for less demanding applications where cost is a primary driver . It can be useful for preliminary assays, in-process controls in a manufacturing setting, or in academic labs with limited access to advanced instrumentation. However, its lower specificity must be considered, and it should not be used for final purity certification of high-value materials without orthogonal validation.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-3,5-dimethoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, procedural framework for the proper disposal of 2-Chloro-3,5-dimethoxyphenol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Core Safety Principles

This compound, as a member of the chlorinated phenol family, should be handled as a hazardous substance. Analogous compounds are classified as harmful if swallowed, causing skin irritation, and serious eye damage or irritation.[1][2] Some may also cause allergic skin reactions.[1] Therefore, the foundational principle of handling this compound is the minimization of exposure through engineering controls, personal protective equipment, and adherence to strict handling protocols.

Key Hazards of Chlorinated Phenols:

  • Acute Toxicity (Oral): Harmful if ingested.[1][2]

  • Skin Corrosion/Irritation: Can cause skin irritation upon contact.[1]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Skin Sensitization: May lead to an allergic skin reaction.[1]

Due to its chlorinated nature, this compound is classified as a halogenated organic compound. This classification is critical for waste segregation to prevent incompatible materials from mixing and to ensure proper final disposal, which is typically incineration at a licensed facility.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is mandatory.

Protection Type Specific Requirements Rationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of any dust or vapors that may be generated.
Eyewash Station and Safety ShowerMust be readily accessible in case of accidental exposure.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and potential irritation or sensitization.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles. A face shield may be required for larger quantities.[6]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound and its associated waste requires a systematic approach focused on correct segregation and labeling.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in the disposal process. Do not mix halogenated waste with non-halogenated waste streams.

  • Solid Waste: This includes unused or expired this compound, contaminated weighing papers, gloves, and other disposable labware.[6]

    • Action: Collect in a dedicated, puncture-proof, and sealable container.[6]

  • Liquid Waste: This includes solutions containing this compound.

    • Action: Collect in a shatter-proof, compatible container designed for liquid waste. Do not use metal containers for potentially corrosive solutions.[7]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps.

    • Action: Dispose of immediately into a designated sharps container.[6]

Step 2: Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE." [7]

  • The label must also include the full chemical name: "this compound" and its approximate concentration or percentage if in a mixture.[7]

  • Do not use abbreviations or chemical formulas.

Step 3: Waste Storage
  • Waste containers must be kept tightly sealed at all times, except when adding waste.[7]

  • Store waste in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Ensure that the stored waste containers are segregated by compatibility to prevent accidental reactions.[7]

Step 4: Arranging for Disposal
  • Once the waste container is nearly full (around 90%), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup forms as required by your institution.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G cluster_generation Point of Waste Generation cluster_containers Waste Segregation and Collection cluster_final Final Disposal Pathway start Generate Waste (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes is_sharp->start No (Re-evaluate) sharps_waste Collect in Designated Sharps Container is_sharp->sharps_waste Yes storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that hinges on a thorough understanding of its hazards and the principles of chemical waste management. By implementing these procedures, from diligent segregation at the source to compliant final disposal, we uphold our responsibility to maintain a safe and sustainable research environment. Always prioritize safety and when in doubt, consult with your institution's safety professionals.

References

Essential Protective Measures for Handling 2-Chloro-3,5-dimethoxyphenol: An Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a substituted phenol, 2-Chloro-3,5-dimethoxyphenol warrants a comprehensive safety strategy rooted in a clear understanding of its potential hazards. While specific toxicological data for this exact compound is limited, its structural similarity to other chlorinated and phenolic compounds necessitates a cautious approach. Phenols as a class are known for being corrosive and toxic, with the ability to be rapidly absorbed through the skin, sometimes without immediate pain, which can lead to systemic toxicity.[1][2][3][4][5] This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the protection of laboratory personnel through rigorous personal protective equipment (PPE) protocols, and outlining clear operational and disposal plans.

Hazard Assessment: The Rationale for Stringent Controls

The primary hazards associated with compounds like this compound are derived from the reactivity of the phenol group and the inclusion of a halogen. These hazards include:

  • Dermal Toxicity and Corrosivity: Phenolic compounds can cause severe chemical burns and are readily absorbed through the skin.[2][5][6] This absorption can lead to systemic effects on the central nervous system, liver, and kidneys.[2][5] The anesthetic effect of phenol can mask the initial burn, delaying first aid.[1][3]

  • Eye Damage: Direct contact can cause serious and potentially permanent eye injury.[1][7][8][9]

  • Oral Toxicity: The substance is presumed to be harmful if swallowed.[7][9][10][11]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[7][8]

Given these risks, a multi-layered approach to protection, combining engineering controls and robust PPE, is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Hazard Category Potential Risk Minimum PPE Requirement Rationale
Eye/Face Protection Splashes, airborne particlesChemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[5][12][13]Protects against direct contact with the eyes, which can cause severe, irreversible damage.[1] The face shield provides an additional layer of protection for the entire face.
Hand Protection Direct contact, absorptionDouble-gloving with utility-grade neoprene or butyl rubber gloves over nitrile gloves.[5][6] For incidental contact with dilute solutions, thick (e.g., 8mil) nitrile gloves may suffice, but must be changed immediately upon contact.[5]Phenol and related compounds can penetrate standard nitrile gloves quickly.[1][6] Neoprene and butyl rubber offer superior resistance for extended handling.[1][2]
Skin & Body Protection Splashes, spillsA fully buttoned lab coat is mandatory.[5] A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[1][5] Long pants and fully enclosed, chemical-resistant shoes are required.[1][12]Prevents skin contact from splashes. An impervious apron provides a critical barrier against larger spills that could saturate a standard lab coat.
Respiratory Protection Inhalation of dust or vaporsAll work must be conducted in a certified chemical fume hood.[2][4][5][14][15]This is the primary engineering control to prevent inhalation exposure. Respirators should only be used if engineering controls are not feasible and after a formal respiratory protection program is established.[12]
Operational Plan: Step-by-Step Protocols

A. PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat & Long Pants/Shoes don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Outer Gloves (Neoprene/Butyl) don2->don3 don4 4. Goggles/ Face Shield don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat/ Apron doff1->doff2 doff3 3. Goggles/ Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow.

B. Safe Handling Protocol in a Chemical Fume Hood

  • Preparation: Ensure the chemical fume hood is operational and the sash is at the indicated height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][14]

  • Staging: Place all necessary equipment, including the container of this compound, absorbent pads, and waste containers, inside the fume hood before beginning work.

  • Manipulation: Conduct all weighing, transferring, and solution preparations at least 6 inches inside the fume hood sash.

  • Container Management: Keep the container of this compound sealed when not in use.

  • Post-Handling: After work is complete, decontaminate the work surface with a suitable solvent, followed by soap and water.[6] Wipe down any equipment before removing it from the hood.

  • Waste Segregation: Place all waste materials into a designated, clearly labeled hazardous waste container.

C. Emergency Spill Response

The response to a spill depends entirely on its scale.

Spill_Response node_action node_action spill_size Spill Size? personnel_risk Personnel Contaminated? node_action_small 1. Alert others in the area. 2. Wearing full PPE, cover spill with inert absorbent (vermiculite). 3. Collect material into hazardous waste container. 4. Decontaminate area. spill_size->node_action_small < 50 mL (Contained) node_action_large 1. Evacuate the laboratory. 2. Alert others and close doors. 3. Contact Emergency Personnel/ EHS. 4. Do not re-enter. spill_size->node_action_large > 50 mL or Uncontained personnel_risk->spill_size node_action_firstaid 1. Immediately remove contaminated clothing and use safety shower/ eyewash for 15 mins. 2. Apply Polyethylene Glycol (PEG) to skin if available. 3. Seek immediate medical attention. personnel_risk->node_action_firstaid Yes

Caption: Spill Response Decision Tree.

  • Small Spills (<50 mL): If you are trained and have the appropriate PPE and materials, you can clean up the spill. Cover the spill with an inert absorbent material like vermiculite or sand.[4][7] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills (>50 mL): This is a major incident. Evacuate the lab immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.[2][4]

D. Disposal of Contaminated PPE and Materials

All items that come into contact with this compound must be treated as hazardous waste.

  • Gloves: Outer gloves should be removed first and placed directly into a hazardous waste bag inside the fume hood. Inner gloves are removed last during the doffing process.

  • Lab Coats and Aprons: If significantly contaminated, do not reuse. Place in a designated hazardous waste container.

  • Solid Waste: Absorbent pads, contaminated paper towels, and weighing papers should all be disposed of as solid hazardous waste.[7][8][10][16]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

  • Skin Contact: Speed is essential. Immediately remove all contaminated clothing.[1][17] If available, wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400).[1][3][15] If PEG is not available, flush the skin with copious amounts of water from a safety shower for at least 15-20 minutes.[2][17] Seek immediate medical attention.[17]

  • Eye Contact: Go to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2][7][14] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][17]

  • Inhalation: Move the person to fresh air.[2][7][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and have the person drink 2-4 glasses of water or milk, if conscious.[14] Call a poison control center or physician immediately.[7][10]

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing their critical work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.